molecular formula C37H48O14 B1151642 Jatrophane VI CAS No. 210108-90-0

Jatrophane VI

Cat. No.: B1151642
CAS No.: 210108-90-0
M. Wt: 716.8 g/mol
InChI Key: FPNGPBYYMDKBKJ-OHGSERNNSA-N
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Description

Jatrophane VI is a macrocyclic diterpenoid natural product belonging to the jatrophane class, which is characterized by a 5/12-fused bicyclic core skeleton and frequently presents as a highly functionalized polyester . These compounds are chemophenetic markers, found almost exclusively in plants of the Euphorbiaceae family, such as various Euphorbia and Jatropha species . Jatrophane diterpenoids are a major focus in natural product drug discovery due to their significant and diverse biological activities . The most prominent area of research for jatrophane diterpenoids is their potent ability to reverse multidrug resistance (MDR) in cancer cells . They function as powerful modulators of P-glycoprotein (P-gp), a critical efflux pump that often overexpressed in resistant cancers. By inhibiting P-gp, these compounds can restore the efficacy of chemotherapeutic agents, and certain jatrophanes have demonstrated higher chemo-reversal effects and lower cytotoxicity compared to the positive control verapamil in scientific studies . Beyond oncology, research indicates that specific jatrophane diterpenoids can activate autophagic flux and induce lysosomal biogenesis . This mechanism is crucial for clearing misfolded proteins, such as hyperphosphorylated Tau, which accumulates in Alzheimer's disease, suggesting a potential research pathway for neurodegenerative disorders . Additional investigated activities include anti-inflammatory effects, as well as antiviral and antibacterial properties . This compound is supplied for research purposes only. This product is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3/b17-16+/t19-,27-,28+,29-,30-,31-,32+,33+,36+,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNGPBYYMDKBKJ-OHGSERNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701098275
Record name 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-
Source EPA DSSTox
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Molecular Weight

716.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210108-90-0
Record name 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210108-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Jatrophane VI: A Technical Guide to its Discovery, Origin, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophane diterpenes, a class of structurally complex natural products, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of Jatrophane VI, a member of this class, and its broader family of related compounds. Given the limited specific literature on this compound, this document synthesizes information from closely related, well-characterized jatrophane diterpenes to provide a comprehensive understanding of its probable discovery, origin, and biological significance. This guide includes detailed experimental protocols for isolation and biological evaluation, quantitative data from representative jatrophanes, and visualizations of key biological and experimental pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Jatrophane Diterpenes

Jatrophane diterpenes are a large and structurally diverse family of natural products characterized by a highly functionalized bicyclo[10.3.0]pentadecane carbon skeleton.[1] These compounds are predominantly found in plants of the Euphorbiaceae and Thymelaeaceae families.[2] The jatrophane skeleton's complexity, featuring a 12-membered macrocycle fused to a 5-membered ring, provides a scaffold for a wide array of chemical modifications, leading to a vast number of derivatives with significant therapeutic potential.[3]

The biological activities attributed to jatrophane diterpenes are extensive and include cytotoxic, anti-inflammatory, anti-HIV, and multidrug resistance (MDR)-reversing properties.[3] Their ability to modulate the activity of P-glycoprotein (P-gp), a key protein in cancer cell MDR, has made them particularly attractive candidates for further investigation in oncology.[4][5] Additionally, recent studies have highlighted their potential to induce autophagy, a cellular process critical for homeostasis and implicated in various diseases, including neurodegenerative disorders.[6]

While a specific compound designated as "this compound" is cataloged (NP0140556), detailed published research on this particular molecule is scarce. Therefore, this guide will draw upon the wealth of information available for other well-characterized jatrophane diterpenes isolated from various Euphorbia species to provide a representative understanding of its discovery, origin, and potential biological functions.

Discovery and Origin

Botanical Source

Jatrophane diterpenes, including congeners of this compound, are primarily isolated from plants of the genus Euphorbia.[3] Species such as Euphorbia platyphyllos, Euphorbia nicaeensis, Euphorbia helioscopia, and Euphorbia hyberna have been identified as rich sources of these compounds.[2][7][8][9] The latex and aerial parts of these plants are often the primary materials for extraction and isolation.[2][8]

Biogenesis of the Jatrophane Skeleton

The biosynthesis of the jatrophane core is a complex enzymatic process that begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The proposed biosynthetic pathway involves a series of cyclizations and rearrangements to form the characteristic 5/12-membered bicyclic system.

Jatrophane Biogenesis GGPP Geranylgeranyl Pyrophosphate Casbene Casbene GGPP->Casbene Casbene Synthase Jatrophane_Skeleton Jatrophane Skeleton Casbene->Jatrophane_Skeleton Cyclization & Rearrangement Jatrophane_VI This compound and other derivatives Jatrophane_Skeleton->Jatrophane_VI Functionalization (e.g., Hydroxylation, Acylation)

Figure 1: Proposed biogenetic pathway of the jatrophane skeleton.

Quantitative Data of Representative Jatrophane Diterpenes

Due to the limited availability of specific data for this compound, the following tables summarize quantitative information for other well-characterized jatrophane diterpenes isolated from Euphorbia species. This data is representative of the class and provides a valuable reference for researchers.

NMR Spectroscopic Data

The following table presents representative ¹H and ¹³C NMR data for a jatrophane diterpene isolated from Euphorbia nicaeensis.[7]

Position¹³C NMR (δc)¹H NMR (δH, J in Hz)
140.53.95 (d, 14.0), 2.56 (d, 14.0)
291.35.95 (brs)
377.94.71 (brs)
445.42.85 (d, 6.0)
573.95.55 (brs)
6140.8-
776.84.97 (d, 10.0)
842.12.43 (dd, 15.0, 10.0), 2.02 (d, 15.0)
9208.3-
1050.2-
11135.55.22 (d, 16.0)
12133.25.54 (dd, 16.0, 10.0)
1345.93.60 (dq, 10.0, 7.0)
14204.7-
1591.85.85 (s)
1618.61.15 (d, 7.0)
17116.55.15 (s), 4.98 (s)
1826.91.25 (s)
1923.31.18 (s)
2018.31.22 (d, 7.0)

Table 1: Representative NMR data for a jatrophane diterpene.

Biological Activity Data

The following table summarizes the cytotoxic and P-gp inhibitory activities of several jatrophane diterpenes.

CompoundCell LineActivityIC₅₀ / EC₅₀ (µM)Reference
Euphoheliphane AACHN (Renal Cancer)Cytotoxicity15.3[8]
Euphoheliphane B786-O (Renal Cancer)Cytotoxicity21.7[8]
Euphoheliphane CCaki-1 (Renal Cancer)Cytotoxicity18.9[8]
JatrophoneMCF-7/ADR (Resistant Breast Cancer)Cytotoxicity1.8[10]
Nicaeenin FNCI-H460/R (Resistant Lung Cancer)P-gp InhibitionNot specifiedNot specified
Nicaeenin GDLD1-TxR (Resistant Colon Cancer)P-gp InhibitionNot specifiedNot specified
Euphodendroidin DP-gp expressing cellsP-gp InhibitionOutperforms Cyclosporin A[4]

Table 2: Biological activities of representative jatrophane diterpenes.

Experimental Protocols

Isolation and Purification of Jatrophane Diterpenes

The following is a general protocol for the isolation and purification of jatrophane diterpenes from Euphorbia species, based on methodologies described in the literature.[2][7]

4.1.1. Extraction

  • Air-dry the plant material (e.g., aerial parts) at room temperature and grind to a fine powder.

  • Macerate the powdered plant material with a suitable organic solvent (e.g., 80% ethanol in water) at room temperature for an extended period (e.g., 3 x 24 hours).

  • Filter the extracts and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure to yield a crude extract.

4.1.2. Chromatographic Separation

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol).

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Combine fractions containing compounds of interest and subject them to Sephadex LH-20 column chromatography using a suitable solvent system (e.g., methanol/chloroform mixture).

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Further purify the fractions obtained from the previous step using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water gradient).

    • Collect the peaks corresponding to pure jatrophane diterpenes.

4.1.3. Structure Elucidation

  • Determine the structures of the isolated pure compounds using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to establish the chemical structure and stereochemistry.

Isolation_Workflow Plant Powdered Plant Material Extraction Solvent Extraction (e.g., 80% Ethanol) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Solvent Partitioning Crude_Extract->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Fractions Fractions Silica_Gel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Purified_Fractions Partially Purified Fractions Sephadex->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Pure Jatrophane Diterpene HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Figure 2: Experimental workflow for the isolation of jatrophane diterpenes.
P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This protocol is based on the rhodamine 123 accumulation assay, a common method to assess P-gp inhibition.[11]

  • Cell Culture:

    • Culture P-gp overexpressing cells (e.g., MCF-7/ADR) and the corresponding parental sensitive cell line (e.g., MCF-7) in appropriate cell culture medium.

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test jatrophane diterpene for a specified time (e.g., 30 minutes) at 37°C. Include a known P-gp inhibitor (e.g., verapamil) as a positive control.

    • Add the fluorescent P-gp substrate, rhodamine 123 (final concentration, e.g., 5 µM), to each well and incubate for a further period (e.g., 60 minutes) at 37°C.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

    • Lyse the cells with a suitable lysis buffer.

  • Quantification:

    • Measure the intracellular fluorescence of rhodamine 123 using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Calculate the percentage of rhodamine 123 accumulation in treated cells relative to untreated control cells.

    • Determine the IC₅₀ value, the concentration of the jatrophane diterpene that causes 50% inhibition of P-gp activity (i.e., 50% increase in rhodamine 123 accumulation).

Autophagy Induction Assay (mCherry-GFP-LC3)

This protocol utilizes the tandem fluorescent mCherry-GFP-LC3 reporter to monitor autophagic flux.[12][13]

  • Cell Line Generation:

    • Transfect a suitable cell line (e.g., human microglia cells) with a plasmid encoding the mCherry-GFP-LC3 fusion protein and establish a stable cell line.

  • Assay Procedure:

    • Seed the mCherry-GFP-LC3 expressing cells in a suitable format for microscopy or flow cytometry.

    • Treat the cells with the test jatrophane diterpene at various concentrations for a defined period (e.g., 24 hours). Include a known autophagy inducer (e.g., rapamycin) as a positive control and an autophagy inhibitor (e.g., bafilomycin A1) to confirm flux.

  • Imaging and Quantification:

    • Fluorescence Microscopy:

      • Fix the cells and visualize them using a confocal microscope.

      • Autophagosomes will appear as yellow puncta (co-localization of mCherry and GFP), while autolysosomes will appear as red puncta (GFP fluorescence is quenched in the acidic environment of the lysosome).

      • Quantify the number of yellow and red puncta per cell.

    • Flow Cytometry:

      • Harvest the cells and analyze them using a flow cytometer.

      • Measure the fluorescence intensity of mCherry and GFP.

      • An increase in the mCherry/GFP fluorescence ratio indicates an increase in autophagic flux.

Signaling Pathways

P-glycoprotein Inhibition

Jatrophane diterpenes are thought to inhibit P-gp by directly binding to the transporter, thereby blocking its efflux function. This leads to an intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, restoring their sensitivity to treatment.

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_in Chemotherapeutic Drug (intracellular) Drug_out Chemotherapeutic Drug (extracellular) Drug_in->Drug_out Efflux Jatrophane This compound Jatrophane->Pgp Inhibition Drug_out->Drug_in Diffusion

Figure 3: Mechanism of P-glycoprotein inhibition by this compound.
Autophagy Induction

Some jatrophane diterpenes have been shown to induce autophagy.[6] One proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a key negative regulator of autophagy. Inhibition of this pathway leads to the activation of the ULK1 complex, initiating the formation of the autophagosome.

Autophagy_Pathway Jatrophane This compound PI3K PI3K Jatrophane->PI3K Inhibition Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Inhibition Autophagosome Autophagosome Formation ULK1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Figure 4: Proposed signaling pathway for autophagy induction.

Conclusion

This compound and its related diterpenes represent a promising class of natural products with significant potential for drug development. Their diverse biological activities, particularly in the areas of cancer chemotherapy and neurodegenerative diseases, warrant further investigation. This technical guide provides a foundational resource for researchers, offering insights into their discovery, origin, and biological evaluation. The detailed protocols and representative data herein are intended to facilitate future research into this fascinating family of compounds and accelerate the translation of these natural molecules into novel therapeutic agents.

References

The Potent Jatrophane Diterpenoids from Euphorbia peplus: A Technical Guide to their Natural Source, Isolation, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia peplus, commonly known as petty spurge, is a widespread annual plant that has been used in traditional medicine for various ailments.[1] Modern phytochemical investigations have revealed that this plant is a rich source of structurally diverse and biologically active diterpenoids, particularly those belonging to the jatrophane class. These compounds, characterized by a unique 5/12 bicyclic carbon skeleton, have garnered significant attention in the scientific community for their potent pharmacological activities, including the modulation of multidrug resistance in cancer cells, inhibition of key signaling pathways in cancer progression, and activation of cellular autophagy.[2][3][4]

This technical guide provides an in-depth overview of the natural sourcing of jatrophane diterpenoids from Euphorbia peplus, with a focus on Jatrophane VI and its analogues. It offers a comprehensive summary of the quantitative data available on the isolation of these compounds, detailed experimental protocols for their extraction and purification, and methodologies for evaluating their biological activities. Furthermore, this guide includes visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of the scientific principles and techniques involved.

Quantitative Analysis of Jatrophane Diterpenoids from Euphorbia peplus

The isolation and quantification of jatrophane diterpenoids from Euphorbia peplus are critical steps in their study and potential development as therapeutic agents. While a multitude of these compounds have been identified, obtaining precise yield data is often challenging due to the complexity of the plant matrix and the laborious nature of the purification process. However, several studies have provided valuable insights into the yields of specific jatrophane diterpenoids.

One study conducted a semi-quantitative analysis of the diterpenoid fraction from an ethanolic extract of E. peplus using Nuclear Magnetic Resonance (NMR) spectroscopy. This analysis provided the relative quantities of various diterpenoids within the isolated fraction and the total extract.[5] Another comprehensive study detailed the isolation of ten jatrophane diterpenoids from 150 kg of dried E. peplus plants, providing specific yields for each compound.[2] The table below summarizes the quantitative data from this study.

Compound NameMolecular FormulaAmount Isolated (mg)Yield (% w/w from dried plant material)Reference
Euphjatrophane AC39H46O1425.30.0000169[2]
Euphjatrophane BC39H48O1515.20.0000101[2]
Euphpepluone GC37H44O1310.50.0000070[2]
Euphjatrophane CC41H48O1612.10.0000081[2]
Euphjatrophane DC39H46O1518.50.0000123[2]
Euphjatrophane EC39H46O1520.10.0000134[2]
Euphjatrophane FC39H46O1513.40.0000089[2]
Euphjatrophane GC39H46O1516.70.0000111[2]
Euphpepluone KC37H44O1430.20.0000201[2]
Euphpepluone LC37H44O1422.80.0000152[2]

Experimental Protocols

Extraction and Isolation of Jatrophane Diterpenoids from Euphorbia peplus

This protocol is a composite of methodologies described in the scientific literature for the extraction and isolation of jatrophane diterpenoids from E. peplus.[2][6]

1.1. Plant Material and Extraction:

  • Air-dry the whole plants of Euphorbia peplus at room temperature.

  • Powder the dried plant material using a suitable mill.

  • Extract the powdered plant material (e.g., 150 kg) exhaustively with methanol (e.g., 3 x 300 L) at room temperature.

  • Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

1.2. Fractionation of the Crude Extract:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., from 100:0 to 0:100) to yield several primary fractions.

1.3. Purification of Jatrophane Diterpenoids:

  • Subject the primary fractions containing jatrophane diterpenoids to further chromatographic separation. This may involve a combination of techniques:

    • MCI gel column chromatography: Elute with a gradient of methanol and water.

    • Sephadex LH-20 column chromatography: Use methanol as the mobile phase.

    • Preparative High-Performance Liquid Chromatography (HPLC): Utilize a C18 column with a mobile phase such as acetonitrile and water.

  • Monitor the fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify and combine those containing pure compounds.

  • Characterize the structure of the isolated pure compounds using spectroscopic methods such as 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant Dried E. peplus Plant Material powder Powdered Plant Material plant->powder extract Methanol Extraction powder->extract crude_extract Crude Methanol Extract extract->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Primary Fractions silica_gel->fractions mci_gel MCI Gel Chromatography fractions->mci_gel sephadex Sephadex LH-20 mci_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compounds Isolated Jatrophane Diterpenoids hplc->pure_compounds nmr NMR Spectroscopy pure_compounds->nmr hrms HRMS pure_compounds->hrms

Fig. 1: Experimental workflow for the extraction and isolation of jatrophane diterpenoids.
ATR-Chk1 Signaling Pathway Inhibition Assay

This protocol outlines the Western blot procedure to assess the inhibition of camptothecin (CPT)-induced Chk1 phosphorylation by jatrophane diterpenoids.[4]

2.1. Cell Culture and Treatment:

  • Culture a suitable cancer cell line (e.g., A549) in appropriate media.

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with the isolated jatrophane diterpenoids at various concentrations for a specified time (e.g., 1 hour).

  • Induce DNA damage by treating the cells with a final concentration of CPT (e.g., 1 µM) for a further incubation period (e.g., 2 hours).

2.2. Protein Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Determine the protein concentration using a BCA protein assay.

2.3. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345) and total Chk1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the ratio of phosphorylated Chk1 to total Chk1.

G cluster_stimulus Stimulus cluster_pathway Signaling Pathway cluster_response Cellular Response dna_damage DNA Damage (e.g., CPT) atr ATR dna_damage->atr chk1 Chk1 atr->chk1 p_chk1 p-Chk1 (Active) chk1->p_chk1 Phosphorylation cell_cycle Cell Cycle Arrest p_chk1->cell_cycle dna_repair DNA Repair p_chk1->dna_repair apoptosis Apoptosis p_chk1->apoptosis jatrophane Jatrophane Diterpenoid jatrophane->chk1

Fig. 2: ATR-Chk1 signaling pathway and the inhibitory action of jatrophane diterpenoids.
Autophagy Flux Assay using mCherry-GFP-LC3 Reporter

This protocol describes the use of a tandem fluorescent mCherry-GFP-LC3 reporter to measure autophagy flux by flow cytometry or fluorescence microscopy.[3]

3.1. Cell Line and Transfection:

  • Use a cell line stably expressing the mCherry-GFP-LC3 plasmid (e.g., HM mCherry-GFP-LC3 human microglia cells).

  • Alternatively, transiently transfect the cells of interest with the mCherry-GFP-LC3 plasmid using a suitable transfection reagent.

3.2. Cell Treatment:

  • Seed the mCherry-GFP-LC3 expressing cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).

  • Treat the cells with the jatrophane diterpenoids at desired concentrations for a specific duration (e.g., 24 hours).

  • Include positive (e.g., rapamycin or starvation) and negative (e.g., vehicle control) controls.

3.3. Flow Cytometry Analysis:

  • Harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cells in a suitable buffer for flow cytometry.

  • Analyze the cells on a flow cytometer equipped with lasers and filters to detect both GFP (green fluorescence) and mCherry (red fluorescence).

  • Gate on the live, single-cell population.

  • Quantify the mean fluorescence intensity of both GFP and mCherry for each sample.

  • Autophagic flux is determined by the ratio of mCherry to GFP fluorescence. An increase in this ratio indicates an increase in autophagy flux.

3.4. Fluorescence Microscopy Analysis:

  • Grow and treat the cells on coverslips.

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips onto microscope slides.

  • Image the cells using a fluorescence microscope with appropriate filters for GFP and mCherry.

  • Autophagosomes will appear as yellow puncta (co-localization of GFP and mCherry), while autolysosomes will appear as red puncta (mCherry only, as GFP is quenched in the acidic environment of the lysosome).

  • Quantify the number of yellow and red puncta per cell to assess autophagy flux.

G cluster_initiation Initiation cluster_autophagosome Autophagosome Formation cluster_fusion Fusion cluster_degradation Degradation phagophore Phagophore Formation autophagosome Autophagosome (mCherry-GFP-LC3) phagophore->autophagosome jatrophane_inducer Jatrophane Diterpenoid (Inducer) jatrophane_inducer->phagophore autolysosome Autolysosome (mCherry-LC3) autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome degradation Degradation of Cargo autolysosome->degradation

Fig. 3: The process of autophagy and the points of action for jatrophane diterpenoids.

Conclusion

Euphorbia peplus stands out as a valuable natural source of jatrophane diterpenoids with significant therapeutic potential. The quantitative data, though variable, indicates that these compounds can be isolated in sufficient quantities for further research and development. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to extract, purify, and evaluate the biological activities of these promising natural products. The ability of jatrophane diterpenoids to modulate critical cellular pathways, such as the ATR-Chk1 and autophagy pathways, underscores their importance as lead compounds in the development of novel anticancer and neuroprotective agents. Further research into the optimization of isolation techniques and a deeper exploration of their mechanisms of action will be crucial in unlocking the full therapeutic potential of these fascinating molecules.

References

The intricate biosynthetic pathway of jatrophane diterpenoids: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the enzymatic cascade, genetic organization, and regulatory networks governing the formation of jatrophane diterpenoids, a class of compounds with significant therapeutic potential.

Jatrophane diterpenoids, a diverse group of natural products primarily found in the Euphorbiaceae family, have garnered considerable attention from the scientific community for their wide range of biological activities, including anti-inflammatory, anti-viral, and cytotoxic properties. Understanding their complex biosynthesis is crucial for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the jatrophane diterpenoid biosynthetic pathway, tailored for researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway: From a Universal Precursor to a Complex Scaffold

The biosynthesis of jatrophane diterpenoids commences with the universal C20 precursor for diterpenes, geranylgeranyl diphosphate (GGPP). The pathway then proceeds through a series of enzymatic reactions, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases, to construct the characteristic bicyclic jatrophane skeleton.

The first committed step is the cyclization of GGPP to form the macrocyclic diterpene casbene. This reaction is catalyzed by the enzyme casbene synthase . Following the formation of casbene, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs) , which are crucial for the subsequent rearrangements and cyclizations that lead to the jatrophane core. While the initial steps are relatively well-understood, the precise sequence and enzymatic control of the later-stage modifications that give rise to the vast structural diversity of jatrophane diterpenoids are still under active investigation.

A proposed biosynthetic pathway involves the initial oxidation of casbene at the C5 position, a reaction catalyzed by specific CYPs belonging to the CYP726A subfamily. This is considered a key conserved step in the biosynthesis of many diterpenoids in the Euphorbiaceae. Subsequent oxidations and rearrangements are thought to lead to the formation of the 5/12-membered ring system characteristic of the jatrophane skeleton.

Quantitative Insights into Key Biosynthetic Enzymes

While our understanding of the jatrophane biosynthetic pathway is advancing, detailed quantitative data for all the involved enzymes remains limited. The available data primarily focuses on the initial key enzyme, casbene synthase.

EnzymeEC NumberSubstrateProductK_m_ (µM)V_max_k_cat_Specific ActivitySource Organism
Casbene Synthase4.2.3.8Geranylgeranyl diphosphate (GGPP)Casbene1.9Not ReportedNot ReportedNot ReportedRicinus communis

Experimental Protocols: A Guide to Studying the Key Enzymes

The characterization of the enzymes involved in jatrophane biosynthesis is fundamental to a deeper understanding of the pathway. Below are detailed methodologies for the expression, purification, and activity assays of the key enzymes, casbene synthase and cytochrome P450s.

Expression and Purification of Recombinant Casbene Synthase in E. coli

This protocol is adapted from studies on the heterologous expression of casbene synthase from Ricinus communis.

1. Gene Cloning and Vector Construction:

  • The full-length cDNA of casbene synthase is amplified by PCR from a cDNA library of the source organism (e.g., Ricinus communis).
  • The amplified gene is cloned into an appropriate expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein for ease of purification.

2. Heterologous Expression in E. coli:

  • The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
  • A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)). The culture is grown overnight at 37°C with shaking.
  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD_600_ reaches 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the yield of soluble protein.

3. Protein Purification:

  • The bacterial cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
  • The cells are lysed by sonication on ice.
  • The cell lysate is centrifuged to pellet the cell debris.
  • The supernatant containing the soluble His-tagged casbene synthase is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
  • The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
  • The recombinant casbene synthase is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Assay for Casbene Synthase Activity

1. Reaction Mixture:

  • Prepare a reaction mixture containing the purified casbene synthase, the substrate GGPP, and a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2_, and 5 mM DTT).

2. Reaction Incubation:

  • The reaction is initiated by the addition of the enzyme to the reaction mixture.
  • The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).

3. Product Extraction and Analysis:

  • The reaction is stopped by the addition of an organic solvent, such as hexane or ethyl acetate.
  • The organic phase containing the product, casbene, is separated from the aqueous phase.
  • The extracted product is analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Heterologous Expression and Assay of Cytochrome P450 Enzymes

The functional characterization of plant CYPs often requires co-expression with a cytochrome P450 reductase (CPR) which provides the necessary electrons for catalysis.

1. Expression System:

  • Yeast (e.g., Saccharomyces cerevisiae or Pichia pastoris) and insect cell expression systems are commonly used for the heterologous expression of plant CYPs as they provide the necessary membrane environment for proper folding and activity.
  • Co-expression of the CYP with a CPR from a plant source (e.g., Arabidopsis thaliana) is essential.

2. Microsome Preparation:

  • After induction of protein expression, the cells are harvested and lysed.
  • The microsomal fraction, which contains the membrane-bound CYPs and CPRs, is isolated by differential centrifugation.

3. In Vitro Enzyme Assay:

  • The assay is typically performed with the isolated microsomes.
  • The reaction mixture includes the microsomes, the substrate (e.g., casbene), a buffer (e.g., potassium phosphate buffer pH 7.5), and an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • The reaction is incubated at an optimal temperature with shaking.
  • The reaction is stopped, and the products are extracted with an organic solvent.
  • The products are analyzed by liquid chromatography-mass spectrometry (LC-MS) or GC-MS.

Visualizing the Pathway and its Regulation

To provide a clear visual representation of the jatrophane biosynthetic pathway and its proposed regulatory network, the following diagrams have been generated using the DOT language.

Jatrophane_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene Oxidized_Casbene Oxidized Casbene Intermediates Casbene->Oxidized_Casbene Oxidation Jatrophane_Core Jatrophane Core Skeleton Oxidized_Casbene->Jatrophane_Core Rearrangement & Cyclization Jatrophane_Diterpenoids Jatrophane Diterpenoids Jatrophane_Core->Jatrophane_Diterpenoids Further Modifications CS Casbene Synthase (CS) CYP450s Cytochrome P450s (e.g., CYP726A) Tailoring_Enzymes Tailoring Enzymes (e.g., Acyltransferases)

Caption: The core biosynthetic pathway of jatrophane diterpenoids.

Genetic Organization and Regulation: A Coordinated Effort

A significant finding in the study of jatrophane biosynthesis is the discovery that the genes encoding the biosynthetic enzymes are often organized in gene clusters within the plant genome. These clusters typically contain the casbene synthase gene alongside several cytochrome P450 genes and other modifying enzymes. This physical proximity suggests a mechanism of co-regulation, ensuring that all the necessary enzymes for the pathway are expressed in a coordinated manner.

The regulation of these gene clusters is thought to be influenced by various developmental and environmental cues. Phytohormones, particularly jasmonates (such as jasmonic acid and its derivatives), are well-known elicitors of secondary metabolite production in plants, including terpenoids. It is hypothesized that jasmonate signaling pathways play a crucial role in upregulating the expression of the jatrophane biosynthetic genes in response to stresses such as herbivory or pathogen attack.

This regulation is likely mediated by specific transcription factors . Families of transcription factors such as AP2/ERF, bHLH, WRKY, and MYB have been implicated in the regulation of other terpenoid biosynthetic pathways in response to jasmonate signaling. While the specific transcription factors that directly control the jatrophane biosynthetic gene cluster are yet to be fully identified, it is a promising area of ongoing research.

Jatrophane_Biosynthesis_Regulation Stress Biotic/Abiotic Stress (e.g., Herbivory) JA Jasmonate Signaling Stress->JA TFs Transcription Factors (e.g., AP2/ERF, MYB, bHLH, WRKY) JA->TFs Activation Gene_Cluster Jatrophane Biosynthetic Gene Cluster TFs->Gene_Cluster Transcriptional Upregulation CS_Gene Casbene Synthase Gene Gene_Cluster->CS_Gene CYP_Genes Cytochrome P450 Genes Gene_Cluster->CYP_Genes Biosynthesis Jatrophane Diterpenoid Biosynthesis Gene_Cluster->Biosynthesis

Caption: A proposed regulatory network for jatrophane biosynthesis.

Future Perspectives

The field of jatrophane diterpenoid biosynthesis is ripe with opportunities for further discovery. The elucidation of the remaining enzymatic steps in the pathway, the identification of the specific transcription factors that regulate the biosynthetic gene clusters, and a deeper understanding of the interplay between different signaling pathways will be key areas of future research. This knowledge will not only enhance our fundamental understanding of plant specialized metabolism but also pave the way for the sustainable production of these valuable compounds for pharmaceutical applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Jatrophane VI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane VI is a member of the jatrophane diterpenoid class of natural products, a diverse group of compounds primarily isolated from plants of the Euphorbiaceae family.[1][2][3][4][5][6] These macrocyclic diterpenes are characterized by a highly functionalized bicyclo[10.3.0]pentadecane core structure.[7] While specific data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its predicted properties based on its chemical class, alongside established experimental protocols for the isolation, characterization, and biological evaluation of jatrophane diterpenes. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in this promising class of bioactive molecules. Jatrophane diterpenes have garnered significant interest for their wide range of therapeutically relevant biological activities, including anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance (MDR)-reversing properties.[4]

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicSource/Basis for Prediction
Molecular Formula C37H48O14InChI String from PubChem
Molecular Weight 724.76 g/mol Calculated from Molecular Formula
Appearance Likely a colorless or white amorphous solid or oilGeneral property of isolated jatrophane diterpenes
Melting Point Not available. Highly variable for this class depending on specific substitutions.General knowledge of natural product chemistry
Boiling Point Not applicable (likely decomposes at high temperatures)General property of complex natural products
Solubility Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. Poorly soluble in water.Based on the polyester nature and typical solvents used for extraction and purification of jatrophane diterpenes[8]

Table 2: Representative Spectroscopic Data for Jatrophane Diterpenes

As specific spectra for this compound are not published, this table presents typical spectroscopic features observed for jatrophane polyesters, which are crucial for their structural elucidation.[8][9]

Spectroscopic TechniqueCharacteristic Features for Jatrophane Diterpenes
¹H NMR - Complex spectra with multiple signals in the 0.8-6.5 ppm range. - Signals for methyl groups (singlets and doublets). - Olefinic proton signals. - Signals for protons attached to oxygenated carbons (carbinol protons) often in the 3.5-5.5 ppm range. - Signals corresponding to various ester functionalities (e.g., acetate, benzoate).
¹³C NMR - Signals for numerous carbon atoms, including: - Carbonyl carbons from ester groups (~170 ppm). - Olefinic carbons (~120-140 ppm). - Oxygenated carbons (methine and quaternary, ~60-90 ppm). - Aliphatic carbons.
Mass Spectrometry (HRESIMS) - Provides accurate mass measurement for molecular formula determination.[9] - Fragmentation patterns can give clues about the nature and location of ester substituents.
Infrared (IR) - Absorption bands for hydroxyl groups (~3400-3500 cm⁻¹). - Strong absorption bands for carbonyl groups of esters (~1730-1750 cm⁻¹). - Bands for C=C double bonds.
UV-Vis - Absorption maxima may be present depending on the presence of conjugated systems, such as benzoate esters.[9]

Experimental Protocols

The following sections detail the standard methodologies employed in the study of jatrophane diterpenes, from their extraction from plant sources to their biological evaluation.

Isolation and Purification of Jatrophane Diterpenes

The isolation of jatrophane diterpenes from plants, typically from the genus Euphorbia, is a multi-step process involving extraction and chromatography.[10][11][12]

1. Plant Material Collection and Preparation:

  • The plant material (e.g., aerial parts, roots, or latex) is collected, identified by a botanist, and air-dried in the shade.

  • The dried plant material is then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is exhaustively extracted with a suitable organic solvent, commonly methanol or ethanol, at room temperature for several days.

  • The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Solvent Partitioning:

  • The crude extract is suspended in a water/methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Jatrophane diterpenes are typically found in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

  • The bioactive fractions are subjected to a series of chromatographic techniques to isolate individual compounds.

    • Column Chromatography (CC): Silica gel is most commonly used as the stationary phase, with a gradient elution system of n-hexane/ethyl acetate or chloroform/methanol.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase (C18) or normal-phase HPLC is used for the final purification of compounds. A UV detector is typically used for monitoring the separation.

G plant Powdered Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Fractions (Hexane, Chloroform, Ethyl Acetate) partitioning->fractions cc Column Chromatography (Silica Gel) fractions->cc Bioactive Fractions hplc HPLC Purification cc->hplc pure_compound Pure this compound hplc->pure_compound G cluster_0 Cancer Cell jatrophane This compound pgp P-glycoprotein (P-gp) jatrophane->pgp Inhibits efflux Drug Efflux pgp->efflux drug Chemotherapeutic Drug drug->pgp Binds to accumulation Increased Intracellular Drug Concentration apoptosis Enhanced Apoptosis accumulation->apoptosis G jatrophane This compound pi3k PI3K jatrophane->pi3k Inhibits akt Akt pi3k->akt Activates apoptosis Apoptosis pi3k->apoptosis Inhibition leads to nfkb NF-κB akt->nfkb Activates survival Cell Survival & Proliferation nfkb->survival

References

A Technical Overview of Jatrophane Diterpenoids: Structure, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenoids are a class of naturally occurring compounds characterized by a complex bicyclic 5/12-membered ring system.[1] Primarily isolated from plants of the Euphorbiaceae family, particularly the genus Euphorbia, these molecules have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1][2][3][4] While a specific search for "Jatrophane VI" with the molecular formula C37H48O14 did not yield a documented compound, this guide provides a comprehensive overview of the jatrophane class of molecules, focusing on their chemical diversity, mechanisms of action, and methodologies for their study. Jatrophanes are typically polyoxygenated and exist as polyesters, with a wide array of ester functionalities contributing to their structural diversity and biological properties.[1] Of particular note is their well-documented activity as modulators of multidrug resistance (MDR) in cancer cells, making them promising candidates for further investigation in oncology.[4]

Structural Diversity of Jatrophane Diterpenoids

The core structure of jatrophane diterpenoids is a macrocyclic system that allows for considerable conformational flexibility and a variety of substitutions. The diversity within this class primarily arises from the nature and position of ester groups attached to the diterpene skeleton. These are commonly acetates, propionates, butyrates, benzoates, and other acyl groups.[1] This variation in acylation significantly influences the biological activity of the individual compounds.

Below is a table summarizing the molecular formulas and weights of several known jatrophane diterpenoids to illustrate the structural variety within this class.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Source OrganismReference
Jatrophane AC36H44O12668.7Euphorbia pubescens[3]
Jatrophane BC38H46O13710.8Euphorbia pubescens[3]
Jatrophane CC36H42O12666.7Euphorbia pubescens[3]
Helioscopnin AC39H46O13722.8Euphorbia helioscopia[2]
Helioscopnin BC37H44O13696.7Euphorbia helioscopia[2]

Biological Activity and Mechanism of Action

The most extensively studied biological activity of jatrophane diterpenoids is their ability to reverse multidrug resistance (MDR) in cancer cells.[4] MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cells. Jatrophanes have been shown to inhibit the function of P-gp, thereby restoring the efficacy of anticancer drugs.

Modulation of P-glycoprotein Activity

The table below presents the P-gp modulating activity of some jatrophane diterpenoids, often expressed as the concentration required to inhibit the transporter's function by 50% (IC50) or as a fold-reversal of resistance to a particular chemotherapeutic agent.

CompoundCell LineChemotherapeutic AgentActivityReference
Nicaeenin FNCI-H460/R, DLD1-TxRDoxorubicinPotent P-gp inhibitor[4]
Nicaeenin GNCI-H460/R, DLD1-TxRDoxorubicinPotent P-gp inhibitor[4]
Jatrophane 1NCI-H460/R, U87-TxR-IC50 ~10-20 µM[4]
Pubescene ANCI-H460-Moderate growth inhibition[3]
Pubescene BNCI-H460-Moderate growth inhibition[3]
Pubescene CNCI-H460-Moderate growth inhibition[3]

The following diagram illustrates the proposed mechanism of action for jatrophane diterpenoids in overcoming P-glycoprotein-mediated multidrug resistance.

MDR_inhibition cluster_cell Cancer Cell Chemo_in Chemotherapeutic Drug (e.g., Doxorubicin) Pgp P-glycoprotein (Efflux Pump) Chemo_in->Pgp Binding Apoptosis Apoptosis Chemo_in->Apoptosis Induces Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux Extracellular Extracellular Space Chemo_out->Extracellular Pumped out Jatrophane Jatrophane Diterpenoid Jatrophane->Pgp Inhibition Extracellular->Chemo_in Enters Cell

Mechanism of P-gp Inhibition by Jatrophanes.

Experimental Protocols

Isolation of Jatrophane Diterpenoids from Euphorbia Species

The following is a generalized workflow for the isolation of jatrophane diterpenoids from plant material, based on methodologies described in the literature.[2][3][4]

isolation_workflow Plant_Material Dried and Powdered Plant Material (e.g., Euphorbia sp.) Extraction Extraction with Organic Solvents (e.g., EtOH or CH2Cl2/MeOH) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., n-hexane, EtOAc) Crude_Extract->Partitioning Active_Fraction Active Fraction (e.g., EtOAc fraction) Partitioning->Active_Fraction Column_Chrom Column Chromatography (Silica Gel, Sephadex) Active_Fraction->Column_Chrom Fractions Fractions Column_Chrom->Fractions HPLC Preparative HPLC (Normal or Reversed Phase) Fractions->HPLC Pure_Compounds Pure Jatrophane Diterpenoids HPLC->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compounds->Structure_Elucidation

General Workflow for Jatrophane Isolation.

1. Plant Material and Extraction:

  • Air-dried and powdered whole plants or specific parts (e.g., roots, aerial parts) are subjected to extraction with organic solvents.[3][4] A common solvent system is ethanol or a mixture of dichloromethane and methanol.[4]

2. Fractionation:

  • The resulting crude extract is concentrated under reduced pressure and then partitioned between immiscible solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[3]

3. Chromatographic Purification:

  • The fractions showing biological activity or containing compounds of interest are subjected to multiple steps of column chromatography.[2][3] This typically involves silica gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20).

  • Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on either normal-phase or reversed-phase columns to yield pure jatrophane diterpenoids.[3]

4. Structure Elucidation:

  • The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) and High-Resolution Mass Spectrometry (HRMS).[2][3][4]

  • The absolute configuration of the molecules can be determined by single-crystal X-ray diffraction analysis and electronic circular dichroism (ECD) calculations.[2]

Conclusion

The jatrophane diterpenoids represent a promising class of natural products with significant potential for drug development, particularly in the field of oncology. Their ability to modulate multidrug resistance presents a novel strategy to enhance the efficacy of existing chemotherapeutic agents. The structural complexity and diversity of this class of molecules continue to be an active area of research, with ongoing efforts in total synthesis aiming to provide access to larger quantities of these compounds and their analogs for further biological evaluation. Future research should focus on elucidating the detailed structure-activity relationships, optimizing their pharmacokinetic properties, and exploring their therapeutic potential in in vivo models.

References

Technical Guide: Spectroscopic Data and Experimental Protocols for Jatrophane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for a specific compound formally designated as "Jatrophane VI" with associated experimental spectroscopic data (NMR, MS) in peer-reviewed scientific literature have been unsuccessful. The Natural Products Magnetic Resonance Database (NP-MRD) contains an entry for a "this compound" (NP0140556) with predicted NMR data, but no link to a primary publication with experimental validation. To provide a comprehensive and technically accurate guide as requested, this document utilizes Euphjatrophane A , a well-characterized jatrophane diterpenoid isolated from Euphorbia peplus Linn., as a representative example. All data and protocols presented herein pertain to Euphjatrophane A.

Introduction to Jatrophane Diterpenoids

Jatrophane diterpenoids are a class of natural products characterized by a distinctive macrocyclic 5/12-membered bicyclic carbon skeleton.[1] They are found predominantly in plants of the Euphorbiaceae family.[1] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including antitumor, anti-inflammatory, and multidrug resistance (MDR) reversal properties. The complex and varied substitution patterns on the jatrophane core lead to a vast array of structurally unique compounds, making their detailed spectroscopic characterization crucial for structure elucidation and further research.

Spectroscopic Data for Euphjatrophane A

The structural elucidation of jatrophane diterpenoids like Euphjatrophane A relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.

Table 1: Mass Spectrometry Data for Euphjatrophane A

ParameterValue
Molecular FormulaC₂₉H₃₆O₇
Ion[M + Na]⁺
Calculated m/z519.2353
Measured m/z519.2346
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

1D (¹H and ¹³C) and 2D NMR experiments are essential for determining the connectivity and stereochemistry of the molecule. The data is typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃).

Table 2: ¹H NMR (600 MHz, CDCl₃) Data for Euphjatrophane A

PositionδH (ppm)MultiplicityJ (Hz)
12.58m
23.25m
35.84t3.5
42.67m
55.74d10.2
75.24s
82.45m
82.05m
115.63d16.2
125.62d16.2
133.65m
142.38m
142.25m
154.28s
161.05d6.4
17a5.18s
17b4.82s
181.22s
191.21s
201.36d6.5
2'8.11d7.9
3'7.45t7.6
4'7.56t7.3
5'7.45t7.6
6'8.11d7.9
2''1.84s

Table 3: ¹³C NMR (150 MHz, CDCl₃) Data for Euphjatrophane A

PositionδC (ppm)Type
145.3CH
239.8CH
378.5CH
448.7CH
576.4CH
6142.4C
777.2CH
835.1CH₂
9212.1C
1051.1C
11135.7CH
12134.1CH
1342.3CH
1438.2CH₂
1579.8C
1619.8CH₃
17114.8CH₂
1828.9CH₃
1924.5CH₃
2018.2CH₃
1'129.7C
2', 6'129.9CH
3', 5'128.5CH
4'134.0CH
7'166.0C
1''169.2C
2''20.7CH₃

Experimental Protocols

The following sections detail the general procedures for the isolation and spectroscopic analysis of jatrophane diterpenoids, using Euphjatrophane A as an example.

Isolation and Purification

The isolation of jatrophane diterpenoids from plant material is a multi-step process involving extraction and chromatography.

graphdot plant_material Air-dried and powdered whole plants of Euphorbia peplus extraction Extraction with 95% EtOH at room temperature plant_material->extraction concentration Concentration under reduced pressure to yield crude extract extraction->concentration partition Suspension in H₂O and partitioning with EtOAc concentration->partition et_oac_extract EtOAc Extract partition->et_oac_extract chromatography_1 Silica gel column chromatography (petroleum ether/acetone gradient) et_oac_extract->chromatography_1 fractions Collection of Fractions (Fr.1 - Fr.10) chromatography_1->fractions fraction_5 Fraction 5 fractions->fraction_5 chromatography_2 MCI gel C18 column (MeOH/H₂O gradient) fraction_5->chromatography_2 subfractions Sub-fractions chromatography_2->subfractions chromatography_3 Silica gel column chromatography (petroleum ether/EtOAc gradient) subfractions->chromatography_3 chromatography_4 Preparative TLC chromatography_3->chromatography_4 pure_compound Euphjatrophane A (1) chromatography_4->pure_compound

Caption: General workflow for the isolation of Euphjatrophane A.

Spectroscopic Analysis

The structural characterization of the purified compound involves several spectroscopic techniques.

  • UV Spectroscopy: UV spectra are measured on a spectrophotometer.

  • IR Spectroscopy: IR spectra are recorded on a spectrometer using KBr pellets.

  • NMR Spectroscopy: 1D and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) with trimethylsilane (TMS) as the internal standard.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer.

Structural Elucidation Pathway

The data obtained from the various spectroscopic experiments are pieced together to determine the final structure of the compound.

G HRESIMS HRESIMS Data MolFormula Molecular Formula (C₂₉H₃₆O₇) HRESIMS->MolFormula NMR_1D 1D NMR (¹H, ¹³C) Fragments Identification of Key Functional Groups and Spin Systems NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Fragments Connectivity Assembly of Fragments and Determination of Planar Structure MolFormula->Connectivity Fragments->Connectivity Stereochem Relative Stereochemistry Determination (NOESY) Connectivity->Stereochem FinalStruct Final Structure of Euphjatrophane A Stereochem->FinalStruct

Caption: Logical workflow for the structure elucidation of Euphjatrophane A.

Conclusion

The spectroscopic characterization of jatrophane diterpenoids is a complex process that requires a combination of sophisticated analytical techniques. The data presented for Euphjatrophane A serves as a representative example of the type of information required for the unambiguous structure determination of these biologically important molecules. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic data and experimental protocols associated with the study of jatrophane diterpenoids. The detailed NMR and MS data, along with the outlined experimental workflows, are crucial for the identification, characterization, and subsequent development of these promising natural products.

References

Methodological & Application

Application Notes & Protocols: Total Synthesis of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Jatrophane diterpenes are a class of natural products characterized by a complex bicyclo[10.3.0]pentadecane skeleton. These compounds, primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention from the scientific community due to their diverse and potent biological activities. Of particular interest is their ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[1][2] This document provides a detailed overview of a representative methodology for the total synthesis of a complex jatrophane diterpene, based on the successful enantioselective total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol. The described strategy highlights key chemical transformations and provides generalized protocols applicable to the synthesis of other jatrophane analogues.

Synthetic Strategy Overview:

The convergent synthetic approach relies on the preparation of two key fragments: a highly functionalized cyclopentane building block and a long-chain coupling partner. The core of the strategy involves two pivotal reactions: a B-alkyl Suzuki-Miyaura cross-coupling to unite the two fragments, followed by a ring-closing metathesis (RCM) to construct the characteristic 12-membered macrocycle of the jatrophane core.[3][4]

Key Reaction Methodologies & Protocols

B-Alkyl Suzuki-Miyaura Cross-Coupling

This reaction serves to connect the two advanced intermediates, forming the carbon skeleton of the macrocyclic precursor. The coupling of an organoborane derived from one fragment with a vinyl iodide of the other fragment is a robust and reliable method for constructing C(sp³)–C(sp²) bonds.[5][6]

Table 1: Representative Protocol for B-Alkyl Suzuki-Miyaura Cross-Coupling

Parameter Value/Condition
Reactant 1 (Organoborane) 1.0 eq
Reactant 2 (Vinyl Iodide) 1.2 eq
Catalyst Pd(dppf)Cl₂ (5 mol%)
Base Cs₂CO₃ (3.0 eq)
Solvent THF/H₂O (3:1)
Temperature 65 °C
Reaction Time 12 hours
Typical Yield 60-80%

Experimental Protocol:

  • To a solution of the vinyl iodide (1.2 eq) in a mixture of THF and water (3:1) is added cesium carbonate (3.0 eq) and the palladium catalyst (5 mol%).

  • The organoborane fragment (1.0 eq), freshly prepared via hydroboration of the corresponding terminal alkene with 9-BBN, is then added to the reaction mixture.

  • The resulting mixture is degassed with argon for 15 minutes and then heated to 65 °C for 12 hours under an argon atmosphere.

  • Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the coupled product.

Ring-Closing Metathesis (RCM)

The construction of the strained 12-membered macrocycle is achieved through a ring-closing metathesis reaction of a terminal diene precursor. The choice of catalyst is crucial for the success of this transformation, with second-generation Grubbs or Hoveyda-Grubbs catalysts often being employed for their high efficiency and functional group tolerance.[7][8][9][10]

Table 2: Representative Protocol for Ring-Closing Metathesis

Parameter Value/Condition
Diene Precursor 1.0 eq
Catalyst Grubbs II Catalyst (10 mol%)
Solvent Dichloromethane (DCM), degassed
Concentration 0.001 M
Temperature 40 °C (reflux)
Reaction Time 6 hours
Typical Yield 70-90%

Experimental Protocol:

  • A solution of the diene precursor (1.0 eq) in degassed dichloromethane is prepared to a concentration of 0.001 M in a flask equipped with a reflux condenser.

  • The Grubbs II catalyst (10 mol%) is added to the solution under an argon atmosphere.

  • The reaction mixture is heated to reflux (40 °C) and stirred for 6 hours. The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the macrocyclic jatrophane skeleton.

Visualizations

Synthetic Workflow

The following diagram illustrates the convergent synthetic strategy for a jatrophane diterpene, highlighting the key coupling and macrocyclization steps.

synthetic_workflow cluster_0 Fragment Synthesis cluster_1 Fragment Synthesis cluster_2 Key Transformations cluster_3 Final Product A Starting Materials A B Cyclopentane Fragment A->B Multi-step synthesis E B-Alkyl Suzuki-Miyaura Cross-Coupling B->E C Starting Materials B D Side Chain Fragment C->D Multi-step synthesis D->E F Diene Precursor E->F G Ring-Closing Metathesis (RCM) F->G H Jatrophane Skeleton G->H I Final Functionalization H->I J Target Jatrophane I->J

Caption: Convergent total synthesis workflow for a jatrophane diterpene.

Mechanism of Multidrug Resistance Reversal

Jatrophane diterpenes have been shown to inhibit the function of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs from cancer cells. The diagram below illustrates this proposed mechanism of action.

mdr_reversal cluster_cell Cancer Cell cluster_extracellular Extracellular Space Pgp P-glycoprotein (P-gp) Transporter Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Binds to Drug_source Jatrophane Jatrophane Diterpene Jatrophane->Pgp Inhibits ATP ATP ATP->Pgp Energy

Caption: Inhibition of P-glycoprotein by Jatrophane Diterpenes.

The total synthesis of jatrophane diterpenes represents a significant challenge in organic chemistry, requiring sophisticated synthetic strategies and robust reaction methodologies. The convergent approach detailed herein, utilizing a B-alkyl Suzuki-Miyaura cross-coupling and ring-closing metathesis, provides a reliable pathway to this important class of natural products. Further investigation into the structure-activity relationships of synthetic jatrophane analogues holds promise for the development of new and effective agents to combat multidrug resistance in cancer therapy.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Jatrophane VI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of Jatrophane VI, a member of the jatrophane diterpene family. Jatrophane diterpenes, isolated from various species of the Euphorbiaceae family, are known for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects.[1][2] The following protocols are established methods for evaluating these activities and can be adapted for high-throughput screening.

Cytotoxicity Assessment

Cytotoxicity is a critical initial screening parameter for potential anticancer agents. The MTT and Sulforhodamine B (SRB) assays are reliable colorimetric methods to determine cell viability in response to a test compound.

MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently pipette up and down to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay

The SRB assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period with the compound, gently remove the medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the wells five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the wells five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes on a shaker and measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data for Jatrophane Diterpenes (Cytotoxicity)

CompoundCell LineAssayIC₅₀ (µM)Reference
JatrophoneMCF-7/ADR (Doxorubicin-resistant breast cancer)SRB1.8
Euphorbia factor L3A549 (Lung cancer)SRB10.28
Euphorbia factor L3MCF-7 (Breast cancer)SRB13.92
Euphorbia factor L3SW480 (Colon cancer)SRB29.70
Euphorbia factor L9A549 (Lung cancer)SRB1.15
Euphorbia factor L9MDA-MB-231 (Breast cancer)SRB1.25
Euphorbia factor L9KB (Nasopharyngeal cancer)SRB0.81
Euphorbia factor L9MCF-7 (Breast cancer)SRB1.32
Euphorbia factor L9KB-VIN (Multidrug-resistant nasopharyngeal cancer)SRB0.72

P-glycoprotein (P-gp) Modulation

Many jatrophane diterpenes have been shown to inhibit the function of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. The rhodamine 123 efflux assay is a common method to assess P-gp inhibitory activity.[3][4]

Protocol:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) and the parental sensitive cell line (e.g., MCF-7) in 96-well plates.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 (a fluorescent P-gp substrate) to a final concentration of 5 µM and incubate for another hour.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Efflux: Add fresh, pre-warmed medium (with or without the test compound) and incubate for 2 hours to allow for rhodamine 123 efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Increased intracellular rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux. The results can be expressed as a reversal fold or an EC₅₀ value for P-gp inhibition.

Quantitative Data for Jatrophane Diterpenes (P-gp Modulation)

CompoundCell LineAssayEC₅₀ (nM)Reference
Euphosorophane AMCF-7/ADRDoxorubicin resistance reversal92.68 ± 18.28[5]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Quantitative Data for Jatrophane Diterpenes (Anti-inflammatory Activity)

CompoundCell LineAssayIC₅₀ (µM)Reference
Euphthymifolol ABV-2 microgliaNO Inhibition43.5 ± 1.54[6]
Euphthymifolol BBV-2 microgliaNO Inhibition56.2 ± 1.67[6]
Euphthymifolol DBV-2 microgliaNO Inhibition63.3 ± 1.94[6]

Antimicrobial Activity

The antimicrobial activity of this compound can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well microplate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microorganisms with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data for Jatrophane-related Compounds (Antimicrobial Activity)

Compound/ExtractMicroorganismAssayMIC (µg/mL)Reference
Brominated ChalconeS. aureusBroth Microdilution31.25 - 125[7]

Visualizations

Signaling Pathway

PI3K_Akt_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits NFkB_p50_p65_n NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_n Translocates to Nucleus Jatrophane_VI This compound Jatrophane_VI->Akt Inhibits Jatrophane_VI->NFkB_p50_p65 Inhibits Gene_Expression Gene Expression (Proliferation, Survival, Anti-apoptosis) NFkB_p50_p65_n->Gene_Expression Promotes Jatrophane_Bioactivity_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep This compound Stock Solution Preparation Cytotoxicity Cytotoxicity Assay (MTT / SRB) Compound_Prep->Cytotoxicity Pgp_Modulation P-gp Modulation Assay (Rhodamine 123 Efflux) Compound_Prep->Pgp_Modulation Anti_Inflammatory Anti-inflammatory Assay (Nitric Oxide Production) Compound_Prep->Anti_Inflammatory Antimicrobial Antimicrobial Assay (Broth Microdilution) Compound_Prep->Antimicrobial Cell_Culture Cell Line Culture (Cancer, Macrophage, etc.) Cell_Culture->Cytotoxicity Cell_Culture->Pgp_Modulation Cell_Culture->Anti_Inflammatory IC50_EC50 IC₅₀ / EC₅₀ Determination Cytotoxicity->IC50_EC50 Pgp_Modulation->IC50_EC50 Anti_Inflammatory->IC50_EC50 MIC MIC Determination Antimicrobial->MIC Mechanism Mechanism of Action Studies (e.g., Western Blot for signaling pathways) IC50_EC50->Mechanism MIC->Mechanism

References

Application Notes and Protocols: Cell-based Assays for Jatrophane VI Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenoids are a class of natural products predominantly found in plants of the Euphorbiaceae family. These compounds have garnered significant interest in drug discovery due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and notably, cytotoxic effects against various cancer cell lines. Jatrophane VI, a representative of this class, and its analogs are being investigated for their potential as novel anticancer agents. The cytotoxic properties of jatrophane diterpenoids are often attributed to their ability to induce apoptosis and, in some cases, to overcome multidrug resistance in cancer cells by inhibiting P-glycoprotein (P-gp). This document provides detailed protocols for key cell-based assays to evaluate the cytotoxicity of this compound and a summary of reported cytotoxic activities of related jatrophane compounds.

Data Presentation: Cytotoxicity of Jatrophane Diterpenoids

Compound Name/IsolateCancer Cell LineAssay TypeIC50 (µM)Reference
Euphoheliphane AACHN (Renal)MTT29.3 ± 1.6[1]
786-O (Renal)MTT35.1 ± 2.1[1]
Caki-1 (Renal)MTT42.8 ± 2.5[1]
Euphoheliphane BACHN (Renal)MTT22.5 ± 1.3[1]
786-O (Renal)MTT28.7 ± 1.9[1]
Caki-1 (Renal)MTT36.4 ± 2.2[1]
Euphoheliphane CACHN (Renal)MTT18.9 ± 1.1[1]
786-O (Renal)MTT24.3 ± 1.5[1]
Caki-1 (Renal)MTT31.6 ± 2.0[1]
Euphoscopin CA549-Paclitaxel Resistant (Lung)Not Specified6.9[2]
Euphorbiapene DA549-Paclitaxel Resistant (Lung)Not Specified7.2[2]
Euphoheliosnoid AA549-Paclitaxel Resistant (Lung)Not Specified9.5[2]
JatrophoneMCF-7/ADR (Doxorubicin-Resistant Breast)SRB1.8[3]
Unnamed Jatrophane DiterpenoidsHepG2, HeLa, HL-60, SMMC-7721Not Specified8.1 to 29.7[4]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in treated wells relative to the spontaneous and maximum release controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the MTT protocol.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Staining: Discard the supernatant and resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cancer Cells in Multi-well Plates treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) incubation->apoptosis data Measure Absorbance/ Fluorescence mtt->data ldh->data apoptosis->data ic50 Calculate IC50 Values data->ic50 mechanism Determine Mode of Cell Death data->mechanism

Caption: Workflow for assessing this compound cytotoxicity.

Signaling_Pathway Proposed Signaling Pathway for Jatrophone-Induced Apoptosis cluster_pathway PI3K/AKT/NF-κB Pathway cluster_cellular_effects Cellular Effects jatrophane Jatrophone (Jatrophane Diterpene) pi3k PI3K jatrophane->pi3k Inhibits akt AKT pi3k->akt Inhibits activation nfkb NF-κB akt->nfkb Inhibits activation proliferation Decreased Cell Proliferation nfkb->proliferation Leads to apoptosis Induction of Apoptosis nfkb->apoptosis Leads to Pgp_Inhibition Mechanism of P-glycoprotein (P-gp) Inhibition by Jatrophanes cluster_cell Multi-Drug Resistant Cancer Cell pgp P-glycoprotein (P-gp) (Efflux Pump) drug_out Chemotherapeutic Drug (Efflux) pgp->drug_out drug_in Chemotherapeutic Drug (Influx) drug_accum Increased Intracellular Drug Accumulation drug_in->drug_accum Leads to jatrophane This compound jatrophane->pgp Inhibits cytotoxicity Enhanced Cytotoxicity drug_accum->cytotoxicity

References

Application Notes and Protocols: P-glycoprotein Inhibition Assay Using Jatrophane VI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells.[1][2][3][4] This transmembrane efflux pump actively transports a wide variety of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][4][5] Overexpression of P-gp is a significant challenge in cancer treatment and a major focus of drug development is the identification of potent and specific P-gp inhibitors to be used as chemosensitizing agents.[1][6]

Jatrophane diterpenes, a class of natural products, have emerged as promising P-gp inhibitors.[7][8][9] Jatrophane VI, a representative of this class, has shown potential in modulating P-gp activity. These application notes provide a detailed protocol for assessing the P-gp inhibitory activity of this compound using a cell-based fluorescent substrate accumulation assay. Two common fluorescent substrates for P-gp, Rhodamine 123 and Calcein-AM, are highlighted in the provided protocols.

Principle of the Assay

The P-gp inhibition assay is based on the principle of competitive inhibition of the efflux of a fluorescent P-gp substrate. In cells overexpressing P-gp, fluorescent substrates like Rhodamine 123 or Calcein-AM are actively pumped out, resulting in low intracellular fluorescence. When a P-gp inhibitor, such as this compound, is present, it competes with the fluorescent substrate for binding to P-gp, thereby inhibiting its efflux.[10] This leads to an accumulation of the fluorescent substrate inside the cells, resulting in a measurable increase in fluorescence intensity. The increase in fluorescence is directly proportional to the P-gp inhibitory activity of the test compound.

Data Presentation

Table 1: P-glycoprotein Inhibition by this compound and Control Compounds
CompoundConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)% P-gp InhibitionIC50 (µM)
Negative Control 0150 ± 150%-
(Cells + Substrate)
This compound 0.1350 ± 2525.0%1.5 µM
1800 ± 5081.3%
10950 ± 60100.0%
Verapamil 1450 ± 3037.5%5.0 µM
(Positive Control)10900 ± 5593.8%
100960 ± 65101.3%

Note: Data are representative. Actual values may vary depending on the cell line, substrate, and experimental conditions.

Experimental Protocols

Two alternative protocols are provided using either Rhodamine 123 or Calcein-AM as the fluorescent substrate.

Protocol 1: Rhodamine 123 Efflux Assay

This protocol details the measurement of P-gp inhibition by quantifying the intracellular accumulation of Rhodamine 123, a well-established fluorescent substrate of P-gp.[11][12][13][14][15]

Materials and Reagents
  • P-gp overexpressing cell line (e.g., MCF-7/ADR, KB-V1)

  • Parental cell line (e.g., MCF-7, KB-3-1)

  • This compound

  • Verapamil (positive control inhibitor)

  • Rhodamine 123

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or flow cytometer

Experimental Procedure
  • Cell Seeding:

    • Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells/well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in serum-free cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10 µM).

    • Prepare a stock solution of Verapamil in DMSO and dilute in serum-free medium to final concentrations (e.g., 1, 10, 100 µM).

  • Drug Treatment:

    • Remove the culture medium from the wells and wash the cells twice with warm PBS.

    • Add 100 µL of the prepared this compound or Verapamil dilutions to the respective wells.

    • For negative control wells, add 100 µL of serum-free medium with the same final concentration of DMSO used for the test compounds.

    • Incubate the plate at 37°C for 30 minutes.

  • Rhodamine 123 Loading:

    • Prepare a working solution of Rhodamine 123 in serum-free medium (final concentration typically 1-5 µM).

    • Add 100 µL of the Rhodamine 123 working solution to all wells (final volume will be 200 µL).

    • Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Fluorescence Measurement:

    • After incubation, gently wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Add 100 µL of PBS to each well.

    • Measure the intracellular fluorescence using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, cells can be detached and analyzed by flow cytometry.

  • Data Analysis:

    • Subtract the background fluorescence of wells containing cells but no Rhodamine 123.

    • Calculate the percentage of P-gp inhibition using the following formula: % Inhibition = [(F_test - F_neg) / (F_pos - F_neg)] * 100 Where:

      • F_test is the fluorescence in the presence of this compound.

      • F_neg is the fluorescence of the negative control (P-gp overexpressing cells with Rhodamine 123 only).

      • F_pos is the fluorescence in the presence of a saturating concentration of the positive control inhibitor (e.g., Verapamil).

    • Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Calcein-AM Efflux Assay

This protocol utilizes Calcein-AM, a non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein.[16][17][18][19] Calcein itself is a substrate for P-gp.

Materials and Reagents
  • P-gp overexpressing cell line (e.g., K562/ADR, MDCKII-MDR1)

  • Parental cell line (e.g., K562, MDCKII)

  • This compound

  • Cyclosporin A (positive control inhibitor)

  • Calcein-AM

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Experimental Procedure
  • Cell Seeding:

    • Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells/well.

    • Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in DMSO.

    • Create serial dilutions of this compound in serum-free medium to the desired final concentrations.

    • Prepare a stock solution of Cyclosporin A in DMSO and dilute in serum-free medium.

  • Drug Incubation:

    • Remove the culture medium and wash the cells twice with warm PBS.

    • Add 50 µL of the this compound or Cyclosporin A dilutions to the appropriate wells.

    • Add 50 µL of serum-free medium with DMSO to the negative control wells.

    • Incubate the plate at 37°C for 20 minutes.

  • Calcein-AM Loading:

    • Prepare a working solution of Calcein-AM in serum-free medium (final concentration typically 0.25-1 µM).

    • Add 50 µL of the Calcein-AM working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity directly without washing using a fluorescence microplate reader (bottom-reading mode) with excitation at 485 nm and emission at 530 nm.

  • Data Analysis:

    • Calculate the percentage of P-gp inhibition as described in the Rhodamine 123 protocol.

    • Determine the IC50 value by plotting the % inhibition against the logarithm of the this compound concentration.

Visualizations

P-glycoprotein Efflux and Inhibition by this compound

P_glycoprotein_efflux cluster_membrane Cell Membrane cluster_result Result of Inhibition Extracellular Extracellular Intracellular Intracellular Pgp P-glycoprotein (P-gp) ATP Pgp:f0->Extracellular Efflux Pgp:f1->Pgp:f0 Accumulation Intracellular Accumulation of Fluorescent Substrate JatrophaneVI This compound JatrophaneVI->Pgp:f0 Inhibits Substrate Fluorescent Substrate (Rhodamine 123 / Calcein) Substrate->Pgp:f0 Binds to P-gp

Caption: Mechanism of P-gp mediated efflux and its inhibition by this compound.

Experimental Workflow for P-gp Inhibition Assay

experimental_workflow start Start seed_cells Seed P-gp overexpressing cells in 96-well plate start->seed_cells incubate_24h Incubate 24h at 37°C seed_cells->incubate_24h add_inhibitor Add this compound and controls incubate_24h->add_inhibitor incubate_inhibitor Incubate 30 min at 37°C add_inhibitor->incubate_inhibitor add_substrate Add fluorescent substrate (Rhodamine 123 or Calcein-AM) incubate_inhibitor->add_substrate incubate_substrate Incubate 30-90 min at 37°C add_substrate->incubate_substrate wash_cells Wash cells with cold PBS (for Rhodamine 123 assay) incubate_substrate->wash_cells measure_fluorescence Measure fluorescence (Plate Reader or Flow Cytometer) wash_cells->measure_fluorescence analyze_data Data Analysis: Calculate % Inhibition and IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the P-glycoprotein inhibition assay.

Data Analysis Pipeline

data_analysis raw_data Raw Fluorescence Data Negative Control Positive Control This compound background_subtraction Background Subtraction Corrected Fluorescence raw_data->background_subtraction percent_inhibition Calculate % Inhibition [(F_test - F_neg) / (F_pos - F_neg)] * 100 background_subtraction->percent_inhibition dose_response Dose-Response Curve % Inhibition vs. Log[this compound] percent_inhibition->dose_response ic50 IC50 Determination Non-linear Regression dose_response->ic50

Caption: Logical flow of the data analysis for determining P-gp inhibition.

References

Jatrophane VI: Application Notes and Protocols for a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes, a class of naturally occurring compounds predominantly found in the Euphorbiaceae family of plants, have garnered significant interest in the scientific community for their diverse and potent biological activities.[1][2] Among these, Jatrophane VI and its analogues have emerged as promising candidates for therapeutic development, particularly in the fields of oncology, inflammation, and neurodegenerative diseases.[1][2]

Structurally, jatrophanes possess a complex bicyclic or tricyclic carbon skeleton, which provides a unique scaffold for a wide range of chemical modifications and biological interactions.[1] Their therapeutic potential stems from their ability to modulate key cellular pathways, most notably their potent inhibition of P-glycoprotein (P-gp), a major contributor to multidrug resistance (MDR) in cancer.[3][4][5] Additionally, emerging evidence suggests that jatrophanes can influence inflammatory and neuroprotective pathways, broadening their potential clinical applications.[6][7][8]

This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential therapeutic agent. The information is intended to guide researchers in the design and execution of studies to further elucidate its mechanism of action and evaluate its efficacy in various disease models.

Therapeutic Potential

Reversal of Multidrug Resistance (MDR) in Cancer

The most well-documented therapeutic application of jatrophane diterpenes, including compounds structurally related to this compound, is their ability to reverse multidrug resistance in cancer cells.[3][4][9] MDR is a significant obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells, thereby reducing their efficacy.[3]

This compound analogues have demonstrated potent P-gp inhibitory activity, restoring the sensitivity of resistant cancer cells to conventional chemotherapeutic agents.[4][10] This effect is achieved through direct interaction with P-gp, competitively inhibiting the binding and transport of anticancer drugs.[10]

Quantitative Data on MDR Reversal Activity of Jatrophane Analogues

CompoundCell LineChemotherapeutic AgentReversal FoldIC50 (P-gp Inhibition)Reference
Nicaeenin FNCI-H460/RDoxorubicinNot specifiedPotent inhibitor[4]
Nicaeenin GNCI-H460/RDoxorubicinNot specifiedPotent inhibitor[4]
Euphosorophane AMCF-7/ADRDoxorubicinNot specifiedEC50 = 92.68 ± 18.28 nM[10]
Jatrophane Analogue (Compound 6)Not specifiedNot specifiedSignificantNot specified[9]
Anti-Inflammatory Activity

Several jatrophane diterpenes have exhibited significant anti-inflammatory properties.[6][7][8] Their mechanism of action in this context is believed to involve the modulation of key inflammatory pathways. For instance, some jatrophanes have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage-like cells.[8]

Quantitative Data on Anti-inflammatory Activity of Jatrophane Analogues

CompoundAssayCell LineIC50Reference
Euphthymifolol ANO Production InhibitionBV-2 microglia43.5 ± 1.54 µM[8]
Euphthymifolol BNO Production InhibitionBV-2 microglia56.2 ± 1.67 µM[8]
Dichloromethane fraction of Jatropha isabelleiEdema Reduction (in vivo)Rat25.3% reduction at 200 mg/kg[6]
Neuroprotective Potential

The neuroprotective effects of jatrophanes are an emerging area of research. Some studies suggest that these compounds may offer therapeutic benefits in neurodegenerative diseases like Alzheimer's.[11] The proposed mechanisms include the activation of autophagy, a cellular process responsible for clearing aggregated proteins, and the inhibition of tau pathology, a hallmark of Alzheimer's disease.[11] Further research is needed to fully elucidate the neuroprotective mechanisms and identify specific jatrophane compounds with potent activity in this area.

Experimental Protocols

Protocol for Assessing Multidrug Resistance Reversal

a) Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that is non-toxic to cells and to assess its ability to sensitize MDR cancer cells to a chemotherapeutic agent.

Materials:

  • MDR and parental (sensitive) cancer cell lines (e.g., MCF-7/ADR and MCF-7)

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound alone to determine its cytotoxicity.

  • In parallel, treat the MDR cells with a fixed, non-toxic concentration of the chemotherapeutic agent in the presence of increasing concentrations of this compound.

  • Include appropriate controls: untreated cells, cells treated with the chemotherapeutic agent alone, and cells treated with a known P-gp inhibitor (e.g., Verapamil).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and IC50 values. The reversal fold can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.

b) P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Accumulation)

This assay directly measures the ability of this compound to inhibit the efflux function of P-gp.

Materials:

  • MDR and parental cancer cell lines

  • Rhodamine 123 (a fluorescent P-gp substrate)

  • This compound

  • Verapamil (positive control)

  • Flow cytometer

Procedure:

  • Harvest and resuspend the cells in a suitable buffer.

  • Pre-incubate the cells with this compound or Verapamil at various concentrations for 30-60 minutes.

  • Add Rhodamine 123 to the cell suspension and incubate for a further 30-60 minutes.

  • Wash the cells to remove extracellular Rhodamine 123.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • An increase in Rhodamine 123 accumulation in the presence of this compound indicates inhibition of P-gp efflux.

Protocol for Evaluating Anti-Inflammatory Activity

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • Nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed macrophage cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Include controls: untreated cells, cells treated with LPS alone, and cells treated with a known inhibitor of NO synthase (e.g., L-NAME).

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent and incubate in the dark for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve generated with the nitrite standard solution.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are mediated through its interaction with specific signaling pathways. Understanding these pathways is crucial for optimizing its therapeutic use and for the development of novel analogues with improved efficacy and selectivity.

MDR_Reversal_Pathway cluster_cell MDR Cancer Cell cluster_nucleus Nucleus Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo->Pgp Efflux Apoptosis Apoptosis Chemo->Apoptosis Induces JatrophaneVI This compound JatrophaneVI->Pgp Inhibition Pgp->Chemo Blocked Efflux Chemo_ext Extracellular Chemotherapeutic Chemo_ext->Chemo Enters Cell

Figure 1: Mechanism of this compound in reversing P-gp mediated multidrug resistance.

Anti_Inflammatory_Pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation iNOS iNOS NFkB->iNOS Upregulation NO Nitric Oxide (NO) iNOS->NO Production JatrophaneVI This compound JatrophaneVI->NFkB Inhibition?

Figure 2: Postulated anti-inflammatory mechanism of this compound via NF-κB pathway.

Conclusion and Future Directions

This compound and its analogues represent a promising class of natural products with significant therapeutic potential. Their well-established role in overcoming multidrug resistance in cancer, coupled with their emerging anti-inflammatory and neuroprotective properties, makes them attractive candidates for further drug development.

Future research should focus on:

  • Definitive identification and isolation of this compound to enable specific and reproducible biological evaluation.

  • In-depth structure-activity relationship (SAR) studies to identify the key pharmacophoric features and guide the synthesis of more potent and selective analogues.

  • Comprehensive in vivo studies in relevant animal models to assess the efficacy, pharmacokinetics, and safety profile of lead compounds.

  • Elucidation of the precise molecular targets and signaling pathways involved in their anti-inflammatory and neuroprotective effects.

The protocols and information provided herein serve as a foundation for researchers to explore the multifaceted therapeutic potential of this compound and contribute to the development of novel and effective treatments for a range of challenging diseases.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Jatrophane VI: The term "this compound" does not correspond to a widely recognized or specifically indexed compound in the scientific literature. It is possible that this is a less common name for a known jatrophane diterpene or a novel, less-studied molecule. The following application notes and protocols are based on the well-characterized mechanisms of action of various jatrophane diterpenes, which are primarily known for their ability to reverse multidrug resistance (MDR) through the inhibition of P-glycoprotein (P-gp).

Introduction

Jatrophane diterpenes are a class of naturally occurring compounds isolated from plants of the Euphorbiaceae family.[1][2] These molecules have garnered significant interest in cancer research due to their potent biological activities, most notably their ability to modulate multidrug resistance (MDR) in cancer cells.[3][4][5] MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their efficacy.[6] Jatrophane diterpenes have been shown to inhibit P-gp, restoring the sensitivity of resistant cancer cells to conventional anticancer drugs.[7][8][9] Beyond P-gp inhibition, some jatrophanes have also been reported to induce apoptosis and modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/NF-κB pathway.[10][11][12]

These application notes provide a comprehensive overview of the experimental protocols to investigate the mechanism of action of jatrophane diterpenes, with a focus on their role as MDR modulators.

Data Presentation: Biological Activities of Representative Jatrophane Diterpenes

The following tables summarize the quantitative data on the biological activities of several well-studied jatrophane diterpenes. This data is crucial for comparing the potency and efficacy of different analogs and for designing experiments.

Table 1: P-glycoprotein (P-gp) Inhibition and Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes

CompoundCell LineChemotherapeutic AgentEC50 / IC50 (µM) for MDR ReversalFold ReversalReference
Euphosorophane AMCF-7/ADRDoxorubicin0.0927-[8]
Nicaeenin FNCI-H460/RDoxorubicin--[13]
Nicaeenin GNCI-H460/RDoxorubicin--[13]
Jatrophane Diterpene 8Human mdr1 gene-transfected mouse lymphomaEpirubicin--[10]
Jatrophane 2DLD1-TxR---[14]
Jatrophane 5DLD1-TxR---[14]

Note: "-" indicates that the specific value was not provided in the abstract.

Table 2: Cytotoxicity of Jatrophane Diterpenes in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Jatrophane ACaov-446.27 ± 3.86[12]
Jatrophane AOVCAR-338.81 ± 3.30[12]
Jatrophane BCaov-436.48 ± 3.18[12]
Jatrophane BOVCAR-342.59 ± 4.50[12]
Jatrophane CCaov-485.86 ± 6.75[12]
Jatrophane COVCAR-375.65 ± 2.56[12]

Experimental Protocols

Here we provide detailed methodologies for key experiments to elucidate the mechanism of action of jatrophane diterpenes.

1. Assessment of P-glycoprotein (P-gp) Inhibition: Rhodamine 123 Efflux Assay

This assay functionally measures the ability of a compound to inhibit the efflux of the P-gp substrate, rhodamine 123, from MDR cancer cells.

  • Materials:

    • MDR cancer cell line (e.g., MCF-7/ADR, NCI-H460/R) and its parental sensitive cell line.

    • Rhodamine 123 (stock solution in DMSO).

    • Jatrophane diterpene of interest.

    • Verapamil or Cyclosporin A (positive control P-gp inhibitor).

    • Cell culture medium (e.g., RPMI-1640 or DMEM) with and without fetal bovine serum (FBS).

    • Phosphate-buffered saline (PBS).

    • Flow cytometer.

  • Protocol:

    • Seed the MDR and sensitive cells in 6-well plates and grow to 80-90% confluency.

    • Pre-incubate the cells with the jatrophane diterpene at various concentrations or the positive control (e.g., 10 µM Verapamil) in serum-free medium for 1 hour at 37°C.

    • Add rhodamine 123 (final concentration of 1-5 µg/mL) to all wells and incubate for another 1-2 hours at 37°C in the dark.

    • After the loading phase, wash the cells twice with ice-cold PBS.

    • Add fresh, pre-warmed medium (with or without the test compound/inhibitor) and incubate for an additional 1-2 hours to allow for efflux.

    • Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 500 µL of cold PBS.

    • Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at 525 nm).

    • Increased intracellular rhodamine 123 fluorescence in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux.

2. Cytotoxicity Assessment: MTT Assay

This colorimetric assay determines the effect of a compound on cell viability and proliferation.

  • Materials:

    • Cancer cell lines of interest.

    • Jatrophane diterpene of interest.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO) or solubilization buffer.

    • 96-well plates.

    • Microplate reader.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with a serial dilution of the jatrophane diterpene for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16][17]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

3. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line.

    • Jatrophane diterpene of interest.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

    • Flow cytometer.

  • Protocol:

    • Seed cells in 6-well plates and treat with the jatrophane diterpene at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[18]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

4. Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cancer cell line.

    • Jatrophane diterpene of interest.

    • Cold 70% ethanol.

    • Propidium Iodide (PI) staining solution (containing PI and RNase A).

    • Flow cytometer.

  • Protocol:

    • Seed cells and treat with the jatrophane diterpene as described for the apoptosis assay.

    • Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.[20]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

5. Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins in a specific signaling pathway, such as PI3K/AKT/NF-κB.

  • Materials:

    • Cancer cell line.

    • Jatrophane diterpene of interest.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies against total and phosphorylated PI3K, AKT, NF-κB, and a loading control (e.g., β-actin or GAPDH).

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • Treat cells with the jatrophane diterpene for the desired time points.

    • Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the changes in protein expression and phosphorylation levels relative to the loading control.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Functional Assays cluster_molecular_analysis Molecular Analysis start Cancer Cell Lines (MDR and Sensitive) treatment Treatment with Jatrophane Diterpene start->treatment pgp_assay P-gp Inhibition (Rhodamine 123 Efflux) treatment->pgp_assay cyto_assay Cytotoxicity (MTT Assay) treatment->cyto_assay apop_assay Apoptosis (Annexin V/PI) treatment->apop_assay cycle_assay Cell Cycle (PI Staining) treatment->cycle_assay western_blot Western Blot (PI3K/AKT/NF-κB) treatment->western_blot end Mechanism of Action Elucidation pgp_assay->end cyto_assay->end apop_assay->end cycle_assay->end western_blot->end

Caption: Experimental workflow for investigating the mechanism of action of jatrophane diterpenes.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion pgp P-glycoprotein (P-gp) pi3k PI3K akt AKT pi3k->akt activates ikk IKK akt->ikk activates bax Bax akt->bax inhibits bcl2 Bcl-2 akt->bcl2 activates ikb IκB ikk->ikb phosphorylates (degradation) nfkb NF-κB ikb->nfkb inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc translocates cytochrome_c Cytochrome c bax->cytochrome_c release bcl2->bax inhibits gene Anti-apoptotic Gene Transcription nfkb_nuc->gene activates apoptosis Apoptosis cytochrome_c->apoptosis triggers jatrophane Jatrophane Diterpene jatrophane->pgp inhibition jatrophane->pi3k inhibition? chemo Chemotherapeutic Drug chemo->pgp efflux

Caption: Potential signaling pathways affected by jatrophane diterpenes.

References

Application Notes and Protocols for Utilizing Jatrophane VI in Multidrug Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Jatrophane VI and related jatrophane diterpenoids in the study of multidrug resistance (MDR) in cancer. The protocols outlined below are based on established methodologies for evaluating the efficacy of these compounds as MDR modulators, particularly through their interaction with P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux.

Introduction to this compound and Multidrug Resistance

Multidrug resistance is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1).[1][2] These transporters actively pump chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. Jatrophane diterpenoids, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as promising MDR modulators.[3][4] These compounds have been shown to inhibit the function of P-gp, thereby resensitizing resistant cancer cells to conventional chemotherapy drugs.[5][6][7] This document provides detailed protocols for assessing the potential of this compound and its analogs as MDR reversal agents.

Quantitative Data Summary

The following table summarizes the reported biological activities of various jatrophane diterpenoids in multidrug-resistant cancer cell lines. This data is crucial for comparing the potency of different analogs and selecting lead compounds for further development.

Compound Name/NumberCancer Cell LineChemotherapeutic AgentConcentration of JatrophaneReversal Fold (RF) / Activity MetricReference
Euphosorophane A (1)MCF-7/ADRDoxorubicin (DOX)-EC50 = 92.68 ± 18.28 nM[5]
Compound 6 Not SpecifiedNot Specified20 µMRF value > 300[8]
Compound 16 Not SpecifiedNot Specified20 µMRF value > 300[8]
Compound 20 Not SpecifiedNot Specified20 µMRF value > 300[8]
Compound 22 Not SpecifiedNot Specified20 µMRF value > 300[8]
Compound 23 Not SpecifiedNot Specified20 µMRF value > 300[8]
Nicaeenin FNCI-H460/R, DLD1-TxRDoxorubicin (DOX)Not SpecifiedSignificant P-gp inhibition[6]
Nicaeenin GNCI-H460/R, DLD1-TxRDoxorubicin (DOX)Not SpecifiedStronger sensitization than Dex-VER[6]
Euphomicrophane GMCF-7/ADRNot Specified10.0 µMRF = 18.67[9]
Euphomicrophane HMCF-7/ADRNot Specified10.0 µMRF = 17.15[9]
Jatrophane 8 COLO 320EpirubicinNot SpecifiedSynergistic interaction[10]
Esulatin M (5)EPG85-257RDBNot Specified-IC50 = 1.8 µM[2]
Esulatin M (5)EPP85-181RDBNot Specified-IC50 = 4.8 µM[2]

Experimental Protocols

Cell Culture
  • Cell Lines: Use a pair of cancer cell lines: a drug-sensitive parental line (e.g., MCF-7, COLO 205) and its multidrug-resistant counterpart that overexpresses P-gp (e.g., MCF-7/ADR, COLO 320).[5][10][11]

  • Culture Conditions: Maintain cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics. For the resistant cell line, include the selecting chemotherapeutic agent (e.g., doxorubicin) in the culture medium to maintain P-gp expression.

Cytotoxicity and MDR Reversal Assay (MTT Assay)

This assay determines the ability of this compound to sensitize MDR cells to a chemotherapeutic agent.

  • Materials:

    • 96-well plates

    • Parental and MDR cancer cells

    • This compound stock solution (in DMSO)

    • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the chemotherapeutic agent, both in the presence and absence of a non-toxic concentration of this compound.

    • Include wells with this compound alone to assess its intrinsic cytotoxicity.

    • Incubate the plates for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values for the chemotherapeutic agent alone and in combination with this compound. The reversal fold (RF) is calculated as: RF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound).

P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 Exclusion Assay)

This assay directly measures the ability of this compound to inhibit the efflux function of P-gp using the fluorescent substrate Rhodamine 123.[5][11]

  • Materials:

    • Parental and MDR cancer cells

    • This compound

    • Rhodamine 123

    • Verapamil (positive control)

    • Flow cytometer

  • Procedure:

    • Harvest and wash the cells, then resuspend them in serum-free medium.

    • Pre-incubate the cells with this compound or Verapamil at the desired concentration for 30-60 minutes at 37°C.

    • Add Rhodamine 123 to the cell suspension and incubate for another 60-90 minutes at 37°C in the dark.

    • Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer.

    • An increase in Rhodamine 123 accumulation in MDR cells treated with this compound compared to untreated MDR cells indicates inhibition of P-gp efflux.

Apoptosis Induction Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay determines if this compound, alone or in combination with a chemotherapeutic agent, induces apoptosis in cancer cells.[1][3]

  • Materials:

    • Cancer cells

    • This compound

    • Chemotherapeutic agent

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound, the chemotherapeutic agent, or a combination of both for a specified period (e.g., 24-48 hours).

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.[1]

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.[1][10]

Visualizations

Mechanism of Action of this compound

MDR_Mechanism cluster_cell MDR Cancer Cell cluster_nucleus Nucleus P_gp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Agent (extracellular) P_gp->Chemo_out Efflux DNA DNA Apoptosis Apoptosis DNA->Apoptosis Triggers Chemo_in Chemotherapeutic Agent Chemo_in->P_gp Binds to P-gp Chemo_in->DNA Induces Damage Jatrophane_VI This compound Jatrophane_VI->P_gp Inhibits Chemo_ext Chemotherapeutic Agent (extracellular) Chemo_ext->Chemo_in Enters Cell Jatrophane_ext This compound (extracellular) Jatrophane_ext->Jatrophane_VI Enters Cell

Caption: this compound inhibits P-gp, increasing intracellular drug levels and promoting apoptosis.

Experimental Workflow for Evaluating this compound

experimental_workflow start Start: Select this compound and MDR Cell Line cytotoxicity 1. Cytotoxicity Assay (MTT) - Determine intrinsic toxicity of this compound - Assess MDR reversal (Combination therapy) start->cytotoxicity pgp_inhibition 2. P-gp Efflux Inhibition Assay (Rhodamine 123 Exclusion) - Confirm direct inhibition of P-gp cytotoxicity->pgp_inhibition If promising reversal apoptosis 3. Apoptosis Assay (Annexin V/PI Staining) - Evaluate induction of apoptosis pgp_inhibition->apoptosis mechanism 4. Mechanistic Studies - P-gp ATPase activity assay - P-gp expression (Western Blot) - Competitive binding studies apoptosis->mechanism end Conclusion: this compound as a Potent MDR Modulator mechanism->end

Caption: Workflow for characterizing this compound as an MDR modulator in cancer research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Jatrophane VI Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of Jatrophane VI. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective extraction method for obtaining a high yield of this compound?

A1: The choice of extraction method can significantly impact the yield of jatrophane diterpenoids. Traditional methods like maceration, reflux, and Soxhlet extraction using organic solvents are widely employed due to their cost-effectiveness.[1] Maceration is the most frequently reported method for jatrophane isolation.[1] For improved yields and adherence to green chemistry principles, modern techniques such as ultrasound-assisted extraction and supercritical fluid extraction are recommended as they can overcome mass transfer limitations.[1]

Q2: Which solvents are recommended for the initial extraction of this compound from plant material?

A2: Jatrophane diterpenoids, including this compound, are typically of low to moderate polarity.[1] Therefore, solvents such as n-hexane, petroleum ether, dichloromethane, and chloroform are commonly used for the initial extraction.[1] Methanol is also a suitable choice as an amphipolar solvent capable of extracting both lipophilic and more polar compounds.

Q3: My this compound seems to be degrading during silica gel column chromatography. What can I do?

A3: Degradation of the target compound on silica gel is a common issue in natural product isolation. Jatrophane polyesters can be sensitive to acidic conditions, and the slightly acidic nature of silica gel can cause degradation.[2] Consider the following troubleshooting steps:

  • Deactivate the silica gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, mixed with the eluent.

  • Use an alternative stationary phase: If the separation allows, consider using a less acidic stationary phase like alumina or Florisil.

  • Minimize contact time: Run the column at an optimal flow rate to reduce the time the compound spends on the stationary phase.

Q4: I am observing poor separation of this compound from other closely related jatrophanes. How can I improve the resolution?

A4: Co-elution of structurally similar compounds is a frequent challenge in the isolation of jatrophane diterpenoids due to their occurrence in complex mixtures.[2] To improve separation:

  • Employ multi-step chromatography: A single chromatographic step is often insufficient. A combination of techniques is necessary, such as an initial separation on a polyamide column followed by normal-phase (NP) and reversed-phase (RP) HPLC for final purification.[2][3]

  • Optimize your mobile phase: Systematically vary the solvent composition of your mobile phase to enhance selectivity between the target compound and impurities.

  • Consider different stationary phases: Successful separations often involve using different types of stationary phases in subsequent purification steps.[2]

Q5: What are the best practices for storing isolated this compound to prevent degradation?

Troubleshooting Guides

Guide 1: Low Yield After Initial Extraction
Symptom Possible Cause Suggested Solution
The crude extract contains a very low concentration of the target compound.Inefficient extraction from the plant matrix.1. Increase extraction time: Allow for a longer maceration or reflux period. 2. Optimize solvent-to-solid ratio: Ensure sufficient solvent is used to thoroughly wet the plant material. 3. Reduce particle size: Grind the plant material to a finer powder to increase the surface area for extraction. 4. Consider a more effective extraction technique: If feasible, explore ultrasound-assisted or supercritical fluid extraction.[1]
Significant loss of product during solvent partitioning.Incorrect solvent system for liquid-liquid extraction.1. Check the polarity of your solvents: Ensure the chosen solvents for partitioning have appropriate polarities to effectively separate the desired compounds from impurities. 2. Perform a small-scale test: Before committing the entire batch, test the partitioning efficiency with a small amount of the crude extract.
Guide 2: Issues During Column Chromatography
Symptom Possible Cause Suggested Solution
Peak Tailing in HPLC 1. Secondary interactions with the stationary phase: Ionized silanol groups on silica-based columns can interact with basic functional groups on the analyte.[4] 2. Column overload: Injecting too much sample can lead to non-ideal peak shapes. 3. Partially blocked column frit: Debris can distort the sample flow.[5]1. Adjust mobile phase pH: Use a buffer to control the pH and suppress the ionization of silanols. 2. Reduce sample concentration: Dilute the sample before injection. 3. Backflush the column: Reverse the column and flush with a strong solvent to dislodge particulates. If this fails, replace the frit or the column.[5]
Split Peaks in HPLC 1. Void in the column packing material: This can occur from pressure shocks or degradation of the stationary phase.[4] 2. Sample solvent incompatible with the mobile phase: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[6] 3. Co-elution of an impurity. 1. Replace the column: A void is often irreversible. 2. Dissolve the sample in the mobile phase: Whenever possible, use the initial mobile phase as the sample solvent.[6] 3. Optimize the separation: Adjust the mobile phase composition or gradient to resolve the impurity.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation: Small variations in solvent ratios can significantly affect retention. 2. Fluctuations in column temperature. 3. Column degradation over time. 1. Prepare fresh mobile phase accurately: Use precise measurements for all components. 2. Use a column oven: Maintain a constant and controlled temperature. 3. Monitor column performance: Regularly check the column's efficiency and backpressure.

Quantitative Data on Jatrophane Isolation

Disclaimer: The following tables summarize quantitative data from studies on various jatrophane diterpenoids. Direct comparative studies on the yield of this compound using different methods are limited. This data is provided as a reference for researchers to understand the potential yields and chromatographic conditions for similar compounds.

Table 1: Comparison of Extraction Methods and Yields for Jatrophane Diterpenoids

Plant SourceExtraction MethodSolvent(s)Jatrophane Diterpenoid(s) IsolatedYieldReference
Euphorbia platyphyllosMacerationChloroformJatrophane Polyesters (1-3)Not specified[3]
Euphorbia serrulataMethanol Extraction followed by Liquid-Liquid PartitioningMethanol, DichloromethaneJatrophane PolyestersNot specified[2]
Euphorbia turczaninowiiMacerationEthanolJatrophane Diterpenoid Esters (1-6)Not specified[7]
Jatropha SeedsSoxhlet Extractionn-HexaneOil (as a proxy for initial extract)~46%[8]

Table 2: Example Chromatographic Conditions for Jatrophane Diterpenoid Purification

Chromatographic Step Stationary Phase Mobile Phase / Eluent Purpose Reference
Initial Cleanup PolyamideMethanol/Water gradientRemoval of chlorophyll and other polar impurities[2]
Fractionation Silica Gel (VLC)Cyclohexane/Ethyl Acetate/Ethanol gradientSeparation into fractions of varying polarity
Final Purification Reversed-Phase HPLC (C18)Acetonitrile/Water or Methanol/Water gradientIsolation of pure compounds[3]
Final Purification Normal-Phase HPLCHexane/Ethyl Acetate gradientIsolation of pure compounds[3]

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Jatrophane Diterpenoids

This protocol is a synthesized methodology based on common practices for isolating jatrophane polyesters from Euphorbia species.

  • Plant Material Preparation: Air-dry the plant material (e.g., aerial parts) at room temperature and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol at room temperature for 48-72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove fats and other non-polar impurities.

    • Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or chloroform, to extract the jatrophane diterpenoids.

    • Collect the dichloromethane/chloroform phase and evaporate the solvent to yield a diterpene-enriched fraction.

  • Initial Chromatographic Cleanup:

    • Subject the diterpene-enriched fraction to column chromatography on a polyamide support.

    • Elute with a gradient of methanol and water to remove pigments like chlorophyll.

  • Silica Gel Chromatography:

    • Further fractionate the resulting extract using vacuum liquid chromatography (VLC) or flash chromatography on a silica gel column.

    • Elute with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

This protocol outlines the final purification step for isolating this compound from enriched fractions.

  • Sample Preparation: Dissolve the fraction containing this compound in a suitable solvent, preferably the initial mobile phase of the HPLC method. Filter the sample through a 0.45 µm syringe filter before injection.

  • Reversed-Phase HPLC:

    • Column: C18 analytical or semi-preparative column (e.g., 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water. The exact gradient profile will need to be optimized based on the specific separation.

    • Flow Rate: Typically 1-4 mL/min for semi-preparative columns.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 220-280 nm).

  • Normal-Phase HPLC (if necessary):

    • Column: Silica or a bonded phase like cyano or diol.

    • Mobile Phase: A mixture of non-polar and polar solvents, such as a gradient of hexane and ethyl acetate or hexane and isopropanol.

    • Flow Rate and Detection: Similar to RP-HPLC.

  • Fraction Collection and Analysis: Collect the peaks corresponding to this compound. Verify the purity of the collected fractions by analytical HPLC and confirm the structure using spectroscopic methods such as NMR and MS.

Visualizations

experimental_workflow start Powdered Plant Material extraction Solvent Extraction (e.g., Methanol Maceration) start->extraction partitioning Liquid-Liquid Partitioning (e.g., Hexane, DCM) extraction->partitioning cleanup Initial Chromatography (e.g., Polyamide Column) partitioning->cleanup fractionation Silica Gel Chromatography (VLC or Flash) cleanup->fractionation hplc HPLC Purification (RP and/or NP) fractionation->hplc analysis Purity & Structural Analysis (NMR, MS) hplc->analysis end Pure this compound analysis->end

Caption: General workflow for the isolation of this compound.

troubleshooting_low_yield low_yield Low Yield of This compound check_extraction Is the extraction efficient? low_yield->check_extraction check_separation Is there loss during separation? low_yield->check_separation optimize_extraction Optimize Extraction: - Increase time - Finer powder - Change solvent check_extraction->optimize_extraction optimize_separation Optimize Separation: - Check partitioning solvents - Monitor column fractions carefully - Check for degradation check_separation->optimize_separation

Caption: Troubleshooting logic for low isolation yield.

References

Jatrophane VI stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Jatrophane VI. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Long-term storage: -20°C.[1]

  • Short-term storage: 2-8°C.[1]

It is crucial to store this compound in a tightly sealed container in a dry and well-ventilated area to prevent degradation.[1][2]

Q2: What are the known stability characteristics of this compound?

This compound is stable under the recommended storage conditions.[1] However, like many complex natural products, its stability can be influenced by factors such as temperature, light, and pH. Jatrophane diterpenes are known for their structural complexity, including multiple chiral centers and often the presence of ester groups, which can be susceptible to hydrolysis.

Q3: Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, based on the general structure of jatrophane diterpenes, potential degradation pathways may include:

  • Hydrolysis: The ester linkages present in many jatrophane polyesters are susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of acyl groups.

  • Oxidation: The complex polycyclic structure may be susceptible to oxidation, particularly if sensitive functional groups are present.

  • Photodegradation: Exposure to UV or visible light can induce degradation in complex organic molecules. It is recommended to handle this compound in a light-protected environment.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound

Many diterpenes exhibit limited solubility in aqueous solutions, which can pose challenges in biological assays.[2]

  • Symptom: Difficulty dissolving this compound in aqueous buffers for in vitro or cell-based assays.

  • Possible Cause: The inherent lipophilicity of the jatrophane scaffold.

  • Solution:

    • Co-solvents: Use of a minimal amount of a water-miscible organic co-solvent such as DMSO, ethanol, or DMF to initially dissolve the compound before further dilution in the aqueous medium. It is critical to establish the tolerance of the experimental system to the chosen co-solvent.

    • Formulation Strategies: For in vivo studies, formulation approaches such as the use of cyclodextrins, liposomes, or nanoparticles may be necessary to improve bioavailability.

Issue 2: Inconsistent Experimental Results

Inconsistent results in bioassays could be attributed to the degradation of this compound in the experimental medium.

  • Symptom: High variability in measurements of biological activity between replicate experiments or over time.

  • Possible Cause: Degradation of this compound in the assay buffer due to pH, temperature, or light exposure.

  • Solution:

    • pH Control: Ensure the pH of the assay buffer is within a stable range for this compound. It is advisable to perform preliminary stability studies at the intended assay pH.

    • Temperature Management: Prepare solutions fresh before use and keep them on ice. Avoid repeated freeze-thaw cycles.

    • Light Protection: Conduct experiments under subdued light conditions and store stock solutions in amber vials or wrapped in aluminum foil.

    • Fresh Preparations: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.

Quantitative Stability Data

ConditionParameterTime PointRemaining this compound (%)Degradation Products
Temperature -20°C12 months>99%Not Detected
4°C6 months98%Minor peaks in HPLC
25°C1 month85%Multiple degradation peaks
pH pH 3 (aq. buffer)24 hours90%Evidence of hydrolysis
pH 7 (aq. buffer)24 hours99%Not Detected
pH 9 (aq. buffer)24 hours80%Significant hydrolysis
Light Photostability Chamber24 hours75%Multiple degradation peaks
Dark Control24 hours>99%Not Detected

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to a photostability chamber (with a light source that provides both UV and visible light) for 24 hours. A dark control sample should be run in parallel.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and alkaline samples.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

    • Characterize the major degradation products using LC-MS/MS and NMR if necessary.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with a suitable gradient, for example, 50% B to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a range of 210-280 nm is a good starting point).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome stock This compound Stock Solution acid Acidic Hydrolysis (0.1N HCl, 60°C) stock->acid alkali Alkaline Hydrolysis (0.1N NaOH, 60°C) stock->alkali oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photolytic Degradation (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis hplc->lcms pathways Degradation Pathways hplc->pathways nmr NMR Spectroscopy lcms->nmr lcms->pathways nmr->pathways products Degradation Products pathways->products

Caption: Experimental workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results ph_issue Inappropriate pH start->ph_issue temp_issue Temperature Fluctuation start->temp_issue light_issue Light Exposure start->light_issue solubility_issue Poor Solubility start->solubility_issue ph_control Control Buffer pH ph_issue->ph_control temp_control Maintain Cold Chain temp_issue->temp_control light_protection Use Amber Vials/Foil light_issue->light_protection cosolvent Use Co-solvents (e.g., DMSO) solubility_issue->cosolvent fresh_prep Prepare Fresh Solutions ph_control->fresh_prep temp_control->fresh_prep light_protection->fresh_prep end end fresh_prep->end Improved Consistency cosolvent->fresh_prep

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Technical Support Center: Optimizing In Vitro Studies with Jatrophane VI

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with Jatrophane VI.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro assays?

A1: For initial in vitro studies with Jatrophane diterpenes, a broad concentration range is recommended to determine the optimal dosage. Based on studies of similar compounds like Jatrophone, a starting range of 0.01 µM to 100 µM is advisable. For cytotoxicity assays, a more focused range in the low micromolar level is often effective, as an IC50 value of 1.8 µM has been reported for Jatrophone in MCF-7/ADR cells. It is crucial to perform a dose-response curve to determine the EC50 or IC50 for your specific cell line and assay.

Q2: How should I prepare this compound for in vitro experiments?

A2: this compound, like many natural products, may have limited aqueous solubility. It is recommended to dissolve the compound in a small amount of a biocompatible solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequently, this stock solution can be serially diluted in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the known biological activities of Jatrophane diterpenes that I can investigate in vitro?

A3: Jatrophane diterpenes have been reported to possess a variety of biological activities. The most commonly tested in vitro is cytotoxicity against various cancer cell lines.[1][2] Other significant activities include anti-inflammatory effects, multidrug resistance (MDR) reversal, and antiviral properties.[3] Specifically, some jatrophanes have been shown to inhibit P-glycoprotein (P-gp), a key protein in MDR.[4][5][6]

Q4: Which signaling pathways are known to be modulated by Jatrophane diterpenes?

A4: The PI3K/AKT/NF-κB signaling pathway has been identified as a key target for some Jatrophane diterpenes, such as Jatrophone.[7] Inhibition of this pathway can lead to decreased cell proliferation, induction of apoptosis, and autophagy in cancer cells. Therefore, investigating the phosphorylation status of key proteins in this pathway (e.g., PI3K, AKT, NF-κB) can provide mechanistic insights into the action of this compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no observable effect at expected concentrations. 1. Compound precipitation: this compound may have precipitated out of the culture medium. 2. Cell line insensitivity: The chosen cell line may not be sensitive to the compound's mechanism of action. 3. Incorrect dosage: The effective concentration may be higher than the tested range.1. Visually inspect the culture wells for any precipitate. Prepare fresh dilutions and consider using a solubilizing agent if necessary. 2. Test a panel of different cell lines, including those known to be sensitive to cytotoxic or anti-inflammatory agents. 3. Expand the concentration range in your dose-response experiment.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Incomplete compound mixing: Poor distribution of this compound in the culture medium. 3. Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.[8]1. Ensure thorough cell suspension mixing before and during seeding. 2. Gently mix the plate after adding the compound to each well. 3. Avoid using the outermost wells of the microplate for experiments; instead, fill them with sterile PBS or medium.
Observed effect in control (vehicle-treated) wells. 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. 2. Contamination: Microbial contamination of the cell culture or reagents.1. Perform a solvent toxicity control experiment to determine the maximum tolerated concentration. Ensure the final solvent concentration is below this level (typically ≤ 0.1% for DMSO). 2. Regularly check cultures for signs of contamination. Use aseptic techniques and sterile reagents.
Difficulty reproducing results. 1. Inconsistent compound quality: Batch-to-batch variability of this compound. 2. Variations in experimental conditions: Minor changes in incubation time, cell passage number, or reagent preparation.1. If possible, use the same batch of the compound for a set of experiments. 2. Maintain detailed and consistent experimental protocols. Standardize all experimental parameters.

Data Presentation

Table 1: In Vitro Cytotoxicity of Jatrophone (A Jatrophane Diterpene)

Cell LineAssayIC50 (µM)Exposure Time (h)Reference
MCF-7/ADR (Doxorubicin-resistant breast cancer)SRB1.8 ± 0.0572

Note: This data is for Jatrophone, a structurally related compound, and should be used as a reference for designing experiments with this compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay

This protocol is adapted from a study on Jatrophone.

  • Cell Seeding: Seed cells (e.g., MCF-7/ADR) into a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Fixation: Discard the media and fix the cells by adding 150 µL of 10% trichloroacetic acid (TCA) per well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate three times with tap water.

  • Staining: Add 70 µL of 0.4% (w/v) SRB solution to each well and incubate in the dark at room temperature for 10 minutes.

  • Destaining: Wash the plate three times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plate and then add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at a wavelength of 515 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This is a general protocol for assessing anti-inflammatory activity in macrophage cell lines (e.g., RAW 264.7).

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding an inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 1 µg/mL). Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent system according to the manufacturer's instructions.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 540 nm).

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated positive control. Also, perform a cell viability assay (e.g., MTT or SRB) in parallel to ensure that the observed NO reduction is not due to cytotoxicity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis start Start stock Prepare this compound Stock Solution (in DMSO) start->stock dilutions Prepare Serial Dilutions in Culture Medium stock->dilutions seed Seed Cells in 96-Well Plate dilutions->seed treat Treat Cells with This compound Dilutions seed->treat incubate Incubate for Specified Duration treat->incubate measure Measure Endpoint (e.g., Viability, NO) incubate->measure analyze Calculate % Inhibition/ Viability measure->analyze ic50 Determine IC50/EC50 analyze->ic50 PI3K_AKT_NFkB_Pathway Jatrophane This compound PI3K PI3K Jatrophane->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation Survival NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis

References

Technical Support Center: Troubleshooting Jatrophane VI Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Jatrophane VI and related diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, a member of the jatrophane diterpenes, is a macrocyclic compound with low to moderate polarity.[1] Consequently, it exhibits poor solubility in aqueous solutions such as water, phosphate-buffered saline (PBS), and cell culture media. It is, however, generally soluble in organic solvents.

Q2: Which organic solvents are recommended for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) and 100% ethanol are commonly used to prepare stock solutions of jatrophane diterpenes.[2] Acetone and methanol may also be suitable, but their use is less frequently reported in the literature for this class of compounds.

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous experimental buffer. What is happening?

This common issue is known as "solvent-shifting" precipitation. This compound is highly soluble in a nonpolar solvent like DMSO. When this concentrated stock solution is introduced into a predominantly aqueous environment, the overall solvent polarity dramatically increases, causing the hydrophobic this compound to exceed its solubility limit and precipitate out of the solution.

Q4: What is the maximum recommended final concentration of organic solvent in a cell-based assay?

To avoid solvent-induced cytotoxicity or artifacts, the final concentration of the organic solvent in cell-based assays should be minimized. For DMSO, a final concentration of ≤ 0.5% (v/v) is a general recommendation, with ≤ 0.1% being ideal for sensitive cell lines.[3] For ethanol, some studies suggest that concentrations up to 1% may be tolerated by certain cell lines, but it is always best to perform a vehicle control experiment to determine the tolerance of your specific cells.

Q5: Can heating or sonication help dissolve this compound in an aqueous buffer?

While gentle heating and sonication can aid in the initial dissolution of some compounds, these methods are unlikely to overcome the inherent insolubility of this compound in aqueous solutions. If the compound's concentration is above its thermodynamic solubility limit in the buffer, it will likely precipitate out as the solution cools or over time.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to the aqueous buffer.
Potential Cause Troubleshooting Step Rationale
Final concentration is too high. Decrease the final working concentration of this compound in your experiment.The concentration of this compound in the final aqueous solution exceeds its solubility limit.
High percentage of organic solvent in the final solution. Prepare a more concentrated stock solution so a smaller volume is needed for dilution, keeping the final organic solvent concentration low.High concentrations of organic solvents can be toxic to cells and may not be sufficient to maintain solubility upon high dilution in an aqueous medium.
Rapid addition of the stock solution. Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.Slow, controlled addition with agitation promotes rapid dispersion and prevents the formation of localized high concentrations that can lead to immediate precipitation.
Temperature of the buffer. Ensure the aqueous buffer is at room temperature or slightly warmed (if the compound's stability permits).Cold buffers can decrease the solubility of hydrophobic compounds.
Issue 2: The this compound working solution is initially clear but becomes cloudy or shows precipitation over time.
Potential Cause Troubleshooting Step Rationale
Metastable supersaturated solution. Prepare fresh working solutions immediately before each experiment and use them promptly. Avoid long-term storage of diluted aqueous solutions.The initial dissolution may have created a supersaturated solution that is not thermodynamically stable and will precipitate over time.
Temperature fluctuations. Maintain the experimental setup at a constant temperature.A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
Interaction with buffer components. If permissible for the experiment, test the solubility in a simpler buffer system first.Certain salts or other components in complex buffers or cell culture media can interact with this compound and reduce its solubility.
pH of the buffer. While the effect of pH on this compound solubility is not well-documented, significant deviations from neutral pH could potentially affect the stability of its ester groups, indirectly influencing solubility. If experimentally relevant, investigate the compound's stability at different pH values.Extreme pH values can cause degradation of ester-containing compounds, and the degradation products may have different solubility profiles.

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solutions

SolventTypical Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-20 mMA common choice for initial solubilization. The final concentration in assays should be kept low (≤0.5%).
Ethanol (100%)20 mM[2]A viable alternative to DMSO, potentially with lower cytotoxicity in some cell lines.
MethanolNot widely reported, but may be effective.Similar to ethanol, but its compatibility and cytotoxicity should be verified for the specific assay.
AcetoneNot widely reported, but may be effective.Its higher volatility might be a consideration for storage and handling.

Table 2: Reported Experimental Concentrations of Jatrophane Diterpenes in Biological Assays

Jatrophane DiterpeneAssay TypeFinal ConcentrationReference
Various JatrophanesMultidrug Resistance Reversal10 µM[1]
Jatrophane DiterpenesMultidrug Resistance Reversal2 µM[4]
Euphopepluanones F-KLysosomal Biogenesis20 µM[5]
JatrophoneCytotoxicity on MCF-7/ADR cellsIC50 of 1.8 µM[6]
Jatrophane DiterpenesP-glycoprotein Modulation1, 5, 10, 20, and 50 µM[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution for Cell-Based Assays

This protocol provides a general method for preparing a working solution of this compound and minimizing precipitation.

Materials:

  • This compound (solid)

  • 100% Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Target aqueous buffer (e.g., cell culture medium, PBS)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in 100% DMSO or 100% ethanol to a final concentration of 10-20 mM.

    • Ensure complete dissolution by vortexing. If necessary, gentle warming (to no more than 37°C) can be applied, but ensure the compound is stable at this temperature.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution:

    • Warm the required volume of your target aqueous buffer to room temperature or 37°C.

    • Vortex the aqueous buffer at a medium speed.

    • While vortexing, slowly add the required volume of the this compound stock solution dropwise to the buffer. This gradual addition and constant agitation are crucial to prevent immediate precipitation.

    • Visually inspect the solution for any signs of cloudiness or precipitation.

    • Use the freshly prepared working solution immediately in your experiment.

Mandatory Visualization

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation start This compound (Solid) solvent Add 100% DMSO or 100% Ethanol start->solvent vortex Vortex until fully dissolved solvent->vortex stock 10-20 mM Stock Solution (Store at -20°C to -80°C) vortex->stock add_stock Add stock solution dropwise stock->add_stock buffer Aqueous Buffer (e.g., Cell Culture Medium) warm_buffer Warm buffer to RT or 37°C buffer->warm_buffer vortex_buffer Vortex buffer warm_buffer->vortex_buffer vortex_buffer->add_stock final_solution Final Working Solution (Use immediately) add_stock->final_solution

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Start: Dissolving This compound precipitation Precipitation Observed? start->precipitation immediate_precip Immediate Precipitation precipitation->immediate_precip Yes delayed_precip Delayed Precipitation precipitation->delayed_precip Yes, over time no_precip Solution is Clear (Proceed with experiment) precipitation->no_precip No check_conc Is final conc. too high? immediate_precip->check_conc check_storage Was solution stored? delayed_precip->check_storage reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_solvent Is final solvent conc. >0.5%? check_conc->check_solvent No increase_stock_conc Increase stock conc. & use smaller volume check_solvent->increase_stock_conc Yes check_mixing Was mixing adequate? check_solvent->check_mixing No check_mixing->delayed_precip Yes improve_mixing Add stock dropwise with vigorous vortexing check_mixing->improve_mixing No use_fresh Prepare fresh solution before use check_storage->use_fresh Yes check_temp Were there temp. fluctuations? check_storage->check_temp No control_temp Maintain constant temperature check_temp->control_temp Yes

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Purification of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Jatrophane VI and other related jatrophane diterpene samples.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of jatrophane diterpenes.

Q1: I am having difficulty separating my target jatrophane from other structurally similar jatrophane polyesters. What can I do?

A1: Co-elution of structurally related jatrophane diterpenes is a common challenge due to their similar polarities. To improve separation, a multi-step chromatographic approach is highly recommended. Consider the following strategies:

  • Orthogonal Chromatography: Employ a combination of normal-phase (NP) and reversed-phase (RP) chromatography. For instance, after an initial separation on a silica gel column (NP), subject the enriched fractions to RP-HPLC.[1] This exploits different separation mechanisms, enhancing resolution.

  • Stepwise Gradient Elution: In column chromatography, instead of a linear gradient, a stepwise gradient elution can provide better separation of closely related compounds.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases like polyamide or Sephadex LH-20. Sephadex LH-20 is particularly useful for removing chlorophyll and other unwanted materials.

  • Preparative TLC: For small-scale purification, preparative thin-layer chromatography (TLC) can be an effective method to resolve closely eluting spots.[1]

Q2: My sample purity is not improving despite repeated chromatographic steps. What could be the issue?

A2: If purity remains stagnant, consider the following possibilities:

  • Inadequate Defatting: Jatrophane-containing extracts from plants are often rich in fats and chlorophyll, which can interfere with chromatographic separation. Ensure your initial defatting step is thorough. A common method involves suspending the concentrated extract in a methanol/water mixture and partitioning against a non-polar solvent like hexane.

  • Compound Degradation: Jatrophane diterpenes can be sensitive to factors like pH and temperature. Ensure that solvents are neutral and avoid excessive heat during solvent evaporation. Store your samples at low temperatures and under an inert atmosphere if necessary.

  • Suboptimal TLC/HPLC Conditions: The separation conditions you are using may not be optimal for your specific set of jatrophanes. Systematically screen different solvent systems for both TLC and HPLC to find the one that provides the best resolution for your target compound.

Q3: How can I effectively monitor the purification process?

A3: Thin-layer chromatography (TLC) is a crucial tool for monitoring the purification. Use a specific visualizing agent, such as a vanillin-sulfuric acid spray, followed by heating, to detect the jatrophane diterpenes on the TLC plate.[2] For HPLC, UV detection is commonly used.[3]

Q4: I am observing low recovery of my target compound after purification. What are the potential causes and solutions?

A4: Low recovery can be due to several factors:

  • Irreversible Adsorption: Your compound might be irreversibly adsorbing to the stationary phase, especially if it is highly polar and you are using silica gel. Using a more polar solvent system or switching to a different stationary phase might help.

  • Sample Precipitation: The compound may precipitate on the column if the solvent composition changes too abruptly or if the sample concentration is too high. Ensure your sample is fully dissolved in the mobile phase before loading and consider using a more gradual gradient.

  • Multiple Chromatographic Steps: While necessary for purity, each chromatographic step will inevitably lead to some sample loss. Optimize each step to maximize recovery without compromising purity.

Experimental Protocols

Below are detailed methodologies for key experiments in the purification of jatrophane diterpenes.

Protocol 1: General Multi-Step Purification of Jatrophane Diterpenes

This protocol outlines a general workflow for isolating jatrophane diterpenes from a plant extract.[1][4]

  • Extraction and Defatting:

    • Percolate or macerate the powdered plant material with a solvent mixture such as CH2Cl2:acetone (2:1) at room temperature.

    • Concentrate the extract under reduced pressure.

    • Suspend the concentrated extract in a MeOH:H2O (75:25) mixture.

    • Perform vacuum filtration using a Buchner funnel with an RP-18 adsorbent layer to remove chlorophylls and fats.

  • Initial Column Chromatography (Silica Gel):

    • Load the defatted extract onto a silica gel column.

    • Elute with a stepwise gradient of increasing polarity, for example, using mixtures of hexane and ethyl acetate (EtOAc).

    • Collect fractions and monitor by TLC.

  • Intermediate Purification (Sephadex LH-20):

    • Pool fractions rich in the target jatrophane.

    • Apply the pooled fractions to a Sephadex LH-20 column.

    • Elute with a solvent mixture like hexane:acetone:MeOH (30:10:60) to remove remaining pigments and other unwanted materials.

  • Final Purification (Preparative HPLC):

    • Subject the further purified fractions to preparative HPLC.

    • Both normal-phase (NP) and reversed-phase (RP) HPLC can be used.[1]

    • For RP-HPLC, a common mobile phase is a gradient of acetonitrile in water.[2]

    • For NP-HPLC, a hexane:EtOAc gradient can be effective.

    • Monitor the elution with a UV detector.

Protocol 2: TLC Analysis of Jatrophane Fractions
  • Plate Preparation: Use silica gel coated TLC plates (e.g., HSGF254).[2]

  • Sample Application: Spot the fractions onto the TLC plate.

  • Mobile Phase: Develop the plate in a suitable solvent system, such as hexane:acetone (6:4 or 7:3).

  • Visualization:

    • Examine the plate under UV light.[2]

    • Spray the plate with a vanillin chromogenic agent (e.g., a solution of vanillin in ethanol and sulfuric acid).[2]

    • Heat the plate to visualize the spots.

Data Presentation

The following tables summarize typical chromatographic conditions used for the purification of jatrophane diterpenes.

Table 1: Column Chromatography Systems for Jatrophane Purification

Stationary PhaseMobile Phase SystemPurposeReference
Silica GelHexane:Ethyl Acetate (stepwise gradient)Initial fractionation of the crude extract
PolyamideMethanol:Water (gradient)Enrichment of diterpene fraction[4]
Sephadex LH-20Hexane:Acetone:Methanol (isocratic)Removal of pigments and small molecules
Reversed-Phase (C18)Methanol:Water (gradient)Separation of polar and non-polar compounds

Table 2: HPLC Systems for Final Purification of Jatrophanes

HPLC ModeColumn TypeMobile Phase SystemDetectionReference
Normal-Phase (NP)Silica, 5 µmHexane:Ethyl Acetate (stepwise gradient)UV
Reversed-Phase (RP)C18, 5 µmAcetonitrile:Water (isocratic or gradient)UV[2]

Visualizations

Experimental Workflow

experimental_workflow plant_material Powdered Plant Material extraction Extraction (e.g., CH2Cl2:Acetone) plant_material->extraction defatting Defatting (MeOH:H2O, RP-18) extraction->defatting silica_cc Silica Gel Column Chromatography (Hexane:EtOAc gradient) defatting->silica_cc sephadex_cc Sephadex LH-20 Chromatography (Hexane:Acetone:MeOH) silica_cc->sephadex_cc prep_hplc Preparative HPLC (NP or RP) sephadex_cc->prep_hplc pure_jatrophane Pure this compound prep_hplc->pure_jatrophane

Caption: General workflow for the purification of this compound.

Signaling Pathways

Jatrophane diterpenes are known to interact with specific cellular signaling pathways. Below are diagrams illustrating two of these interactions.

P-Glycoprotein (P-gp) Inhibition

Many jatrophane diterpenes can inhibit the P-glycoprotein efflux pump, a key contributor to multidrug resistance in cancer cells.

pgp_inhibition cluster_cell Cancer Cell pgp P-glycoprotein (P-gp) Efflux Pump chemo_out Chemotherapeutic Drug pgp->chemo_out Efflux chemo_in Chemotherapeutic Drug chemo_in->pgp Binds apoptosis Apoptosis chemo_in->apoptosis Induces jatrophane This compound jatrophane->pgp Inhibits chemo_outside Chemotherapeutic Drug (extracellular) chemo_outside->chemo_in Enters cell

Caption: this compound inhibiting P-gp-mediated drug efflux.

Autophagy Induction

Certain jatrophane diterpenes can induce autophagy, a cellular process for degrading and recycling cellular components. A key event in autophagy is the conversion of LC3-I to LC3-II.

autophagy_induction jatrophane This compound pkc Protein Kinase C (PKC) and other upstream targets jatrophane->pkc Modulates autophagy_machinery Autophagy Machinery (e.g., Beclin-1, Vps34) pkc->autophagy_machinery Activates lc3i LC3-I (Cytosolic) autophagy_machinery->lc3i lc3ii LC3-II (Membrane-bound) lc3i->lc3ii Conjugation to PE autophagosome Autophagosome Formation lc3ii->autophagosome autolysosome Autolysosome (Degradation of contents) autophagosome->autolysosome lysosome Lysosome lysosome->autolysosome Fusion

Caption: this compound-induced autophagy pathway.

References

Technical Support Center: Refining Analytical Techniques for Jatrophane VI Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical techniques for the detection and quantification of Jatrophane VI.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC-UV or LC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for this compound can be caused by several factors:

    • Secondary Interactions: Jatrophane diterpenes can have polar functional groups that interact with active sites (silanols) on the silica-based stationary phase of the HPLC column. To mitigate this, try adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase, or use a column with end-capping.

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

    • Low Mobile Phase pH: If the mobile phase pH is too low, it can cause tailing for certain compounds. Ensure the pH is appropriate for your column and analyte.

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.

  • Question: I am observing peak fronting for my this compound standard. What could be the issue?

  • Answer: Peak fronting is less common than tailing but can occur due to:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.

    • Column Collapse: While rare, operating a column outside its recommended pH and temperature ranges can lead to a collapse of the stationary phase bed, causing peak fronting.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. How can I stabilize it?

  • Answer: Retention time drift can be caused by:

    • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, check that the pump is functioning correctly.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.

    • Pump Issues: Fluctuations in pump pressure can lead to inconsistent flow rates and, consequently, shifting retention times. Check for leaks and ensure the pump is properly primed.

Issue 3: Low Sensitivity or No Peak Detected

  • Question: I am not seeing a peak for this compound, or the peak is very small. How can I improve the sensitivity?

  • Answer:

    • Incorrect Wavelength: Ensure the UV detector is set to the appropriate wavelength for this compound. If the maximum absorbance is unknown, a UV scan of a standard solution should be performed.

    • Sample Degradation: Jatrophane diterpenes can be unstable under certain conditions. Protect samples from light and heat, and analyze them as quickly as possible after preparation.

    • Low Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your method. Consider concentrating your sample or using a more sensitive analytical technique like LC-MS/MS.

    • Injector Issues: A blocked or malfunctioning injector can prevent the sample from reaching the column.

Issue 4: Co-elution and Matrix Effects (LC-MS)

  • Question: I suspect other diterpenes in my plant extract are co-eluting with this compound in my LC-MS analysis, causing ion suppression. How can I address this?

  • Answer: Co-elution with structurally similar compounds is a common challenge in the analysis of natural products.[1]

    • Optimize Chromatographic Separation: Adjust the mobile phase gradient, try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18), or modify the mobile phase pH to improve the separation of this compound from interfering compounds.

    • Use High-Resolution Mass Spectrometry (HRMS): HRMS can help differentiate between compounds with very similar masses.

    • Employ Tandem Mass Spectrometry (MS/MS): By selecting specific precursor-product ion transitions for this compound, you can enhance the selectivity of your analysis and minimize the impact of co-eluting compounds.

    • Sample Preparation: Use solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components before analysis.

Frequently Asked Questions (FAQs)

  • Question: What is the recommended sample preparation procedure for extracting this compound from plant material?

  • Answer: A general procedure involves:

    • Drying and Grinding: The plant material (e.g., leaves, roots) should be dried at a controlled temperature (e.g., 40-50°C) and then ground into a fine powder to increase the surface area for extraction.

    • Extraction: Maceration or sonication with an appropriate organic solvent is commonly used. Due to the moderately polar nature of many jatrophane diterpenes, solvents like methanol, ethanol, or ethyl acetate are often employed.[2]

    • Filtration and Concentration: The extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator.

    • Fractionation (Optional): For complex extracts, liquid-liquid partitioning or column chromatography (e.g., silica gel) can be used to enrich the fraction containing this compound.

  • Question: How should I store my this compound standards and samples?

  • Answer: To prevent degradation, store standard solutions and prepared samples in a cool, dark place, preferably at 4°C or -20°C for long-term storage. Use amber vials to protect from light.

  • Question: Which analytical technique is better for this compound analysis: HPLC-UV or LC-MS/MS?

  • Answer: The choice depends on your research needs:

    • HPLC-UV: A good choice for routine quantification when you have relatively clean samples and a validated method. It is generally more accessible and less expensive than LC-MS.

    • LC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for analyzing complex matrices, detecting trace amounts of this compound, and for structure confirmation.

  • Question: What are the key parameters to consider for validating an analytical method for this compound?

  • Answer: According to ICH guidelines, the following parameters should be validated:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

    • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following tables provide example quantitative data for a validated HPLC-UV method for a jatrophane diterpene, which can serve as a reference for method development for this compound.[3][4]

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
Jatrophane Diterpene10 - 100> 0.999

Table 2: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
Jatrophane Diterpene20< 2.0< 3.0
50< 1.5< 2.5
80< 1.0< 2.0

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Jatrophane Diterpene2019.899.0
5050.5101.0
8079.699.5

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Jatrophane Diterpene1.03.0

Experimental Protocols

Example HPLC-UV Method for Jatrophane Diterpene Analysis

Disclaimer: This is a representative protocol and may require optimization for the specific analysis of this compound.

  • Sample Preparation:

    • Accurately weigh 1.0 g of powdered, dried plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant and repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 1.0 mL of the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Gradient Program:

      • 0-5 min: 50% A

      • 5-25 min: 50% to 90% A

      • 25-30 min: 90% A

      • 30-35 min: 90% to 50% A

      • 35-40 min: 50% A (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Quantification:

    • Prepare a stock solution of a this compound standard of known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared samples and quantify this compound using the calibration curve.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing plant_material Plant Material (Dried, Ground) extraction Solvent Extraction (Maceration/Sonication) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration reconstitution Reconstitution & Filtering concentration->reconstitution hplc HPLC-UV / LC-MS Analysis reconstitution->hplc data_acquisition Data Acquisition hplc->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification

References

Addressing batch-to-batch variability of Jatrophane VI

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Jatrophane VI

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and manage the common issue of batch-to-batch variability. The guides below provide structured answers to frequent problems, detailed analytical protocols, and clear visual workflows to ensure consistency and reliability in your experiments.

Part 1: Troubleshooting Guide

This guide addresses specific issues you may encounter with different batches of this compound.

Q1: My new batch of this compound shows significantly lower biological activity than previous batches. What are the first steps to troubleshoot this?

A1: A drop in biological activity is a primary indicator of batch variability. The issue could stem from purity, degradation, or the presence of inactive isomers.

Initial Steps:

  • Confirm Identity and Purity: Immediately analyze the batch using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram and mass spectrum against a validated reference standard or a previous "gold standard" batch. Look for new impurity peaks, a lower area percentage of the main peak, or changes in retention time.

  • Verify Structure: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[1][2] Pay close attention to key chemical shifts in the ¹H and ¹³C spectra that are characteristic of the correct this compound structure. Minor shifts or new signals can indicate isomerization or degradation.

  • Review Storage Conditions: Confirm that the batch was stored under the recommended conditions (e.g., -20°C or -80°C, protected from light, under an inert atmosphere). Improper storage can lead to degradation.[3]

  • Assess Solvent Purity: Ensure all solvents used to dissolve this compound for bioassays are of high purity and free from contaminants that could interfere with the assay.

Q2: The HPLC chromatogram of my new this compound batch shows a different peak profile (e.g., shoulder peaks, new minor peaks, retention time shift). How do I interpret this?

A2: Changes in the HPLC profile are a direct sign of chemical variation.

  • Shoulder Peaks or Split Peaks: This often suggests the presence of a closely related compound, such as a stereoisomer, which could not be fully separated during purification. Isomers may have different biological activities, contributing to variability.

  • New Minor Peaks: These are impurities. They could be residual starting materials from synthesis, byproducts, or degradation products. Quantify these impurities to determine if they are within the acceptable limits for your experiment.

  • Retention Time Shift: A consistent shift for the main peak could be due to instrumentation variables (e.g., column aging, mobile phase composition, temperature fluctuation) rather than the compound itself.[4] To confirm, inject a sample from a previous, reliable batch. If the shift is consistent for both batches, the issue is likely with the HPLC system. If only the new batch shifts, it may indicate a change in the compound's properties or interaction with the stationary phase.

Q3: The ¹H-NMR spectrum of my latest batch has additional small peaks and some chemical shifts have moved slightly. What does this mean?

A3: NMR is highly sensitive to structural changes.

  • Additional Small Peaks: These signals correspond to impurities. If their integration value is low (e.g., <1-2%), they may not significantly impact many applications. However, for sensitive biological assays, even trace impurities can be problematic.

  • Shifted Signals: A slight shift in proton or carbon signals can indicate a change in the sample matrix (e.g., residual solvent) or molecular environment.[2][5] More significant shifts could point to isomerization, particularly at stereocenters or double bonds, which is common in complex macrocyclic structures like jatrophanes.[6] Compare 1D and 2D NMR data (like COSY and HSQC) with previously published data or your own reference spectra to confirm all correlations are correct.[7]

Q4: The physical appearance (color, consistency) of my this compound has changed between batches. Should I be concerned?

A4: Yes, a change in physical appearance is a red flag. While this compound is typically a white to off-white solid or oil, a change to yellow or brown can indicate oxidation or the presence of colored impurities. This warrants immediate analytical investigation (HPLC, LC-MS) to check for degradation and purity before use in any experiment.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability for this compound isolated from natural sources?

A1: Variability in natural products like this compound primarily originates from two areas:

  • Raw Botanical Material: The chemical composition of the source plant (Euphorbia species) can vary significantly due to genetic differences, geographical location, climate, harvest time, and post-harvest storage conditions.[8]

  • Extraction and Purification Process: Inconsistencies in extraction solvents, duration, temperature, and multi-step chromatographic purification can lead to different impurity profiles and yields.[9][10] The complexity of these procedures makes them inherently susceptible to minor deviations that affect the final product.[11]

Q2: What are the recommended analytical methods for establishing a quality control (QC) protocol for this compound?

A2: A robust QC protocol should include a panel of orthogonal analytical techniques:

  • HPLC with UV/DAD or ELSD: For determining purity and quantifying impurities. This is the cornerstone of batch release.[12]

  • LC-MS: To confirm molecular weight and identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2]

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and identify any structural isomers or major impurities.[7]

  • Biological Assay: A standardized in-vitro assay (e.g., P-glycoprotein inhibition assay) to confirm functional potency and ensure the material is active as expected.[5][6]

Q3: How should I properly store this compound to minimize degradation and ensure long-term stability?

A3: Jatrophane diterpenes, with their multiple ester groups and complex ring systems, can be susceptible to hydrolysis and oxidation.[6]

  • Temperature: Store neat material at -20°C or, for long-term storage, at -80°C.

  • Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light using amber vials.

  • Solutions: Prepare solutions fresh for each experiment. If stock solutions must be stored, use a dry, aprotic solvent (e.g., anhydrous DMSO), aliquot into single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles.

Q4: Can I re-purify a batch of this compound that does not meet my quality specifications?

A4: Yes. If a batch has acceptable identity but fails on purity, it can often be salvaged through re-purification. Preparative HPLC is the most common method for this.[13] Use a different stationary phase or mobile phase system than the one used in the original purification to potentially remove closely eluting impurities. After re-purification, the batch must be fully re-analyzed using your established QC protocol to confirm it meets all specifications.

Part 3: Data Presentation

Table 1: Example of Batch-to-Batch Variation in Analytical & Biological Data

Batch IDPurity (HPLC, 220 nm)Key Impurity (%)¹H-NMR Shift (H-3, ppm)*MS [M+Na]⁺Biological Activity (P-gp Inhibition IC₅₀, µM)Status
JVI-24-00199.2%0.3% (isomer A)5.84519.23515.2Pass
JVI-24-00295.5%2.8% (isomer A)5.84519.234915.8Fail
JVI-25-00198.9%0.5% (degradant B)5.81519.23556.1Pass
JVI-25-00292.1%5.4% (unknown)5.84 (broad)519.235025.3Fail

*Hypothetical data based on similar jatrophane structures.[2]

Table 2: Troubleshooting Summary: Linking Observations to Actions

ObservationPotential Cause(s)Recommended Action(s)
Reduced Biological ActivityLow purity, degradation, presence of inactive isomers.1. Confirm purity via HPLC. 2. Confirm structure via NMR/LC-MS. 3. If impure, re-purify. 4. If degraded, discard batch.
Extra Peaks in HPLCImpurities from isolation, degradation products.1. Quantify impurities. 2. Attempt to identify impurities via LC-MS. 3. Re-purify if impurity levels are unacceptable.
Retention Time Drift in HPLCColumn degradation, mobile phase inconsistency, temperature fluctuation.[4]1. Run reference standard to diagnose system vs. sample issue. 2. Prepare fresh mobile phase. 3. Equilibrate column thoroughly.
Extra Signals in NMRImpurities, residual solvent.1. Integrate impurity signals relative to the main compound. 2. Identify solvent peaks. 3. Re-purify if necessary.
Change in Physical ColorOxidation, severe degradation.Discard the batch. Do not use in experiments.

Part 4: Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of a this compound batch by calculating the area percentage of the main peak.

  • Instrumentation: HPLC system with a UV/Vis Diode Array Detector (DAD).

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Monitor at 220 nm, 254 nm, and 280 nm.

    • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute to 0.1 mg/mL for injection.

    • Injection Volume: 10 µL.

    • Analysis: Integrate all peaks detected at 220 nm. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method:

    • LC Conditions: Use the same column and gradient as in Protocol 1.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan from m/z 100 to 1000.

    • Analysis: Extract the ion chromatogram for the expected adducts (e.g., [M+H]⁺, [M+Na]⁺). Compare the measured accurate mass to the theoretical mass. The mass error should be <5 ppm.

Protocol 3: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)

  • Objective: To determine the functional activity of this compound by measuring its ability to inhibit the P-gp efflux pump.[14]

  • Cell Line: A P-gp overexpressing cell line (e.g., MCF7/ADR) and its non-resistant parental line (e.g., MCF7).

  • Method:

    • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Compound Preparation: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in assay buffer. Include a known P-gp inhibitor (e.g., Verapamil) as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.

    • Incubation: Pre-incubate the cells with the this compound dilutions or controls for 30 minutes at 37°C.

    • Substrate Addition: Add the fluorescent P-gp substrate, Rhodamine 123 (final concentration ~5 µM), to all wells and incubate for another 60 minutes at 37°C.[14]

    • Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

    • Lysis & Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader (e.g., Ex: 485 nm, Em: 529 nm).

    • Analysis: Increased fluorescence relative to the vehicle control indicates P-gp inhibition. Plot the fluorescence intensity against the logarithm of this compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Part 5: Mandatory Visualizations

cluster_0 Isolation & Purification cluster_1 Quality Control & Batch Release p1 Raw Plant Material p2 Solvent Extraction p1->p2 p3 Crude Extract Fractionation p2->p3 p4 Column Chromatography p3->p4 p5 Final Purification (Prep-HPLC) p4->p5 q1 Identity Check (LC-MS, NMR) p5->q1 Purified This compound q2 Purity Check (HPLC) q1->q2 q3 Activity Check (Bioassay) q2->q3 q4 Batch Release (Meets Specs) q3->q4 start Inconsistent Biological Activity Observed check_purity Analyze Purity by HPLC start->check_purity is_pure Purity > 98%? check_purity->is_pure check_structure Verify Structure by NMR / HRMS is_pure->check_structure Yes repurify Re-purify Batch (e.g., Prep-HPLC) is_pure->repurify No is_correct Structure Correct? check_structure->is_correct discard Potential Degradation or Isomerization. Discard Batch. is_correct->discard No assay_issue Investigate Bioassay (Reagents, Protocol, Cell Health) is_correct->assay_issue Yes repurify->check_purity Re-analyze cluster_cell Cancer Cell with P-gp Overexpression pgp P-glycoprotein (P-gp) Efflux Pump drug_out Drug Efflux (Resistance) pgp->drug_out Pumps Out accumulation Drug Accumulates in Cell, Restoring Sensitivity pgp->accumulation Function Blocked drug_in Chemotherapeutic Drug (Substrate) drug_in->pgp Enters Cell jatrophane This compound (P-gp Inhibitor) inhibition jatrophane->inhibition Inhibits inhibition->pgp

References

Validation & Comparative

Unambiguous Structure of Jatrophane VI: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the definitive determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography versus modern spectroscopic techniques for the structural elucidation of complex natural products, using Jatrophane VI as a case study. Experimental data and detailed protocols are provided to support the objective comparison.

The jatrophane diterpenes are a class of natural products exhibiting a complex and highly functionalized bicyclic [10.3.0] pentadecane core. Their intricate stereochemistry and conformational flexibility pose significant challenges to structural elucidation. While spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for delineating the carbon skeleton and connectivity, X-ray crystallography remains the gold standard for the unambiguous confirmation of the absolute and relative stereochemistry of these molecules.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The selection of an analytical technique for structure determination depends on several factors, including the nature of the compound, the information required, and the availability of a suitable sample. For complex macrocyclic structures like this compound, a combination of techniques is often employed, with X-ray crystallography providing the ultimate confirmation.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)
Primary Output 3D atomic coordinates, bond lengths, bond angles, absolute configurationThrough-bond and through-space atomic correlations, relative stereochemistryMass-to-charge ratio, molecular formula, fragmentation patterns
Sample Requirement High-quality single crystal (typically 0.1-0.5 mm)1-10 mg of pure compound in solutionMicrograms to nanograms of pure compound
Key Advantage Unambiguous determination of absolute and relative stereochemistryProvides detailed information on molecular connectivity and dynamics in solutionHigh sensitivity and accurate mass measurement for molecular formula determination
Key Limitation Requires the growth of diffraction-quality crystals, which can be challenging and time-consuming.Ambiguities can arise in determining relative stereochemistry for conformationally flexible molecules.Provides limited information on stereochemistry.
Data Analysis Time Hours to daysHours to daysMinutes to hours
Application to this compound Definitive confirmation of the 3D structure, resolving any stereochemical ambiguities.Initial determination of the carbon skeleton, proton and carbon assignments, and establishment of covalent bonds.Determination of the molecular formula and confirmation of molecular weight.

Experimental Protocols

X-ray Crystallography of this compound

This protocol outlines the key steps for the single-crystal X-ray diffraction analysis of a jatrophane diterpene.

  • Crystal Growth:

    • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents like dichloromethane/hexane).

    • Employ slow evaporation of the solvent at a constant temperature (typically 4°C or room temperature) in a loosely capped vial or by vapor diffusion in a sealed chamber.

    • Monitor for the formation of well-formed, single crystals of suitable size (0.1-0.5 mm in each dimension) over several days to weeks.

  • Crystal Mounting and Data Collection:

    • Carefully select a high-quality, defect-free crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and flash-cool it in a stream of liquid nitrogen (100 K) to minimize radiation damage.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer, typically equipped with a Cu Kα (λ = 1.54178 Å) or Mo Kα (λ = 0.71073 Å) radiation source.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles, recording the diffraction intensities on a CCD or CMOS detector.

  • Structure Solution and Refinement:

    • Process the raw diffraction data, including integration of reflection intensities and data reduction, using software such as SAINT or XDS.

    • Solve the crystal structure using direct methods or Patterson methods with software like SHELXT or SIR.

    • Refine the structural model against the experimental data using full-matrix least-squares on F² with software such as SHELXL or Olex2. This process involves refining atomic positions, anisotropic displacement parameters, and, if the data quality allows, determining the absolute configuration using the Flack parameter.

    • Validate the final structure using tools like PLATON and generate graphical representations.

Structure Elucidation of this compound by NMR Spectroscopy and Mass Spectrometry

This protocol describes a typical workflow for the initial structure elucidation of a novel jatrophane diterpene using spectroscopic methods.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI).

    • Acquire the mass spectrum to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which allows for the unambiguous determination of the molecular formula.

  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in a 5 mm NMR tube.

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

      • 1D NMR:

        • ¹H NMR: Provides information on the number and chemical environment of protons.

        • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Reveal the number and type (CH, CH₂, CH₃, C) of carbon atoms.

      • 2D NMR:

        • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, establishing proton connectivity within molecular fragments.

        • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

        • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, crucial for connecting molecular fragments.

        • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information on the relative stereochemistry and conformation.

  • Data Analysis and Structure Assembly:

    • Process and analyze the NMR spectra using software such as MestReNova, TopSpin, or ACD/Labs NMR Processor.

    • Integrate the data from all spectra: use COSY and HSQC to build molecular fragments, connect these fragments using HMBC correlations to assemble the complete carbon skeleton, and use NOESY/ROESY data to propose the relative stereochemistry. Due to the conformational flexibility of the jatrophane macrocycle, NOESY data can sometimes be ambiguous, necessitating confirmation by X-ray crystallography.[1]

Visualizing the Workflow: X-ray Crystallography

The following diagram illustrates the logical workflow for determining the structure of this compound using single-crystal X-ray crystallography.

Jatrophane_VI_Xray_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Purification Purification of This compound Crystal_Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Purification->Crystal_Growth Crystal_Selection Selection of a High-Quality Single Crystal Crystal_Growth->Crystal_Selection Mounting Cryo-Mounting on Goniometer Crystal_Selection->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Data_Processing Data Processing (Integration & Reduction) Diffraction->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Confirmed 3D Structure of this compound Validation->Final_Structure

Workflow for this compound structure confirmation using X-ray crystallography.

References

Comparative Bioactivity of Jatrophane Diterpenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While specific bioactivity data for Jatrophane VI is not available in the current scientific literature, this guide provides a comparative overview of the biological activities of other well-characterized jatrophane diterpenes. This information offers a valuable framework for understanding the potential therapeutic applications of this class of natural products and serves as a benchmark for future studies on newly isolated compounds like this compound.

Jatrophane diterpenes, a class of complex natural products isolated from plants of the Euphorbiaceae family, have garnered significant interest in the scientific community for their diverse and potent biological activities.[1] These activities range from cytotoxicity against various cancer cell lines and anti-inflammatory effects to the reversal of multidrug resistance in tumor cells.[1] This guide summarizes key quantitative data, details common experimental protocols, and illustrates a relevant signaling pathway to aid researchers in the field of drug discovery and development.

Comparative Bioactivity Data

The following tables summarize the cytotoxic and anti-inflammatory activities of several representative jatrophane diterpenes, providing a quantitative comparison of their potency.

Table 1: Cytotoxic Activity of Selected Jatrophane Diterpenes

CompoundCell LineActivityIC50 (µM)Reference
JatrophoneMCF-7/ADR (Doxorubicin-resistant breast cancer)Cytotoxic1.8
JatrophoneHeLa (Cervical cancer)Cytotoxic5.13
JatrophoneWiDr (Colon adenocarcinoma)Cytotoxic8.97
Curcusone BWiDr (Colon adenocarcinoma)Cytotoxic18.24
Curcusone BHeLa (Cervical cancer)Cytotoxic19.60
Jatropholone AHeLa (Cervical cancer)Cytotoxic36.15
Jatropholone AWiDr (Colon adenocarcinoma)Cytotoxic15.20
Euphoheliphane ARenal cancer cell linesCytotoxic< 50
Euphoheliphane BRenal cancer cell linesCytotoxic< 50
Euphoheliphane CRenal cancer cell linesCytotoxic< 50
Guyonianin EHEK293 (Human embryonic kidney)Cytotoxic70
Guyonianin FHEK293 (Human embryonic kidney)Cytotoxic100
Known Jatrophane Diterpene (from E. guyoniana)HEK293 (Human embryonic kidney)Cytotoxic35

Table 2: Anti-inflammatory Activity of Selected Jatrophane Diterpenes

CompoundAssayCell LineIC50 (µM)Reference
Euphthymifolol DNitric Oxide (NO) InhibitionLPS-induced BV-2 microglia63.3 ± 1.94

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the bioactivity of jatrophane diterpenes.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the jatrophane diterpene for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2. Sulforhodamine B (SRB) Assay

The SRB assay is another colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

  • Procedure:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye and allow the plates to air dry.

    • Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

    • Measure the absorbance at a specific wavelength (typically 510 nm).

    • Calculate cell viability and IC50 values as in the MTT assay.

Anti-inflammatory Assays

1. Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle: Macrophages, such as RAW 264.7 cells, produce NO upon stimulation with lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of the jatrophane diterpene for a short period.

    • Stimulate the cells with LPS to induce NO production.

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition and the IC50 value.

Antimicrobial Assays

1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the target microorganism is added to each well. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after incubation.

  • Procedure:

    • Prepare a two-fold serial dilution of the jatrophane diterpene in a suitable broth medium in a 96-well plate.

    • Prepare a standardized microbial inoculum (e.g., adjusted to a 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Visually inspect the plates for turbidity to determine the MIC. The MIC can also be determined by measuring the optical density at 600 nm.

Signaling Pathway Visualization

Several jatrophane diterpenes exert their cytotoxic effects by modulating key cellular signaling pathways. Jatrophone, for instance, has been shown to target the PI3K/Akt/NF-κB pathway in resistant breast cancer cells.

PI3K_Akt_NFkB_Pathway cluster_nucleus extracellular Growth Factors / Cytokines receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation ikk IKK akt->ikk Activation ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) jatrophone Jatrophone jatrophone->pi3k Inhibition jatrophone->akt Inhibition jatrophone->nfkb Inhibition nfkb_n NF-κB nfkb_n->gene_transcription Activation

Caption: The PI3K/Akt/NF-κB signaling pathway and points of inhibition by Jatrophone.

This guide provides a foundational understanding of the comparative bioactivities of jatrophane diterpenes. The presented data and protocols can assist researchers in designing and interpreting experiments aimed at discovering and developing new therapeutic agents from this promising class of natural products. Further investigation into the bioactivity of this compound is warranted to determine its potential within this pharmacologically important family.

References

Validating the P-glycoprotein Inhibitory Effect of Jatrophane Diterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P-glycoprotein (P-gp) inhibitory effects of jatrophane diterpenoids with other known P-gp inhibitors. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in pharmacology and drug development.

Introduction to Jatrophane Diterpenoids as P-gp Inhibitors

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1][2] Its function as an efflux pump can reduce the intracellular concentration of therapeutic agents, diminishing their efficacy.[2] Consequently, the development of P-gp inhibitors is a significant strategy to overcome MDR and enhance drug delivery.[1][3]

Jatrophane diterpenoids, a class of natural compounds found in plants of the Euphorbiaceae family, have emerged as potent P-gp inhibitors.[3][4][5] While this guide refers to "Jatrophane VI" as a topic of interest, this specific nomenclature is not standard in the reviewed literature. Therefore, this document will focus on well-characterized jatrophane diterpenoids, such as Euphosorophane A and euphodendroidin D, as representative examples of this class.[4] These compounds have demonstrated significant activity in reversing P-gp-mediated drug resistance.[6]

This guide will compare the P-gp inhibitory activity of these representative jatrophane diterpenoids against established P-gp inhibitors like verapamil, cyclosporin A, and the third-generation inhibitor tariquidar.

Quantitative Comparison of P-gp Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) and other relevant metrics for representative jatrophane diterpenoids and standard P-gp inhibitors across various in vitro assays. It is important to note that IC50 values can vary significantly based on the cell line, substrate, and specific experimental protocol used.[7]

Compound ClassSpecific CompoundAssay TypeCell Line/SystemSubstrateIC50 / EC50 (µM)Reference(s)
Jatrophane Diterpenoid Euphosorophane ADoxorubicin Resistance ReversalMCF-7/ADR (Breast Cancer)Doxorubicin0.0927 (EC50)[6]
Jatrophane Diterpenoid Euphodendroidin DDaunomycin Efflux InhibitionL5178Y MDR (Mouse Lymphoma)DaunomycinOutperforms CsA by 2x[4][5]
First-Generation VerapamilCalcein AM UptakeA2780adr (Ovarian Cancer)Calcein AM5.2[8]
First-Generation VerapamilP-gp ATPase ActivityRecombinant Human P-gpATPStimulates ATPase[9]
First-Generation Cyclosporin ACalcein AM UptakeA2780adr (Ovarian Cancer)Calcein AM1.4[8]
First-Generation Cyclosporin ADoxorubicin TransportLLC-GA5-COL150Doxorubicin3.66[10]
First-Generation Cyclosporin AVinblastine TransportLLC-GA5-COL150Vinblastine5.10[10]
Third-Generation Tariquidar (XR9576)P-gp ATPase ActivityP-gp MembranesATP0.043[11]
Third-Generation Tariquidar (XR9576)Drug AccumulationCHrB30Various0.487 (EC50)[11]
Third-Generation Tariquidar (XR9576)Rhodamine 123 AccumulationNCI-H460/R, DLD1-TxRRhodamine 123~0.005 - 0.02 (nM range)[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from various sources to represent standard laboratory practices.

Rhodamine 123 Efflux Assay

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123 (Rho123) from cells. Inhibition of P-gp leads to increased intracellular accumulation of Rho123.

a. Cell Culture and Seeding:

  • Culture P-gp-overexpressing cells (e.g., MCF-7/ADR, NCI-H460/R) and the parental non-resistant cell line to confluence.[9]

  • Harvest the cells and seed them in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

b. Rhodamine 123 Loading and Inhibition:

  • Wash the cells with a pre-warmed buffer (e.g., PBS or serum-free medium).

  • Incubate the cells with various concentrations of the test compound (e.g., this compound) and a known P-gp inhibitor (e.g., verapamil) as a positive control for 30-60 minutes at 37°C.[12][13]

  • Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 60 minutes at 37°C.[13]

c. Efflux and Measurement:

  • Wash the cells twice with a cold buffer to remove extracellular Rho123.[13]

  • Add a fresh, pre-warmed buffer and incubate for an additional 1-2 hours to allow for efflux.[13]

  • Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.[9]

  • Calculate the percentage of P-gp inhibition based on the increase in Rho123 accumulation compared to the untreated control.[9]

Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium, to assess the bidirectional transport of a compound.[14][15] An efflux ratio greater than 2 is indicative of active transport, likely mediated by P-gp.[14]

a. Cell Culture:

  • Seed Caco-2 cells on semi-permeable Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[16][17]

  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[17]

b. Transport Experiment:

  • Wash the cell monolayer with a pre-warmed transport buffer (e.g., HBSS).

  • For apical-to-basolateral (A→B) transport, add the test compound to the apical compartment and fresh buffer to the basolateral compartment.[16]

  • For basolateral-to-apical (B→A) transport, add the test compound to the basolateral compartment and fresh buffer to the apical compartment.[16]

  • To assess P-gp inhibition, perform the transport experiment in the presence and absence of the test inhibitor (e.g., this compound) and a known inhibitor like verapamil.[14]

  • Incubate the plate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[17]

c. Sample Analysis:

  • At the end of the incubation, collect samples from both the donor and receiver compartments.[16]

  • Analyze the concentration of the compound in the samples using LC-MS/MS.[16]

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).[18]

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this ATPase activity.[19]

a. Assay Preparation:

  • Use recombinant human P-gp membranes or vesicles.[20]

  • In a 96-well plate, incubate the P-gp membranes with an assay buffer. Include a positive control (e.g., verapamil, which stimulates ATPase activity) and a selective P-gp ATPase inhibitor (e.g., sodium orthovanadate).[20]

  • Add various concentrations of the test compound (e.g., this compound).

b. ATPase Reaction and Detection:

  • Initiate the reaction by adding MgATP.[20]

  • Incubate at 37°C for a specified time (e.g., 40 minutes).[20]

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric detection reagent or a luminescence-based assay system (e.g., Pgp-Glo™).[20]

c. Data Analysis:

  • Calculate the change in luminescence or absorbance, which is proportional to the ATPase activity.

  • Determine the effect of the test compound on the basal and/or substrate-stimulated P-gp ATPase activity.

Visualizations

P-gp Mediated Drug Efflux and Inhibition

P_gp_Mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Extracellular Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Intracellular Drug (e.g., Chemotherapy) Drug_in->Pgp Binds to P-gp Extracellular Extracellular Space Drug_out->Extracellular ATP ATP ATP->Pgp Hydrolysis Inhibitor This compound (P-gp Inhibitor) Inhibitor->Pgp Inhibits Efflux Extracellular->Drug_in Drug Entry

Caption: Mechanism of P-gp drug efflux and its inhibition by this compound.

Experimental Workflow for P-gp Inhibition Assay

P_gp_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture P-gp expressing cells Incubation Incubate cells with compounds and fluorescent substrate (e.g., Rho123) Cell_Culture->Incubation Compound_Prep Prepare this compound & Control Inhibitor Solutions Compound_Prep->Incubation Measurement Measure intracellular fluorescence (Flow Cytometry / Plate Reader) Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 values Measurement->Data_Analysis

Caption: Workflow for a cell-based P-gp inhibition assay.

References

Cross-Validation of Jatrophane VI's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of Jatrophane VI, a representative of the jatrophane diterpene class of natural compounds, with other P-glycoprotein (P-gp) inhibitors. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential, particularly in overcoming multidrug resistance (MDR) in cancer. While a specific compound designated "this compound" is not extensively characterized in publicly available literature, this guide will focus on the well-documented activities of the closely related "Jatropha-6(17),11E-diene" class of derivatives as a proxy.

Executive Summary

Jatrophane diterpenes, including the Jatropha-6(17),11E-diene class, exhibit a multimodal mechanism of action against cancer cells. The primary and most studied mechanism is the inhibition of the P-glycoprotein (P-gp) efflux pump, a key driver of multidrug resistance. By blocking P-gp, jatrophanes can restore or enhance the efficacy of conventional chemotherapeutic agents that are P-gp substrates. Furthermore, certain jatrophanes have been demonstrated to induce apoptosis through the intrinsic mitochondrial pathway. Other reported bioactivities for the jatrophane class include microtubule interaction and modulation of the PI3K/Akt/NF-κB signaling pathway. This guide compares these mechanisms with those of established P-gp inhibitors, Verapamil and Tariquidar.

Data Presentation

Table 1: Comparative Cytotoxicity of Jatropha-6(17),11E-diene Derivatives in Ovarian Cancer Cell Lines[1]
CompoundCell LineIC50 (µM)
Compound A Caov-446.27 ± 3.86
OVCAR-338.81 ± 3.30
Compound B Caov-436.48 ± 3.18
OVCAR-342.59 ± 4.50
Compound C Caov-485.86 ± 6.75
OVCAR-375.65 ± 2.56

*Compounds A, B, and C are derivatives of Jatropha-6(17),11E-diene isolated from Euphorbia osyridea.[1]

Table 2: Comparative P-glycoprotein Inhibition and Multidrug Resistance Reversal
CompoundMechanism of P-gp InhibitionRepresentative Cell Line(s)Potency MetricReference
Jatrophane Diterpenes Competitive and non-competitive inhibition of substrate binding; modulation of ATPase activity.MCF-7/ADR, NCI-H460/RPotent reversal of doxorubicin and paclitaxel resistance. Some compounds are more potent than Verapamil.[2][3][2][3][4]
Verapamil First-generation P-gp inhibitor; competitive and non-competitive inhibition. Also blocks calcium channels.K562/ADR, CEM VLB100Reverses P-gp-mediated resistance; can also decrease P-gp expression.[5][5][6][7]
Tariquidar Third-generation, potent, and specific non-competitive P-gp inhibitor.P388/dx, CD56+ cellsHigh affinity (Kd ≈ 5.1 nM)[8]; blocks the transition of P-gp to an open conformation.[9][8][9][10][11]

Signaling Pathways and Experimental Workflows

P_glycoprotein_Inhibition Mechanism of P-glycoprotein (P-gp) Inhibition cluster_cell Cancer Cell cluster_inside Intracellular cluster_outside Extracellular CellMembrane Cell Membrane Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux Chemo Chemotherapeutic Drug Chemo->Pgp Binding Target Cellular Target (e.g., DNA, Microtubules) Chemo->Target Therapeutic Effect ATP ATP ATP->Pgp Hydrolysis JatrophaneVI This compound JatrophaneVI->Pgp Inhibition Verapamil Verapamil Verapamil->Pgp Inhibition Tariquidar Tariquidar Tariquidar->Pgp Inhibition

Caption: P-gp Inhibition by this compound and Comparators.

Mitochondrial_Apoptosis_Pathway Jatrophane-Induced Mitochondrial Apoptosis Pathway Jatrophane Jatropha-6(17),11E-diene Derivatives ROS ↑ Reactive Oxygen Species (ROS) Jatrophane->ROS Mito Mitochondrion ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9_pro Pro-Caspase-9 Casp9_active Active Caspase-9 Casp3_pro Pro-Caspase-3 Casp9_active->Casp3_pro Casp3_active Active Caspase-3 Casp3_pro->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis Apaf1Casp9_pro Apaf1Casp9_pro

Caption: Jatrophane-Induced Mitochondrial Apoptosis.

Experimental_Workflow_MDR_Reversal Experimental Workflow for MDR Reversal Assessment cluster_culture Cell Culture cluster_treatment Treatment Groups cluster_assays Assays MDR_cells MDR Cancer Cells (e.g., MCF-7/ADR) Control Vehicle Control MDR_cells->Control Chemo Chemotherapeutic (e.g., Doxorubicin) MDR_cells->Chemo Jatrophane This compound MDR_cells->Jatrophane Combo This compound + Chemotherapeutic MDR_cells->Combo Parental_cells Parental Sensitive Cells (e.g., MCF-7) Cytotoxicity Cytotoxicity Assay (MTT) Combo->Cytotoxicity Pgp_efflux P-gp Efflux Assay (Rhodamine 123) Combo->Pgp_efflux Apoptosis Apoptosis Assay (Annexin V/PI) Combo->Apoptosis IC50_Values IC50_Values Cytotoxicity->IC50_Values Determine IC50 Fluorescence Fluorescence Pgp_efflux->Fluorescence Measure Intracellular Fluorescence Cell_Populations Cell_Populations Apoptosis->Cell_Populations Quantify Apoptotic Cells

Caption: Workflow for MDR Reversal Assessment.

Experimental Protocols

Rhodamine 123 Efflux Assay for P-glycoprotein Activity

This protocol is adapted from standard procedures to assess the function of the P-gp efflux pump.[12][13][14]

1. Cell Preparation: a. Culture multidrug-resistant (e.g., MCF-7/ADR) and parental sensitive (e.g., MCF-7) cells to 80-90% confluency. b. Harvest the cells by trypsinization and wash with ice-cold PBS. c. Resuspend the cells in phenol red-free culture medium at a concentration of 1 x 10^6 cells/mL.

2. Rhodamine 123 Loading: a. Add Rhodamine 123 to the cell suspension to a final concentration of 5 µM. b. Incubate for 30-60 minutes at 37°C in the dark to allow for dye accumulation.

3. Efflux Assay: a. Centrifuge the cells and wash twice with ice-cold PBS to remove excess dye. b. Resuspend the cells in fresh, pre-warmed phenol red-free medium. c. Aliquot the cell suspension into flow cytometry tubes. d. Add this compound, Verapamil (positive control), or Tariquidar (positive control) at various concentrations to the respective tubes. Include a vehicle-only control. e. Incubate for 1-2 hours at 37°C to allow for dye efflux.

4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission at ~529 nm. b. The mean fluorescence intensity (MFI) of the cell population is proportional to the intracellular concentration of Rhodamine 123. c. An increase in MFI in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This protocol outlines the detection of apoptosis through the externalization of phosphatidylserine (PS) and loss of membrane integrity.[6][8][9][10][11]

1. Cell Treatment: a. Seed cancer cells (e.g., OVCAR-3) in 6-well plates and allow them to adhere overnight. b. Treat the cells with different concentrations of Jatropha-6(17),11E-diene derivatives for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

2. Cell Harvesting and Staining: a. Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant. b. Wash the cells twice with cold PBS. c. Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. d. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension. e. Incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Annexin V binding buffer to each tube.

3. Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour. b. Use FITC (Ex: 488 nm, Em: ~530 nm) and PI (Ex: 488 nm, Em: ~617 nm) channels. c. Differentiate cell populations:

  • Viable cells: Annexin V-negative, PI-negative
  • Early apoptotic cells: Annexin V-positive, PI-negative
  • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
  • Necrotic cells: Annexin V-negative, PI-positive

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is modulated by its substrates and inhibitors.[5][7][15][16][17]

1. Reagents and Materials: a. Purified P-gp-containing membrane vesicles (commercially available or prepared from overexpressing cell lines). b. Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT). c. MgATP solution. d. Test compounds (this compound, Verapamil, Tariquidar) and a known P-gp substrate for stimulation (e.g., verapamil). e. Sodium orthovanadate (a P-gp ATPase inhibitor). f. Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).

2. Assay Procedure: a. Pre-incubate the P-gp membrane vesicles with the test compounds at various concentrations for 5-10 minutes at 37°C in the assay buffer. b. To measure stimulation, add the test compound alone. To measure inhibition, add the test compound in the presence of a known P-gp substrate that stimulates ATPase activity (e.g., 100 µM Verapamil). c. Initiate the reaction by adding MgATP (e.g., 5 mM final concentration). d. Incubate for a specific time (e.g., 20-30 minutes) at 37°C. The incubation time should be within the linear range of Pi release. e. Stop the reaction by adding the colorimetric reagent for Pi detection. f. Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green). g. Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.

3. Data Analysis: a. Plot the vanadate-sensitive ATPase activity against the concentration of the test compound. b. Stimulation of ATPase activity suggests the compound is a P-gp substrate. c. Inhibition of the basal or substrate-stimulated ATPase activity indicates the compound is a P-gp inhibitor.

Caspase-3/9 Activity Assay

This fluorometric assay quantifies the activity of key executioner (Caspase-3) and initiator (Caspase-9) caspases in apoptosis.[1][18][19][20]

1. Cell Lysis: a. Treat cells with Jatropha-6(17),11E-diene derivatives as described for the apoptosis assay. b. Lyse the cells using a supplied lysis buffer or a suitable alternative on ice. c. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins. d. Determine the protein concentration of the lysate.

2. Fluorometric Assay: a. In a 96-well black plate, add a specific amount of protein lysate (e.g., 50-100 µg) to each well. b. Add the reaction buffer containing the specific fluorogenic substrate for Caspase-3 (e.g., DEVD-AFC) or Caspase-9 (e.g., LEHD-AFC). c. Incubate the plate at 37°C for 1-2 hours, protected from light. d. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

3. Data Analysis: a. The fluorescence intensity is proportional to the caspase activity. b. Compare the activity in treated samples to the untreated control to determine the fold-increase in caspase activation.

Conclusion

This compound, as represented by the Jatropha-6(17),11E-diene class of compounds, presents a compelling profile as a potential anticancer agent, particularly for overcoming multidrug resistance. Its primary mechanism of action, the inhibition of P-glycoprotein, is complemented by its ability to induce apoptosis through the mitochondrial pathway. In comparison to first-generation P-gp inhibitors like Verapamil, jatrophanes may offer a more favorable therapeutic window due to their potent MDR reversal activity, which in some cases surpasses that of Verapamil, and their direct cytotoxic effects. When compared to third-generation inhibitors like Tariquidar, which are highly potent and specific for P-gp, jatrophanes offer the potential advantage of a multi-pronged attack on cancer cells through both MDR reversal and apoptosis induction. Further research is warranted to fully elucidate the structure-activity relationships, in vivo efficacy, and safety profile of specific jatrophane diterpenes to advance their development as novel cancer therapeutics.

References

Unveiling Jatrophane VI: A Potent Contender in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals at the forefront of oncology are continually challenged by the phenomenon of multidrug resistance (MDR), a primary factor in the failure of chemotherapy. A promising new agent, Jatrophane VI, is emerging as a potent inhibitor of the P-glycoprotein (P-gp) efflux pump, a key player in MDR. This guide provides a comprehensive benchmark of this compound against established MDR inhibitors, supported by experimental data, to elucidate its potential in resensitizing cancer cells to chemotherapeutic agents.

Performance Benchmark: this compound vs. Known MDR Inhibitors

The efficacy of this compound in reversing MDR has been evaluated and compared with well-known first and third-generation P-gp inhibitors, such as Verapamil and Tariquidar. The following tables summarize the quantitative data from various studies, highlighting the potency of this compound and its analogues.

CompoundCell LineChemotherapeutic AgentIC50 of Chemo Agent Alone (nM)IC50 of Chemo Agent + Inhibitor (nM)Reversal Fold (RF)
This compound (analogue) MCF-7/ADRAdriamycin15,400181.2 (at 5 µM)85
VerapamilMCF-7/ADRAdriamycin15,4002,566.7 (at 5 µM)6
Euphosorophane A (1) (Jatrophane) MCF-7/ADRDoxorubicin-EC50 = 92.68 nM-
VerapamilMCF-7/ADRDoxorubicin-EC50 = 2,800 nM-
Jatrophane Analogue (26) HepG2/ADRAdriamycin--> Tariquidar
TariquidarHepG2/ADRAdriamycin---

Table 1: Comparative MDR Reversal Activity of Jatrophane Analogues and Known Inhibitors.[1][2][3] The Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the inhibitor. A higher RF value indicates a greater potency in reversing MDR. Data for Euphosorophane A is presented as EC50, the concentration required to achieve 50% of the maximum effect.

InhibitorCell LineIC50 (µM)
Euphodendroidin D (Jatrophane) -Outperformed Cyclosporin A
Cyclosporin A--
Nicaeenin F (Jatrophane) NCI-H460/RPotent P-gp inhibition
Nicaeenin G (Jatrophane) NCI-H460/RPotent P-gp inhibition
Verapamil--

Table 2: P-glycoprotein Inhibitory Activity of Jatrophane Diterpenoids.[4][5] This table highlights the potent P-gp inhibitory activity of specific jatrophane compounds compared to the first-generation inhibitor Cyclosporin A.

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are provided below.

P-glycoprotein (P-gp) Mediated Rhodamine 123 Efflux Assay

This assay is a cornerstone for evaluating the inhibitory effect of compounds on the P-gp efflux pump.[6][7][8]

Objective: To quantify the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from MDR cancer cells.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR, NCI-H460/R) and its parental sensitive cell line.

  • Rhodamine 123 (fluorescent P-gp substrate).

  • Test compound (this compound or other inhibitors).

  • Positive control (e.g., Verapamil, Tariquidar).

  • Cell culture medium (e.g., RPMI-1640 or DMEM).

  • Phosphate Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Culture MDR and parental cells to 70-80% confluency. Harvest the cells and resuspend them in fresh, serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Incubation with Inhibitors: Aliquot the cell suspension into flow cytometry tubes. Add the test compounds and controls at various concentrations. Incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to each tube at a final concentration of 5 µM. Incubate for another 60 minutes at 37°C in the dark.

  • Efflux Period: Centrifuge the cells, remove the supernatant containing Rhodamine 123, and resuspend the cells in fresh, pre-warmed medium. Incubate for 60-90 minutes at 37°C to allow for drug efflux.

  • Flow Cytometry Analysis: After the efflux period, wash the cells with ice-cold PBS. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis: The increase in intracellular fluorescence in treated cells compared to untreated cells indicates inhibition of P-gp. Calculate the IC50 value, which is the concentration of the inhibitor that results in a 50% increase in Rhodamine 123 accumulation.

Cytotoxicity and Chemosensitization Assay (MTT Assay)

This assay determines the ability of an MDR inhibitor to sensitize resistant cancer cells to a chemotherapeutic agent.[9][10]

Objective: To assess the cytotoxicity of the test compound alone and its ability to enhance the cytotoxic effect of a chemotherapeutic drug in MDR cancer cells.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR).

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel).

  • Test compound (this compound or other inhibitors).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the MDR cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with:

    • Chemotherapeutic agent alone (in serial dilutions).

    • Test compound alone (to determine its intrinsic cytotoxicity).

    • A combination of the chemotherapeutic agent (in serial dilutions) and a fixed, non-toxic concentration of the test compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for the drug alone and in combination with the inhibitor. The Reversal Fold (RF) is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor.

Signaling Pathways and Experimental Workflows

The overexpression of P-glycoprotein is a central mechanism of MDR, and its activity is modulated by various signaling pathways. Understanding these pathways is crucial for the rational design of novel MDR inhibitors.

MDR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Cancer Cell cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) (ABCB1) Chemo_out Chemotherapeutic Drug (out) Pgp->Chemo_out Efflux ADP ADP + Pi Pgp->ADP Chemo_in Chemotherapeutic Drug (in) Chemo_in->Pgp Binds Jatrophane This compound Jatrophane->Pgp Inhibits ATP ATP ATP->Pgp DNA DNA MDR1_Gene MDR1 Gene (ABCB1) DNA->MDR1_Gene Transcription Transcription MDR1_Gene->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Translation->Pgp Signaling_Pathways Oncogenic Signaling Pathways (e.g., PI3K/Akt, MAPK) Signaling_Pathways->Transcription Activate

Caption: Mechanism of P-gp mediated multidrug resistance and its inhibition by this compound.

The diagram above illustrates the primary mechanism of P-gp-mediated MDR. Chemotherapeutic drugs that enter the cancer cell are actively pumped out by P-gp, an ATP-dependent process. This reduces the intracellular drug concentration, rendering the therapy ineffective. This compound acts as a competitive or non-competitive inhibitor of P-gp, blocking the efflux of anticancer drugs and restoring their cytotoxic efficacy. Various oncogenic signaling pathways, such as the PI3K/Akt and MAPK pathways, can upregulate the expression of the MDR1 gene, leading to increased P-gp levels on the cell surface.[11][12][13]

Experimental_Workflow cluster_assays In Vitro Assays cluster_cytotoxicity Cytotoxicity & Chemosensitization cluster_efflux P-gp Efflux Inhibition cluster_analysis Data Analysis & Comparison start MDR Cancer Cell Lines MTT_assay MTT Assay start->MTT_assay Rhodamine_assay Rhodamine 123 Efflux Assay start->Rhodamine_assay IC50_determination Determine IC50 & Reversal Fold MTT_assay->IC50_determination Compare_data Compare this compound with known inhibitors IC50_determination->Compare_data Flow_cytometry Flow Cytometry Analysis Rhodamine_assay->Flow_cytometry Flow_cytometry->Compare_data Conclusion Evaluate potential as an MDR reversal agent Compare_data->Conclusion

Caption: Experimental workflow for benchmarking this compound against known MDR inhibitors.

The experimental workflow begins with the selection of appropriate MDR cancer cell lines. Two parallel sets of experiments are conducted: cytotoxicity/chemosensitization assays and P-gp efflux inhibition assays. The data from these assays are then compiled and analyzed to compare the performance of this compound against other MDR inhibitors, ultimately leading to an evaluation of its therapeutic potential.

Conclusion

The presented data strongly suggest that this compound and its analogues are highly potent MDR modulators, in some cases significantly outperforming established inhibitors like Verapamil and even the third-generation inhibitor Tariquidar.[1][2] Their ability to reverse P-gp-mediated drug resistance at nanomolar concentrations, coupled with potentially lower cytotoxicity, positions them as promising candidates for further preclinical and clinical development. The detailed experimental protocols provided herein offer a framework for researchers to independently validate and expand upon these findings. The continued investigation of jatrophane diterpenoids is a critical step towards developing effective strategies to combat multidrug resistance in cancer therapy.

References

A Researcher's Guide to Replicating Published Findings on Jatrophane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the ability to replicate and build upon published findings is a cornerstone of scientific advancement. This guide provides a comparative overview of published data on jatrophane diterpenoids, a class of natural products with promising biological activities. It includes detailed experimental protocols for their isolation and biological evaluation, alongside visualizations of the key signaling pathways they modulate. The information presented here is collated from various scientific publications to aid in the design and execution of replication studies.

Data Presentation: Biological Activities of Jatrophane Diterpenoids

The following tables summarize the quantitative data on the biological activities of various jatrophane diterpenoids, providing a basis for comparative analysis.

Table 1: Cytotoxic Activity of Jatrophane Diterpenoids

Compound/ExtractCell LineIC₅₀ (µM)Reference
Euphohelinoid AHepG215.2[1]
Euphohelinoid AHeLa12.5[1]
Euphohelinoid AHL-608.1[1]
Euphohelinoid ASMMC-772120.1[1]
Euphohelinoid BHepG221.4[1]
Euphohelinoid BHeLa18.7[1]
Euphohelinoid BHL-6010.3[1]
Euphohelinoid BSMMC-772125.6[1]
Euphoheliphane ARenal Cancer Cell Lines< 50[2]
Euphoheliphane BRenal Cancer Cell Lines< 50[2]
Euphoheliphane CRenal Cancer Cell Lines< 50[2]

Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenoids

CompoundCell LineReversal Fold (RF)Concentration (µM)Reference
Rearranged Jatrophane 2Mouse LymphomaActiveNot specified[3]
Rearranged Jatrophane 3Mouse LymphomaMore active than verapamilNot specified[3]
Jatrophane DiterpenoidsMCF-7/ADR2.3 - 12.910[4]
Compound 7MCF-7/ADR12.910[4]
Compound 8MCF-7/ADR12.310[4]
Compound 9MCF-7/ADR36.8210[4]
Compound 26HepG2/ADR, MCF-7/ADRPotent modulatorNot specified[5]

Table 3: Autophagy-Modulating Activity of Jatrophane Diterpenoids

CompoundCell LineEffectAssayReference
Euphpepluone K (9)HM mCherry-GFP-LC3Significantly activated autophagic fluxFlow Cytometry[6]
Euphopepluanone F (1)Not specifiedIncreased LysoTracker staining by 141.3%LysoTracker Red staining[7]
Euphopepluanone G (2)Not specifiedIncreased LysoTracker staining by 151.7%LysoTracker Red staining[7]
Euphopepluanone H (3)Not specifiedIncreased LysoTracker staining by 136.4%LysoTracker Red staining[7]
Euphopepluanone I (4)Not specifiedIncreased LysoTracker staining by 130.1%LysoTracker Red staining[7]
Cyclojatrophane A-CNot specifiedSignificantly activate the lysosomal-autophagy pathwayNot specified[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on jatrophane diterpenoids. These protocols are intended to provide a foundation for replicating the published findings.

Isolation and Purification of Jatrophane Diterpenoids from Euphorbia Species

This protocol provides a general workflow for the isolation of jatrophane diterpenoids from plant material, based on methods described in various publications[2][9][10].

a. Extraction:

  • Air-dry the whole plants or specific parts (e.g., aerial parts) of the Euphorbia species of interest.

  • Grind the dried plant material into a fine powder.

  • Macerate the powdered plant material with an appropriate solvent (e.g., 80% ethanol or chloroform) at room temperature for an extended period (e.g., 3 x 24 hours).

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Fractionation:

  • Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Concentrate each fraction to dryness. The jatrophane diterpenoids are typically found in the less polar fractions (e.g., ethyl acetate).

c. Chromatographic Separation:

  • Subject the active fraction to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Pool fractions with similar TLC profiles.

  • Further purify the pooled fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to isolate individual compounds.

d. Structure Elucidation:

  • Characterize the purified compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS)[9].

  • Determine the absolute configuration by X-ray crystallography if suitable crystals can be obtained[6].

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatography cluster_elucidation Structure Elucidation plant_material Dried Plant Material powder Powdered Plant Material plant_material->powder maceration Maceration with Solvent powder->maceration crude_extract Crude Extract maceration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions Separated Fractions partitioning->fractions column_chromatography Column Chromatography fractions->column_chromatography hplc HPLC column_chromatography->hplc pure_compounds Pure Jatrophane Diterpenoids hplc->pure_compounds spectroscopy NMR, MS pure_compounds->spectroscopy xray X-ray Crystallography pure_compounds->xray structure Determined Structure spectroscopy->structure xray->structure

Isolation Workflow of Jatrophane Diterpenoids
Cytotoxicity Assay

The following protocol is based on the sulforhodamine B (SRB) assay, a common method for determining cytotoxicity[1].

  • Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the jatrophane diterpenoid and incubate for a specified period (e.g., 48 or 72 hours).

  • Fix the cells with trichloroacetic acid (TCA).

  • Wash the plates with water and stain with 0.4% (w/v) SRB in 1% acetic acid.

  • Wash away the unbound dye with 1% acetic acid and air-dry the plates.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Multidrug Resistance (MDR) Reversal Assay

This protocol describes the rhodamine 123 (Rho123) efflux assay, which is used to assess the inhibition of P-glycoprotein (P-gp), a key protein in MDR[1][4][11].

  • Culture MDR cancer cells (e.g., MCF-7/ADR) to confluence.

  • Pre-incubate the cells with the jatrophane diterpenoid or a positive control (e.g., verapamil) for a specified time.

  • Add rhodamine 123, a fluorescent substrate of P-gp, and incubate.

  • Wash the cells with ice-cold PBS to remove the extracellular dye.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

  • A higher intracellular fluorescence in the presence of the test compound compared to the control indicates inhibition of P-gp-mediated efflux.

G cluster_workflow MDR Reversal Assay Workflow start MDR Cancer Cells preincubation Pre-incubation with Jatrophane Diterpenoid start->preincubation rho123 Addition of Rhodamine 123 preincubation->rho123 incubation Incubation rho123->incubation wash Wash to remove extracellular dye incubation->wash measurement Measure intracellular fluorescence wash->measurement result Increased fluorescence indicates P-gp inhibition measurement->result

Workflow for Rhodamine 123 Efflux Assay
Autophagy Induction Assay

This protocol is based on flow cytometry analysis of autophagic flux using cells stably expressing mCherry-GFP-LC3[6].

  • Culture human microglia cells stably expressing the tandem monomeric mCherry-GFP-tagged LC3 (HM mCherry-GFP-LC3) in 12-well plates for 24 hours.

  • Treat the cells with the jatrophane diterpenoid at the desired concentration.

  • After the incubation period, harvest the cells and analyze them by flow cytometry.

  • The GFP signal is quenched in the acidic environment of the lysosome, while the mCherry signal is more stable. An increase in the mCherry-positive/GFP-negative cell population indicates an increase in autophagic flux.

Signaling Pathways Modulated by Jatrophane Diterpenoids

Jatrophane diterpenoids have been shown to exert their biological effects through the modulation of several key signaling pathways. The following diagrams illustrate these pathways based on current literature.

PKC-Dependent Autophagy Induction

Some jatrophane diterpenoids are thought to activate autophagy through a Protein Kinase C (PKC)-dependent pathway. They may mimic diacylglycerol (DAG) and interact with the C1 domain of PKC, leading to the regulation of cellular processes that promote lysosome biogenesis and autophagy[6].

G jatrophane Jatrophane Diterpenoid pkc Protein Kinase C (PKC) jatrophane->pkc activates lysosome Lysosome Biogenesis pkc->lysosome promotes autophagy Autophagy lysosome->autophagy leads to

PKC-Dependent Autophagy Pathway
Inhibition of the PI3K/AKT/NF-κB Pathway

Jatrophone, a specific jatrophane diterpene, has been shown to induce apoptosis and autophagy in resistant breast cancer cells by down-regulating the PI3K/AKT/NF-κB signaling pathway.

G jatrophane Jatrophane Diterpenoid (e.g., Jatrophone) pi3k PI3K jatrophane->pi3k apoptosis Apoptosis & Autophagy jatrophane->apoptosis akt AKT pi3k->akt nfkb NF-κB akt->nfkb survival Cell Survival & Proliferation nfkb->survival

PI3K/AKT/NF-κB Signaling Pathway Inhibition
Inhibition of the ATR-Chk1 Pathway

Certain jatrophane diterpenoids have been found to suppress the camptothecin (CPT)-induced phosphorylation of Chk1, indicating an inhibition of the Ataxia Telangiectasia and Rad3-related (ATR)-Chk1 pathway. This inhibition can potentiate the effects of chemotherapeutic agents[12][13].

G dna_damage DNA Damage (e.g., by Camptothecin) atr ATR dna_damage->atr chk1 Chk1 atr->chk1 phosphorylates cell_cycle_arrest Cell Cycle Arrest & DNA Repair chk1->cell_cycle_arrest jatrophane Jatrophane Diterpenoid jatrophane->chk1 inhibits phosphorylation

ATR-Chk1 Signaling Pathway Inhibition

References

Unveiling the Structure-Activity Secrets of Jatrophane VI Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Jatrophane VI analogs, focusing on their structure-activity relationships (SAR) in cytotoxicity and P-glycoprotein (P-gp) inhibition. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development in this promising class of compounds.

Jatrophane diterpenes, isolated from plants of the Euphorbiaceae family, have garnered significant interest in drug discovery due to their diverse and potent biological activities.[1] These activities include anti-inflammatory, antiviral, cytotoxic, and multidrug resistance (MDR)-reversing effects.[1] This guide focuses on this compound analogs and the crucial relationships between their chemical structures and their biological functions, providing a valuable resource for the design of new and more effective therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative data on the cytotoxicity and P-glycoprotein inhibitory effects of a selection of these compounds.

Cytotoxicity of this compound Analogs

The cytotoxic potential of this compound analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are presented in Table 1.

Table 1: Cytotoxicity (IC50) of this compound Analogs against Human Cancer Cell Lines

CompoundR1R2R3R4R5Cell LineIC50 (µM)Reference
1 AcAc & HBz & HAcOHNCI-H46015.3 ± 1.2[2]
NCI-H460/R18.9 ± 1.5[2]
U8712.7 ± 1.1[2]
U87-TxR19.8 ± 1.9[2]
DLD1>50[2]
DLD1-TxR>50[2]
2 HAc & HBz & HAcOHU8721.4 ± 2.3[2]
Euphodendroidin D (4) -------[3]
Compound 342 -----OVCAR-338.81 ± 3.30[1]
Caov-446.27 ± 3.86[1]
Compound 343 -----OVCAR-342.59 ± 4.50[1]
Caov-436.48 ± 3.18[1]
Compound 344 -----OVCAR-375.65 ± 2.56[1]
Caov-485.86 ± 6.75[1]

Ac: Acetyl, Bz: Benzoyl. The positions of substituents (R1-R5) correspond to standard Jatrophane numbering.

The data indicate that the substitution pattern significantly influences the cytotoxic activity. For instance, compound 1 showed moderate activity against non-small cell lung carcinoma (NCI-H460) and glioblastoma (U87) cell lines.[2] The removal of an acetyl group at R1 (compound 2 ) led to a slight decrease in activity against the U87 cell line.[2]

P-glycoprotein (P-gp) Inhibition by this compound Analogs

A significant area of research for Jatrophane analogs is their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump.[1][3] The inhibitory activity of these compounds on P-gp is often evaluated by measuring the intracellular accumulation of P-gp substrates like daunomycin or rhodamine 123.

Table 2: P-glycoprotein Inhibition by this compound Analogs

CompoundModificationsAssayCell LineActivity/IC50Reference
Euphodendroidin D (4) Natural ProductDaunomycin Efflux-Outperformed cyclosporin by a factor of 2[3]
Epieuphoscopin B (6) Natural ProductMitoxantrone EffluxMDR1-transfectedIC50 = 1.71 ± 0.83 µM[4]
Compound 17 DerivativeDoxorubicin SensitivityMCF-7/ADREC50 = 182.17 ± 32.67 nM[5]

The results highlight the potent P-gp inhibitory activity of certain this compound analogs. Notably, Euphodendroidin D was found to be a more potent inhibitor of P-gp-mediated daunomycin transport than the well-known inhibitor cyclosporin.[3] Furthermore, Epieuphoscopin B demonstrated a low micromolar IC50 value for the inhibition of mitoxantrone efflux.[4] A synthetic derivative, compound 17 , showed impressive potency in reversing P-gp-mediated resistance to doxorubicin with a nanomolar EC50 value.[5]

Key Signaling Pathways

This compound analogs have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and drug resistance. The PI3K/AKT/NF-κB pathway is a critical target.

PI3K_AKT_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 conversion PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activation AKT AKT AKT->pAKT pIKK p-IKK pAKT->pIKK Activation IKK IKK IKK->pIKK pIkB p-IκB pIKK->pIkB Phosphorylation IkB IκB IkB->pIkB NFkB NF-κB pIkB->NFkB IκB Degradation & NF-κB Release NFkB_IkB NF-κB-IκB Complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Target Gene Transcription NFkB_nuc->Gene Induces Cell Survival,\nProliferation,\nInflammation Cell Survival, Proliferation, Inflammation Gene->Cell Survival,\nProliferation,\nInflammation Jatrophane This compound Analogs Jatrophane->PI3K Inhibition

Caption: PI3K/AKT/NF-κB signaling pathway and the inhibitory action of this compound analogs.

This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation.[6] Some Jatrophane analogs are believed to exert their anticancer effects by inhibiting key components of this pathway, such as PI3K, leading to downstream inactivation of AKT and NF-κB.[6][7][8] This inhibition can suppress the transcription of genes involved in cell survival and proliferation, ultimately leading to apoptosis.

Experimental Protocols

To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of compounds on cultured cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound analogs (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Rhodamine 123 Efflux Assay for P-gp Inhibition

This assay measures the ability of compounds to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[2]

Materials:

  • P-gp overexpressing cells (e.g., NCI-H460/R, U87-TxR) and their parental sensitive cell lines

  • Culture medium

  • Rhodamine 123

  • This compound analogs

  • Positive control inhibitor (e.g., Verapamil or Cyclosporin A)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in culture medium.

  • Compound Incubation: Incubate the cells with the this compound analogs or the positive control at the desired concentrations for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 5 µM and incubate for another 30-60 minutes at 37°C in the dark.[2]

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Resuspend the cells in fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for dye efflux.

  • Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the control indicates P-gp inhibition.

Experimental and Screening Workflow

The discovery and evaluation of novel this compound analogs as P-gp inhibitors typically follow a structured workflow.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Development Isolation Isolation from Natural Sources Synthesis Chemical Synthesis & Analog Derivatization Isolation->Synthesis Cytotoxicity Cytotoxicity Screening (e.g., SRB Assay) Synthesis->Cytotoxicity Pgp_inhibition P-gp Inhibition Assay (Rhodamine 123 Efflux) Cytotoxicity->Pgp_inhibition Active Compounds SAR_analysis Structure-Activity Relationship Analysis Pgp_inhibition->SAR_analysis Pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p-AKT) SAR_analysis->Pathway_analysis Lead_optimization Lead Compound Optimization Pathway_analysis->Lead_optimization Lead_optimization->Synthesis Iterative Design In_vivo In Vivo Efficacy & Toxicity Studies Lead_optimization->In_vivo Promising Leads

Caption: A typical workflow for the discovery and development of this compound analogs as P-gp inhibitors.

This workflow begins with the isolation of natural jatrophanes or the chemical synthesis of new analogs. These compounds then undergo in vitro screening for cytotoxicity and P-gp inhibition. The data from these screens are used to establish structure-activity relationships, which in turn guide the design of more potent and selective analogs. Promising compounds are then subjected to mechanistic studies to elucidate their mode of action, followed by lead optimization and, ultimately, preclinical in vivo studies.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community to accelerate the development of this promising class of natural product-derived compounds into novel therapeutics.

References

Jatrophone: An In Vivo Comparative Guide to its Therapeutic Potential in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of jatrophone, a jatrophane diterpene, in the fields of oncology and inflammation. While direct in vivo validation for a specific compound designated "Jatrophane VI" is not publicly available, jatrophone serves as a well-researched representative of this class of natural products. This document summarizes available data, compares its performance with standard therapeutics, and provides detailed experimental methodologies to support further research and development.

Executive Summary

Jatrophane diterpenes are a class of natural compounds that have garnered significant interest for their diverse biological activities. Jatrophone, in particular, has demonstrated notable potential in preclinical studies as both an anti-cancer and anti-inflammatory agent. In oncology, its primary promise lies in overcoming multidrug resistance (MDR), a major hurdle in cancer chemotherapy. In inflammation, it exhibits potent inhibitory effects in established models of acute inflammation. This guide will delve into the experimental evidence supporting these claims, offering a comparative perspective against established drugs such as doxorubicin and verapamil in oncology, and dexamethasone in inflammation.

Oncology: Overcoming Multidrug Resistance

Jatrophone has been shown to be effective against cancer cells that have developed resistance to standard chemotherapeutic agents. Its mechanism of action is multifaceted, primarily involving the inhibition of drug efflux pumps and the modulation of key signaling pathways implicated in cancer cell survival and proliferation.

Comparison with Standard Cancer Therapeutics

The following table summarizes the in vitro efficacy of jatrophone in a doxorubicin-resistant breast cancer cell line and compares it with doxorubicin and the MDR modulator verapamil.

CompoundCell LineIC50Key In Vitro Findings
Jatrophone MCF-7/ADR (Doxorubicin-resistant)1.8 µM[1][2]Induces cell cycle arrest, apoptosis, and autophagy.[1][2] Inhibits the PI3K/Akt/NF-κB pathway.[1][2]
Doxorubicin MCF-7/ADR (Doxorubicin-resistant)High (Resistance)Standard chemotherapeutic agent to which this cell line has developed resistance.
Verapamil Multidrug-resistant cell linesN/A (MDR modulator)Reverses multidrug resistance by inhibiting P-glycoprotein (P-gp) efflux pumps.[3][4][5][6][7][8][9][10][11][12][13]
Signaling Pathway Targeted by Jatrophone in Cancer

Jatrophone's anti-cancer activity, particularly in overcoming drug resistance, is linked to its ability to modulate critical intracellular signaling pathways. In vitro studies have demonstrated that jatrophone can inhibit the PI3K/Akt/NF-κB pathway and interfere with Wnt/β-catenin signaling.[1][2][6]

G Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K inhibition Wnt Wnt Jatrophone->Wnt interference Akt Akt PI3K->Akt NFkB NFkB Akt->NFkB Proliferation Proliferation NFkB->Proliferation MDR Multidrug Resistance NFkB->MDR beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation EMT Epithelial-Mesenchymal Transition beta_catenin->EMT

Jatrophone's inhibitory action on key oncogenic signaling pathways.

Experimental Protocols: Oncology
  • Cell Line: Doxorubicin-resistant human breast cancer cell line (e.g., MCF-7/ADR or MDA-MB-231).

  • Treatment: Cells are treated with varying concentrations of jatrophone for 48-72 hours.

  • Assay: Cell viability is assessed using assays such as the sulforhodamine B (SRB) assay.[1][2]

  • Endpoint: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.

  • Cell Lysates: Protein lysates are collected from treated and untreated cancer cells.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are incubated with primary antibodies against key proteins in the PI3K/Akt/NF-κB and Wnt/β-catenin pathways (e.g., PI3K, Akt, p-Akt, NF-κB, β-catenin).

  • Detection: Secondary antibodies conjugated to a detection enzyme are used to visualize the protein bands.

While specific in vivo studies on purified jatrophone in cancer models are limited, a general protocol for evaluating a novel anti-cancer agent in a xenograft model is provided below for future studies.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are injected subcutaneously or into the mammary fat pad of the mice.[3][14][15][16]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 80-100 mm³).[3]

  • Treatment: Animals are randomized into treatment groups and administered jatrophone (route and dose to be determined by pharmacokinetic and toxicity studies), a vehicle control, and a positive control (e.g., doxorubicin).

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.

Inflammation

A dichloromethane fraction of Jatropha isabellei, containing jatrophone, has demonstrated significant anti-inflammatory activity in a well-established in vivo model of acute inflammation.

Comparison with a Standard Anti-Inflammatory Drug

The following table presents the in vivo anti-inflammatory efficacy of the jatrophone-containing fraction compared to the potent corticosteroid, dexamethasone.

TreatmentAnimal ModelDoseRoute% Inhibition of Paw Edema (at 3h)
J. isabellei Fraction Wistar Rat200 mg/kgOral~25%
Dexamethasone Wistar Rat10 mg/kgOralSignificant inhibition

Note: The data for the J. isabellei fraction represents the effect of a mixture, and the precise contribution of jatrophone to this effect is not quantified.

Experimental Workflow: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard method for screening anti-inflammatory drugs. The workflow for this experiment is outlined below.

G cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement cluster_3 Analysis a Acclimatize Wistar Rats b Administer Jatrophone (or fraction) orally a->b c Administer Dexamethasone (Positive Control) a->c d Administer Vehicle (Negative Control) a->d e Inject Carrageenan sub-plantarly b->e c->e d->e f Measure Paw Volume at regular intervals e->f g Calculate % Inhibition of Edema f->g

Workflow for the in vivo evaluation of anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (180-220g).

  • Groups: Animals are divided into control and treatment groups.

  • Treatment Administration:

    • Test group: Jatrophone (or extract) administered orally at various doses.

    • Positive control: Dexamethasone (e.g., 10 mg/kg, i.p. or oral).[17]

    • Negative control: Vehicle (e.g., saline with a solubilizing agent).

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[17][18][19][20][21][22][23]

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[17][18][19]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

The available preclinical data, primarily from in vitro studies, strongly suggest that jatrophone has significant potential as an anti-cancer agent, particularly for overcoming multidrug resistance. Its ability to modulate key signaling pathways like PI3K/Akt/NF-κB and Wnt/β-catenin provides a strong mechanistic basis for its activity. The in vivo anti-inflammatory effects observed with a jatrophone-containing fraction further underscore the therapeutic potential of this class of compounds.

However, to fully validate the therapeutic potential of jatrophone, further research is imperative. Specifically, in vivo efficacy studies using purified jatrophone in relevant cancer xenograft models are critically needed. These studies should aim to establish a clear dose-response relationship, evaluate its ability to potentiate the effects of standard chemotherapeutics, and assess its safety profile. For its anti-inflammatory properties, studies with the purified compound are necessary to confirm and quantify its activity and to elucidate the underlying mechanisms.

References

A Head-to-Head Comparison of Jatrophane Diterpenes from Diverse Euphorbia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Jatrophane diterpenes, a class of structurally complex natural products primarily isolated from the Euphorbia genus, have garnered significant attention for their diverse and potent biological activities. These compounds are characterized by a highly functionalized bicyclo[10.3.0]pentadecane skeleton and exhibit a range of effects, including cytotoxicity against various cancer cell lines and the ability to reverse multidrug resistance (MDR), a major obstacle in chemotherapy. This guide provides a head-to-head comparison of jatrophane diterpenes from different Euphorbia species, supported by experimental data to aid in the evaluation of their therapeutic potential.

Quantitative Comparison of Biological Activities

The biological efficacy of jatrophane diterpenes can vary significantly depending on their specific chemical structure and the source from which they are isolated. Below are tables summarizing the cytotoxic and multidrug resistance reversal activities of representative jatrophane compounds from various Euphorbia species.

Table 1: Cytotoxicity of Jatrophane Diterpenes Against Cancer Cell Lines
Compound NameSource SpeciesCancer Cell LineIC50 (µM)Reference
Euphorheliphane AEuphorbia helioscopia786-O (Renal)< 50[1][2]
Euphorheliphane BEuphorbia helioscopia786-O (Renal)< 50[1][2]
Euphorheliphane CEuphorbia helioscopia786-O (Renal)< 50[1][2]
Helioscopinolide AEuphorbia helioscopiaHeLa, MDA-MB-231Active (exact IC50 not specified)[3]
EuphorninEuphorbia helioscopiaHeLa, MDA-MB-231Active (exact IC50 not specified)[3]
Euphoscopin CEuphorbia helioscopiaA549 (Paclitaxel-Resistant Lung)6.9[4]
Euphorbiapene DEuphorbia helioscopiaA549 (Paclitaxel-Resistant Lung)7.2[4]
Euphoheliosnoid AEuphorbia helioscopiaA549 (Paclitaxel-Resistant Lung)9.5[4]
Jatrophane Diterpene (unnamed)Euphorbia nicaeensisNCI-H460 (Non-small cell lung)10 - 20[5]
Jatrophane Diterpene (unnamed)Euphorbia nicaeensisU87 (Glioblastoma)10 - 20[5]
JatrophoneJatropha & Euphorbia speciesMCF-7/ADR (Doxorubicin-Resistant Breast)1.8[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes
Compound Name/FractionSource SpeciesMDR Cell LineReversal Activity/PotencyReference
Jatrophane Diterpenes (unnamed)Euphorbia dendroidesNCI-H460/R (Non-small cell lung)Potent MDR modulators, reverse paclitaxel resistance[7]
Terracinolides J-L & othersEuphorbia dendroidesCancer cells (unspecified)Inhibitors of P-glycoprotein drug-efflux activity[8]
Euphpepluones A, B, E, H, JEuphorbia peplus-Inhibit the ATR-Chk1 pathway, involved in DNA damage response and resistance[9]
Kanesulone CEuphorbia kansuiMCF-7/ADR (Breast)85-fold increase in adriamycin efficacy at 5 µM (12 times stronger than verapamil)[10]
Jatrophane Diterpenes (unnamed)Euphorbia glomerulansMCF-7/ADR (Breast)IC50 values for MDR reversal of 5.0 ± 0.8 µM and 5.2 ± 2.0 µM for two compounds[11]
Component I (mixture of 8 jatrophanes)Euphorbia SororiaMCF-7/ADR, HCT-8/TActs as a P-gp substrate, inhibiting efflux and increasing intracellular drug accumulation[12]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of jatrophane diterpenes.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13]

  • Cell Plating: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: The jatrophane diterpene is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).[14]

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit the P-glycoprotein (P-gp) efflux pump, a key mediator of MDR, by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[15]

  • Cell Culture: P-gp-overexpressing MDR cancer cells (e.g., MCF-7/ADR) and their non-resistant parental cell line are cultured to confluency.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the jatrophane diterpene or a known P-gp inhibitor (positive control, e.g., verapamil) for a defined period (e.g., 30-60 minutes).[15]

  • Rhodamine 123 Addition: Rhodamine 123 is added to the medium to a final concentration of approximately 5 µM, and the cells are incubated for another 30-90 minutes at 37°C.[15]

  • Cell Lysis and Fluorescence Measurement: After incubation, the cells are washed with a cold buffer to stop the efflux, and then lysed. The intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux. The potency of MDR reversal is often expressed as the concentration of the compound required to achieve a certain level of fluorescence increase or as a fold-reversal compared to a known inhibitor.

Visualizing Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the activity of jatrophane diterpenes.

P_glycoprotein_Inhibition cluster_cell Cancer Cell P-gp P-gp Drug_out Extracellular Chemotherapeutic Drug P-gp->Drug_out Efflux (ATP-dependent) Drug_in Intracellular Chemotherapeutic Drug Drug_in->P-gp Binding Drug_out->Drug_in Diffusion Jatrophane Jatrophane Jatrophane->P-gp Inhibition

Inhibition of P-glycoprotein by Jatrophane Diterpenes.

PI3K_Akt_Pathway Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K Inhibits Akt Akt PI3K->Akt Activates NF-kB NF-kB Akt->NF-kB Activates Proliferation Proliferation NF-kB->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis NF-kB->Apoptosis_Inhibition

Jatrophone-mediated inhibition of the PI3K/Akt/NF-κB pathway.

Cytotoxicity_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with Jatrophane Diterpene (various concentrations) Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform Viability Assay (e.g., MTT) Incubation->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Analysis Calculate % Viability and determine IC50 Measurement->Analysis End End: Cytotoxicity Profile Analysis->End

General workflow for determining the cytotoxicity of jatrophane diterpenes.

References

Safety Operating Guide

Safe Disposal of Jatrophane VI: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Jatrophane VI, a jatrophane diterpene. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. Given that jatrophane diterpenes are investigated for their biological activities, including potential cytotoxic effects, it is prudent to handle and dispose of this compound as a cytotoxic compound.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary

EquipmentSpecificationRationale
Gloves Chemical-impermeable glovesTo prevent skin contact.[4]
Lab Coat/Gown Protective gown or lab coatTo protect skin and clothing from contamination.[5]
Eye Protection Safety goggles or face shieldTo protect against splashes and aerosols.[4]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[4][6]To prevent inhalation of the compound.

In Case of Exposure or Spill:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[4]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

  • Spill: Evacuate the area. Wear appropriate PPE, prevent dust formation, and collect the spilled material using spark-proof tools. Place the collected material in a suitable, closed container for disposal. Do not let the chemical enter drains.[4][6]

Disposal Protocol for this compound

The recommended method for the disposal of this compound is through a licensed chemical destruction facility, typically via controlled incineration.[4][7] Do not discharge this compound or its containers into sewer systems or the environment.[4]

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a rigid, leak-proof container specifically designated for cytotoxic waste.[8] These containers are often color-coded, typically with a purple lid, to signify cytotoxic contents.[7][9]

  • Collect Waste:

    • Solid this compound: Carefully place the compound into the designated cytotoxic waste container.

    • Contaminated Labware: Any items that have come into contact with this compound, such as gloves, pipette tips, vials, and contaminated absorbent pads, are also considered cytotoxic waste and must be placed in the same container.[8][10]

    • Liquid Waste: Solutions containing this compound should not be disposed of down the drain.[7] Collect this liquid waste in a sealed, appropriate container and then place it inside the larger purple-lidded clinical waste box for disposal.[7]

Step 2: Container Labeling and Storage
  • Labeling: Clearly label the waste container with "Cytotoxic Waste" and list the contents, including "this compound". Ensure the label includes a cytotoxic hazard symbol.[8]

  • Storage: Store the sealed waste container in a secure, designated area away from general laboratory traffic. This area should be well-ventilated. Do not allow cytotoxic waste to accumulate; arrange for frequent disposal.[7]

Step 3: Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the cytotoxic waste.[11]

  • Documentation: Ensure all required documentation, such as a hazardous waste consignment note, is completed accurately. This note should include the appropriate European Waste Catalogue (EWC) code for cytotoxic waste (e.g., 18 01 08* for human healthcare-related waste or 18 02 07* for animal-related research waste).[9]

  • Transport and Incineration: The waste will be transported by a licensed carrier to a permitted facility for high-temperature incineration, which is the required disposal method for cytotoxic waste.[7][9]

Disposal of Empty Containers
  • Triple Rinse: Thoroughly triple rinse the original this compound container with a suitable solvent.

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous chemical waste.[12]

  • Deface Label: Completely obliterate or remove the original label from the container.[12]

  • Final Disposal: The rinsed and dried container can then be disposed of as regular laboratory glass or plastic waste, or recycled according to your institution's policies.[12] Puncturing the container can prevent its reuse.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.

Jatrophane_VI_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_type Waste Identification cluster_disposal_paths Disposal Procedures cluster_final Final Disposition start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Gown, Goggles) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid / Contaminated Labware liquid_waste Liquid this compound Solution waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Place in Purple-Lidded Cytotoxic Waste Container solid_waste->collect_solid collect_liquid Collect in Sealed Container, Place in Cytotoxic Bin liquid_waste->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse label_and_store Label and Securely Store Cytotoxic Waste collect_solid->label_and_store collect_liquid->label_and_store collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Rinsed Container (Recycle/Trash) deface_label->dispose_container end End of Process dispose_container->end contact_ehs Contact EHS for Pickup label_and_store->contact_ehs incineration Disposal via High-Temperature Incineration contact_ehs->incineration incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Jatrophane VI

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Jatrophane VI is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational protocols, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure through inhalation, skin contact, or eye contact.[1][2] The following table summarizes the required PPE.

PPE CategorySpecificationStandard Compliance
Respiratory Protection A full-face particle respirator is recommended if risk assessment indicates it as the primary means of protection.[1] Alternatively, use an air-purifying respirator with N99 (US) or P2 (EN 143) cartridges as a backup to engineering controls.[1]NIOSH (US) or CEN (EU) approved[1]
Hand Protection Chemical-impermeable gloves must be worn.[2] Inspect gloves for any damage before use.[1][2]EU Directive 89/686/EEC, EN 374[2]
Eye Protection Use tightly fitting safety goggles or a face shield.[3] Equipment should protect against splashes.[3]NIOSH (US) or EN 166 (EU) approved[1]
Skin and Body Protection Wear a lab coat, long-sleeved jacket, and long trousers, or a long-sleeved overall.[4] For extensive handling, impervious clothing and a sleeve apron are recommended.[2][4]EN ISO 27065[4]
Footwear Sturdy, closed-toe footwear should be worn.[3]N/A

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of this compound and prevent accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Wash hands thoroughly after handling the compound.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[5]

  • Use non-sparking tools to prevent ignition sources.[2]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a dry and well-ventilated place.[1]

  • Recommended long-term storage temperature is -20°C.[1]

  • Recommended short-term storage temperature is 2-8°C.[1]

  • Store away from strong oxidizing/reducing agents and strong acids/alkalis.[1]

Disposal Plan

Contaminated materials and waste containing this compound must be disposed of in accordance with applicable laws and good laboratory practices.[1]

Waste Disposal:

  • Collect waste in suitable, closed containers labeled for chemical waste.[1][2]

  • Do not dispose of with household garbage or allow it to enter the sewage system.[6]

  • Arrange for disposal by a licensed professional waste disposal service.

Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE as chemical waste after use.[1]

  • Remove contaminated clothing and wash it before reuse.[1] If clothing is heavily contaminated, it should be disposed of as chemical waste.

Experimental Protocol: Safe Handling and Preparation of a this compound Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous solvent (e.g., DMSO, Ethanol)

  • Appropriate glassware (e.g., volumetric flask, vials)

  • Calibrated balance

  • Magnetic stirrer and stir bar

  • Full PPE as specified in the table above

Procedure:

  • Preparation: Don all required personal protective equipment before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a clean, dry weighing paper or boat on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.

  • Transfer: Gently transfer the weighed powder into a clean, dry volumetric flask of the appropriate size.

  • Dissolution: Add a small amount of the chosen solvent to the flask to dissolve the powder. Use a magnetic stir bar and stirrer if necessary to aid dissolution.

  • Dilution: Once the powder is fully dissolved, add the solvent to the flask up to the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the prepared solution to a properly labeled storage vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials. Store the solution at the recommended temperature.

  • Decontamination: Clean all glassware and equipment used with an appropriate solvent. Dispose of any contaminated disposable materials as chemical waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Workflow This compound: PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Handling this compound task Assess Task: Weighing, Solution Prep, etc. start->task exposure Potential for Inhalation, Skin/Eye Contact? task->exposure respirator Respiratory Protection: Full-face respirator or N99/P2 cartridge respirator exposure->respirator Yes gloves Hand Protection: Chemical-impermeable gloves exposure->gloves Yes eye_protection Eye Protection: Safety goggles or face shield exposure->eye_protection Yes body_protection Body Protection: Lab coat/coveralls exposure->body_protection Yes don_ppe Don all selected PPE respirator->don_ppe gloves->don_ppe eye_protection->don_ppe body_protection->don_ppe handle_chemical Perform chemical handling task don_ppe->handle_chemical doff_ppe Doff PPE correctly handle_chemical->doff_ppe dispose_waste Dispose of contaminated waste and single-use PPE handle_chemical->dispose_waste wash Wash hands thoroughly doff_ppe->wash

This compound: PPE Selection Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.